molecular formula C14H18N2O3 B13421479 N-Nitrosomethylphenidate CAS No. 55557-03-4

N-Nitrosomethylphenidate

Cat. No.: B13421479
CAS No.: 55557-03-4
M. Wt: 262.30 g/mol
InChI Key: QGSDAATWYASQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosomethylphenidate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55557-03-4

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate

InChI

InChI=1S/C14H18N2O3/c1-19-14(17)13(11-7-3-2-4-8-11)12-9-5-6-10-16(12)15-18/h2-4,7-8,12-13H,5-6,9-10H2,1H3

InChI Key

QGSDAATWYASQKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCCN1N=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

N-Nitrosomethylphenidate synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a synthesis and purification protocol for N-Nitrosomethylphenidate. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially hazardous chemical compounds falls outside of my safety guidelines. The synthesis of nitrosamines, which are often potent carcinogens, should only be conducted by trained professionals in controlled laboratory settings with appropriate safety measures in place.

However, I can provide general information on the broader public health topic of nitrosamine (B1359907) impurities in pharmaceutical products, which is a significant area of concern for researchers, regulators, and drug development professionals.

Nitrosamine impurities in pharmaceutical drugs have become a major focus for global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These compounds are of concern because many are classified as probable human carcinogens. Their presence in several widely used medications has led to product recalls and a re-evaluation of manufacturing processes across the pharmaceutical industry.

Sources of Nitrosamine Impurities

Nitrosamine impurities can form at various stages during the manufacturing process and storage of drug products. The formation typically requires the presence of a secondary or tertiary amine and a nitrosating agent (such as nitrous acid, which can be formed from nitrites and an acid).

Key risk factors for their formation include:

  • Synthesis Process: The active pharmaceutical ingredient (API) synthesis pathway might involve reagents, solvents, or catalysts that are themselves amines or can degrade to form them.

  • Raw Materials: Contamination of starting materials, solvents, or reagents with nitrites or amines can lead to the unintended formation of nitrosamines.

  • Degradation: The drug substance or excipients in the final drug product can degrade over time under certain storage conditions (e.g., high temperature and humidity) to form amines that can then be nitrosated.

  • Manufacturing Equipment: Inadequate cleaning of equipment can lead to cross-contamination with materials that facilitate nitrosamine formation.

Regulatory Response and Mitigation Strategies

In response to this issue, regulatory bodies have issued guidance for the pharmaceutical industry. The core of this guidance revolves around a three-step process:

  • Risk Assessment: Manufacturers are required to perform comprehensive risk assessments for all their approved or marketed products to identify the potential for nitrosamine impurities.

  • Confirmatory Testing: If a risk is identified, confirmatory testing of the drug product must be conducted using highly sensitive and specific analytical methods to detect and quantify any nitrosamine impurities present.

  • Mitigation: If nitrosamines are detected above the acceptable intake (AI) limit, manufacturers must implement changes to their manufacturing process to reduce or eliminate the impurity. This can involve modifying the synthesis route, purifying raw materials, or changing formulation and storage conditions.

Analytical Methods for Detection

The detection and quantification of nitrosamine impurities at trace levels (parts per billion) require highly sophisticated analytical techniques. The most commonly employed methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , often using tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

  • High-Resolution Mass Spectrometry (HRMS) is also used to provide high confidence in the identification of the impurities.

Developing and validating these analytical methods is a critical step for manufacturers to ensure the safety and quality of their products.

Characterization of N-Nitrosomethylphenidate: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N-Nitrosomethylphenidate (NMPH), a potential genotoxic impurity in methylphenidate drug products. Due to the limited availability of public spectroscopic data for this compound, this guide utilizes data from the closely related structural analog, N-nitrosopiperidine, to infer expected spectral characteristics. This document outlines key analytical techniques, experimental protocols for synthesis and analysis, and the biological implications of nitrosamine (B1359907) impurities.

Spectroscopic Data Analysis

The spectroscopic analysis of this compound is crucial for its identification and quantification. The following tables summarize the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The presence of the nitroso group introduces magnetic anisotropy, which can lead to the observation of distinct signals for protons and carbons near the N-nitroso bond, often resulting in the appearance of rotamers (E/Z isomers).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Functional GroupChemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H7.20 - 7.50mAromatic protons of the phenyl ring.
Methine-H (CH-Ph)3.80 - 4.20d or ddProton adjacent to the phenyl and piperidine (B6355638) rings.
Methoxy-H (O-CH₃)3.60 - 3.80sProtons of the methyl ester group.
Piperidine-H (α to N-NO)3.50 - 4.50 & 2.50 - 3.50mDiastereotopic protons adjacent to the N-nitroso group, may show distinct signals for E/Z isomers.
Piperidine-H (other)1.20 - 2.00mRemaining protons of the piperidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)Notes
Carbonyl-C (C=O)170 - 175Carbon of the ester group.
Phenyl-C (quaternary)135 - 140Carbon of the phenyl ring attached to the stereocenter.
Phenyl-C125 - 130Aromatic carbons.
Methine-C (CH-Ph)55 - 65Carbon of the stereocenter.
Methoxy-C (O-CH₃)50 - 55Carbon of the methyl ester group.
Piperidine-C (α to N-NO)40 - 55Carbons adjacent to the N-nitroso group, may show distinct signals for E/Z isomers.
Piperidine-C (other)20 - 35Remaining carbons of the piperidine ring.

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in this compound.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1730 - 1750Strong
N-N=O stretch1430 - 1480Strong
C-N stretch1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection and quantification of this compound, even at trace levels. The fragmentation pattern provides valuable information for structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)Fragmentation Pathway
[M+H]⁺263.1390Protonated molecular ion
[M+Na]⁺285.1209Sodiated molecular ion
[M-NO]⁺233.1441Loss of the nitroso group
[M-OCH₃]⁺232.1233Loss of the methoxy (B1213986) group
[C₆H₅CHCO]⁺105.0335Fragment from the phenylacetyl moiety
[C₅H₁₀N]⁺84.0808Fragment from the piperidine ring

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These protocols are based on established methods for other pharmaceutical nitrosamine impurities and should be optimized for specific laboratory conditions.[1][2]

Synthesis of this compound

This compound can be synthesized by the nitrosation of methylphenidate.[3]

Materials:

  • Methylphenidate hydrochloride

  • Sodium nitrite (B80452) (NaNO₂) or Isoamyl nitrite

  • Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methylphenidate hydrochloride in water in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled methylphenidate solution with constant stirring.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5 °C.

  • Allow the reaction to stir in the ice bath for 1-2 hours.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be purified by column chromatography.

Analytical Method for Quantification

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of this compound in drug substances and products.[4][5]

Instrumentation:

  • HPLC system with a C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

A suitable gradient program should be developed to achieve optimal separation of this compound from the active pharmaceutical ingredient (API) and other impurities.

MS/MS Parameters:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 263.1 → 233.1 (Loss of NO)

    • Qualifier: 263.1 → 84.1 (Piperidine ring fragment)

Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Visualizations

The following diagrams illustrate the key processes involved in the formation and biological impact of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 Methylphenidate + NaNO2/Acid s2 Nitrosation Reaction s1->s2 s3 Crude NMPH s2->s3 s4 Purification s3->s4 s5 Pure NMPH s4->s5 a1 Sample Preparation s5->a1 Analytical Standard a2 LC-MS/MS Analysis a1->a2 a3 Data Processing a2->a3 a4 Quantification a3->a4

Experimental workflow for NMPH synthesis and analysis.

signaling_pathway NMPH This compound Metabolic_Activation Metabolic Activation (CYP450) NMPH->Metabolic_Activation Reactive_Intermediate Reactive Electrophilic Intermediate Metabolic_Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Alkylation DNA_Repair DNA Repair Pathways DNA_Adducts->DNA_Repair Repair Mutation Mutation DNA_Adducts->Mutation Replication Error Apoptosis Apoptosis DNA_Adducts->Apoptosis Cellular Stress Cancer Carcinogenesis Mutation->Cancer

Genotoxicity signaling pathway of N-nitrosamines.

Genotoxicity and Signaling Pathways

N-nitrosamines are a class of compounds that are of significant concern due to their potential to cause cancer.[7][8] The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[9]

This metabolic process transforms the relatively inert nitrosamine into a highly reactive electrophilic species, a diazonium ion.[7] This reactive intermediate can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.[9] The formation of these adducts, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations during DNA replication. The accumulation of such mutations in critical genes that control cell growth and division can ultimately lead to the initiation of cancer.[10] The specific signaling pathways that are disrupted by nitrosamine-induced DNA damage are complex and can involve the activation of cell cycle checkpoints, the induction of apoptosis (programmed cell death), and the activation of DNA repair pathways.[11] Chronic exposure to even low levels of nitrosamines can overwhelm these protective mechanisms, increasing the risk of carcinogenesis.

References

N-Nitrosomethylphenidate: A Technical Guide on its Formation, Analysis, and Risk Mitigation in Methylphenidate Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. N-Nitrosomethylphenidate (NMPH), a nitrosamine derivative of the widely prescribed stimulant methylphenidate, can form under specific conditions, necessitating a thorough understanding of its formation mechanism, robust analytical methods for its detection, and comprehensive risk mitigation strategies. This technical guide provides an in-depth overview of the core principles governing the formation of this compound, detailed experimental protocols for its in-vitro generation and quantification, and a systematic approach to risk assessment in the context of methylphenidate drug product development and manufacturing.

Introduction

Methylphenidate is a piperidine (B6355638) derivative and a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The molecular structure of methylphenidate contains a secondary amine group within the piperidine ring, which is susceptible to nitrosation. This reaction, when occurring in the presence of a nitrosating agent, leads to the formation of this compound (NMPH). The discovery of nitrosamine impurities in various drug products has led to increased scrutiny from global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies now mandate that pharmaceutical manufacturers conduct thorough risk assessments for the potential presence of nitrosamine impurities in their products.[1] This guide serves as a technical resource for professionals in the pharmaceutical industry to understand and address the potential for NMPH formation in methylphenidate-containing products.

Mechanism of this compound Formation

The formation of this compound is a classic acid-catalyzed nitrosation reaction. The fundamental requirements for this chemical transformation are the presence of a secondary amine (methylphenidate), a nitrosating agent, and an acidic environment.

The Core Reaction

The reaction proceeds via the electrophilic attack of a nitrosating species on the lone pair of electrons of the nitrogen atom in the piperidine ring of methylphenidate. The most common nitrosating agent in the context of pharmaceutical manufacturing and in-vivo conditions is nitrous acid (HNO₂). Nitrous acid is typically formed in-situ from a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid (e.g., hydrochloric acid).[2]

The overall reaction can be summarized as follows:

  • Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

  • Nitrosation of Methylphenidate: Methylphenidate + HNO₂ → this compound + H₂O

Factors Influencing the Rate of Formation

Several factors can significantly influence the kinetics and yield of this compound formation:

  • pH: The rate of nitrosation is highly pH-dependent. The optimal pH for the formation of NMPH is in the acidic range of 2 to 4.[1] This is because this pH range represents a balance between the concentration of the active nitrosating species and the availability of the unprotonated, nucleophilic secondary amine of methylphenidate. At very low pH, the amine becomes fully protonated and is no longer nucleophilic, thus inhibiting the reaction.

  • Temperature: Elevated temperatures generally increase the rate of chemical reactions, and the formation of NMPH is no exception. Studies have indicated that temperatures above 25°C can accelerate the rate of nitrosation.[1]

  • Nitrite Concentration: The concentration of the nitrite source is a critical factor. A higher concentration of nitrite will lead to a higher concentration of the nitrosating agent, thereby increasing the rate of NMPH formation.[1]

  • Presence of Catalysts: Certain metal ions, such as Fe²⁺ and Cu²⁺, can catalyze the nitrosation reaction.[1]

The following diagram illustrates the chemical pathway for the formation of this compound.

digraph "this compound Formation Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Nitrite [label="Nitrite (e.g., NaNO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acidic Conditions\n(e.g., HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; NitrousAcid [label="Nitrous Acid (HNO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Methylphenidate [label="Methylphenidate\n(Secondary Amine)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMPH [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Nitrite -> NitrousAcid [label=" Protonation", color="#34A853", fontcolor="#202124"]; Acid -> NitrousAcid [color="#34A853"]; Methylphenidate -> NMPH [label=" Nitrosation", color="#34A853", fontcolor="#202124"]; NitrousAcid -> NMPH [color="#34A853"]; NMPH -> H2O [style=invis]; // for spacing

{rank=same; Nitrite; Acid;} {rank=same; NitrousAcid;} {rank=same; Methylphenidate;} {rank=same; NMPH;}

}

A typical workflow for nitrosamine risk assessment.

Step 1: Identification of Potential Risk Factors

  • Active Pharmaceutical Ingredient (API): The inherent secondary amine structure of methylphenidate is the primary risk factor.

  • Excipients: Scrutinize all excipients for the presence of nitrites or other nitrosating agents.

  • Manufacturing Process: Evaluate the manufacturing process for conditions that could promote nitrosation, such as acidic pH and high temperatures. Consider the potential for contamination from equipment or solvents.

  • Packaging and Storage: Assess the potential for ingress of nitrogen oxides (NOx) from the environment into the packaging, which can act as nitrosating agents.

Step 2: Risk Evaluation

Based on the identified risk factors, evaluate the likelihood of NMPH formation. This can involve a qualitative or semi-quantitative risk scoring system.

Step 3: Confirmatory Testing

If a significant risk is identified, conduct confirmatory testing of the drug product using a validated, sensitive analytical method, such as the LC-MS/MS method described above.

Step 4: Control Strategy

If NMPH is detected at levels approaching or exceeding the acceptable intake (AI) limit, a control strategy must be implemented. This may include:

  • Formulation Optimization: Modifying the formulation to include antioxidants or pH modifiers that inhibit nitrosation.

  • Process Control: Implementing stricter controls on the manufacturing process to minimize conditions that favor nitrosamine formation.

  • Raw Material Sourcing: Sourcing excipients with low nitrite content.

  • Packaging Selection: Choosing packaging materials that provide a better barrier to environmental factors.

Conclusion

The formation of this compound in methylphenidate drug products is a potential risk that requires a thorough understanding and proactive management. By understanding the mechanism of formation, employing sensitive analytical methods for detection, and implementing a robust risk assessment and mitigation strategy, pharmaceutical manufacturers can ensure the quality, safety, and regulatory compliance of their products. Continuous monitoring and a deep understanding of the chemical interactions within the drug product are paramount to preventing the presence of these potentially harmful impurities.

References

An In-depth Technical Guide to the Toxicology of N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomethylphenidate (NMPH), a nitrosamine (B1359907) impurity of the widely prescribed drug methylphenidate, has garnered significant attention due to its potential toxicological risks. As a member of the N-nitroso compounds class, which are classified as a "cohort of concern" by international regulatory bodies, NMPH is suspected to be a genotoxic and carcinogenic substance.[1][2][3] This technical guide provides a comprehensive overview of the current toxicological data on NMPH, detailing its hazard profile, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to support risk assessment and guide future research in the pharmaceutical industry.

Chemical Identity and Properties

PropertyValue
Chemical Name methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate
Synonyms N-Nitroso-Methylphenidate, NMPH
CAS Number 55557-03-4[2]
Molecular Formula C₁₄H₁₈N₂O₃[1]
Molecular Weight 262.30 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple warnings.[1] It is considered harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation and may lead to respiratory irritation.[1] A significant concern is its classification as a suspected human carcinogen.[1][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

  • H351: Suspected of causing cancer[1]

Toxicological Data

Comprehensive toxicological data for this compound is limited. However, the available information, primarily from in vitro studies and read-across from other nitrosamines, points towards a potential for genotoxicity and carcinogenicity.

Genotoxicity

The genotoxicity of NMPH has been investigated in bacterial reverse mutation assays (Ames test), with some conflicting results. One study reported an "equivocal" finding for N-nitroso-methylphenidate in an Ames test conducted by the FDA/NCTR.[5] The term "equivocal" suggests that the results were not clearly positive or negative under the tested conditions.

For many nitrosamine drug substance-related impurities (NDSRIs), the standard Ames test has shown inconsistent results.[5] Optimized protocols, often referred to as the Enhanced Ames Test (EAT), which may include the use of hamster liver S9 for metabolic activation, have been shown to be more sensitive for detecting the mutagenicity of some nitrosamines.[6]

Carcinogenicity

Mechanism of Action and Metabolic Activation

The toxicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[11][12][13]

Metabolic Activation Pathway

The proposed metabolic activation pathway for N-nitrosamines, which is likely applicable to NMPH, involves α-hydroxylation. This enzymatic reaction occurs on the carbon atom adjacent to the nitroso group, leading to the formation of an unstable α-hydroxy nitrosamine intermediate.[12] This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic diazonium ion.[12][13] This highly reactive species can then alkylate nucleophilic sites on cellular macromolecules, most critically DNA.[10]

Metabolic_Activation cluster_0 Cellular Environment This compound This compound α-Hydroxy Nitrosamine α-Hydroxy Nitrosamine This compound->α-Hydroxy Nitrosamine CYP450 (α-hydroxylation) Diazonium Ion Diazonium Ion α-Hydroxy Nitrosamine->Diazonium Ion Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium Ion->DNA_Adducts DNA Alkylation Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation of N-nitrosamines leading to DNA damage.

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing of DNA bases during replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cell growth control and contribute to the development of cancer.[11]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of NMPH are not extensively published. However, based on standard practices for nitrosamine testing, the following methodologies are recommended.

In Vitro Genotoxicity Assays
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Rat liver S9 is standard, but for nitrosamines, hamster liver S9 is often recommended for enhanced sensitivity.[6]

  • Procedure: Plate incorporation or pre-incubation method.

  • Concentrations: A suitable range of concentrations of NMPH, determined by a preliminary cytotoxicity assay.

  • Controls: Vehicle control, positive controls (with and without S9 activation, e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control.

  • Test System: Human TK6 cells or Chinese Hamster Ovary (CHO) cells.

  • Metabolic Activation: With and without an exogenous metabolic activation system (e.g., hamster liver S9).

  • Procedure: Cells are exposed to NMPH for a short duration (e.g., 3-6 hours) with S9, or for a longer duration (e.g., 24 hours) without S9. Cytochalasin B is added to block cytokinesis.

  • Concentrations: A range of concentrations based on a cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count).

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated binucleated cells.

Experimental_Workflow cluster_1 In Vitro Genotoxicity Testing Workflow start This compound ames Ames Test (S. typhimurium, E. coli) start->ames micronucleus Micronucleus Test (e.g., TK6 cells) start->micronucleus with_s9 With Metabolic Activation (S9) ames->with_s9 without_s9 Without Metabolic Activation ames->without_s9 micronucleus->with_s9 micronucleus->without_s9 evaluation Data Analysis and Genotoxicity Assessment with_s9->evaluation without_s9->evaluation

A generalized workflow for in vitro genotoxicity assessment.

Formation and Control in Pharmaceuticals

This compound can be formed during the manufacturing process of methylphenidate or during storage of the final drug product.[2] The presence of secondary amines (in the methylphenidate molecule) and a nitrosating agent (e.g., nitrites) under acidic conditions can lead to its formation.[2] Nitrites can be present as impurities in starting materials, reagents, or excipients.[14]

Potential formation can also occur in vivo in the stomach, where ingested methylphenidate can react with nitrites present in the diet under the acidic gastric environment.[15][16]

Regulatory agencies require pharmaceutical manufacturers to perform risk assessments for the presence of nitrosamine impurities in their products and to implement control strategies to ensure patient safety.[2] This includes the development and validation of highly sensitive analytical methods, such as LC-MS/MS or GC-MS, for the detection and quantification of NMPH at trace levels.[2]

Conclusion and Future Perspectives

This compound poses a potential toxicological risk as a genotoxic and carcinogenic impurity. While current data is limited, the well-established toxicity of the nitrosamine class warrants a cautious approach. Further research is needed to fully characterize the toxicological profile of NMPH, including comprehensive in vivo carcinogenicity studies and detailed investigations into its genotoxic mode of action. The development of robust analytical methods and a thorough understanding of its formation pathways are critical for controlling its presence in pharmaceutical products and ensuring patient safety. Drug development professionals should prioritize risk assessment and mitigation strategies for NMPH in all methylphenidate-containing products.

References

N-Nitrosomethylphenidate: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomethylphenidate (NMPH) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry due to its potential genotoxic and carcinogenic properties.[1] As a derivative of methylphenidate, a widely prescribed central nervous system stimulant, the presence of NMPH in drug products is rigorously monitored. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support risk assessment, analytical method development, and formulation strategies. This document details the physicochemical characteristics of NMPH, its formation pathways, and its stability under various stress conditions. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to aid researchers in their laboratory investigations.

Introduction

N-Nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens.[2] Their formation can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid.[2] In the context of pharmaceuticals, this can happen during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or even in vivo from the ingestion of certain precursor drugs. The discovery of N-nitrosamine impurities in several widely used medications has led to increased regulatory scrutiny and a demand for a thorough understanding of these compounds.

This compound is the N-nitroso derivative of methylphenidate. Its formation is a potential risk during the manufacturing and storage of methylphenidate-containing products, especially under acidic conditions in the presence of nitrites.[1] This guide aims to consolidate the available scientific information on the chemical properties and stability of NMPH to assist pharmaceutical scientists in controlling this impurity.

Chemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental for its detection, quantification, and control.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate[3][4]
Synonyms N-Nitroso-methylphenidate, Methyl 1-nitroso-α-phenyl-2-piperidineacetate[1][4]
CAS Number 55557-03-4[1][3][4]
Molecular Formula C₁₄H₁₈N₂O₃[1][3][4]
Molecular Weight 262.31 g/mol [1]
Appearance Light Yellow Solid[5]
Melting Point 110.6-112.9°C
Boiling Point Approximately 200°C (may vary with purity and conditions)
Solubility Soluble in acetonitrile (B52724). Limited solubility in water.[5]
Storage 2-8 °C for long-term storage.[5]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification and quantification of this compound. While a comprehensive repository of spectral data is not publicly available, typical analytical techniques for nitrosamine analysis include:

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which is essential for identification. LC-MS/MS is a powerful tool for sensitive and selective quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the N-N=O group.

Formation Pathway of this compound

This compound is formed from the nitrosation of methylphenidate. This reaction typically occurs under acidic conditions where nitrous acid (HNO₂), formed from a nitrite (B80452) source (e.g., sodium nitrite), acts as the nitrosating agent. The secondary amine in the piperidine (B6355638) ring of methylphenidate is susceptible to electrophilic attack by the nitrosonium ion (NO⁺) or other nitrosating species.

This compound Formation Pathway Formation Pathway of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products Methylphenidate Methylphenidate This compound This compound Methylphenidate->this compound Nitrosation Nitrite Source (e.g., NaNO2) Nitrite Source (e.g., NaNO2) Nitrous Acid (HNO2) Nitrous Acid (HNO2) Nitrite Source (e.g., NaNO2)->Nitrous Acid (HNO2) Protonation Acidic Conditions (e.g., HCl) Acidic Conditions (e.g., HCl) Nitrosating Agent (e.g., N2O3, NO+) Nitrosating Agent (e.g., N2O3, NO+) Nitrous Acid (HNO2)->Nitrosating Agent (e.g., N2O3, NO+) Equilibrium Nitrosating Agent (e.g., N2O3, NO+)->this compound

Caption: Formation of this compound from methylphenidate and a nitrite source under acidic conditions.

Stability of this compound

The stability of this compound is a critical factor in determining its fate in pharmaceutical products and during analytical testing. It is known to be sensitive to heat and light.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods. While specific quantitative data for NMPH is limited in the public domain, a general approach to forced degradation based on ICH guidelines is recommended.

4.1.1. Experimental Protocol for Forced Degradation

A generic protocol for the forced degradation of this compound is outlined below. This should be adapted based on the specific formulation and analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Analyze the chromatograms for the appearance of degradation products and the decrease in the peak area of this compound.

Forced Degradation Workflow General Workflow for Forced Degradation Studies Start Start Prepare NMPH Stock Solution Prepare NMPH Stock Solution Start->Prepare NMPH Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare NMPH Stock Solution->Expose to Stress Conditions Acid Hydrolysis Acid Hydrolysis Expose to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Expose to Stress Conditions->Base Hydrolysis Oxidative Degradation Oxidative Degradation Expose to Stress Conditions->Oxidative Degradation Thermal Degradation Thermal Degradation Expose to Stress Conditions->Thermal Degradation Photolytic Degradation Photolytic Degradation Expose to Stress Conditions->Photolytic Degradation Sample at Time Points Sample at Time Points Acid Hydrolysis->Sample at Time Points Base Hydrolysis->Sample at Time Points Oxidative Degradation->Sample at Time Points Thermal Degradation->Sample at Time Points Photolytic Degradation->Sample at Time Points Neutralize and Dilute Neutralize and Dilute Sample at Time Points->Neutralize and Dilute Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Neutralize and Dilute->Analyze by HPLC/LC-MS Evaluate Data Evaluate Data Analyze by HPLC/LC-MS->Evaluate Data End End Evaluate Data->End

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative laboratory-scale synthesis protocol for this compound. Caution: N-Nitrosamines are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Methylphenidate hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve methylphenidate hydrochloride in water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to the cooled methylphenidate solution while maintaining the temperature below 5 °C.

  • Acidify the reaction mixture by the dropwise addition of 1 M HCl, ensuring the temperature remains below 10 °C. The optimal pH for nitrosation is typically between 2 and 4.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

Purification of this compound

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (prep-HPLC).

5.2.1. Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent.

  • Column Packing: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Loading and Elution: Load the crude product onto the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Methodologies

The sensitive and selective quantification of this compound is crucial for risk assessment and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used technique.

LC-MS/MS Method for Quantification

A general LC-MS/MS method for the analysis of nitrosamines can be adapted for this compound.

ParameterCondition
Chromatographic System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Gradient A suitable gradient to achieve separation from other impurities
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive mode
MRM Transitions Specific precursor-to-product ion transitions for NMPH should be optimized.

Conclusion

This technical guide has summarized the key chemical properties and stability considerations for this compound. The provided information on its formation, degradation, synthesis, and analysis is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of this nitrosamine impurity is essential for ensuring the safety and quality of methylphenidate-containing pharmaceutical products. Further research into the quantitative aspects of NMPH stability under various conditions is encouraged to refine risk assessments and control strategies.

References

In Silico Toxicity Prediction for N-Nitrosomethylphenidate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosomethylphenidate (NMPH), a potential impurity in the synthesis of Methylphenidate, belongs to the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to their potential for high carcinogenic potency. This technical guide provides a comprehensive overview of the in silico toxicological assessment of NMPH, focusing on the prediction of its mutagenic and carcinogenic potential. By leveraging established methodologies such as expert rule-based and statistical-based (Q)SAR models, this document outlines the predicted toxicological profile of NMPH, details the underlying experimental protocols that inform these predictions, and visualizes the key biological and logical pathways involved. The information presented herein is intended to support risk assessment and decision-making in the context of pharmaceutical development and regulatory compliance.

Introduction to this compound

This compound (CAS: 55557-03-4, Molecular Formula: C₁₄H₁₈N₂O₃) is the N-nitroso derivative of methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The formation of N-nitrosamines as impurities in active pharmaceutical ingredients (APIs) is a significant concern for regulatory agencies and the pharmaceutical industry.[2] Given the well-documented carcinogenic properties of many N-nitrosamines, a thorough toxicological evaluation of any such impurity is imperative.[3] In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict the potential hazards of such impurities, in line with the principles of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4]

In Silico Toxicity Prediction Workflow

The in silico assessment of pharmaceutical impurities like this compound typically follows a structured workflow, as recommended by guidelines such as ICH M7. This process involves the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.

cluster_workflow In Silico Toxicity Prediction Workflow (ICH M7) start Query Compound: This compound qsars Two Complementary (Q)SAR Methodologies start->qsars Input Structure expert_rule Expert Rule-Based (e.g., DEREK Nexus) qsars->expert_rule statistical Statistical-Based (e.g., SARAH Nexus) qsars->statistical predictions Generate Predictions: - Mutagenicity (Ames) - Carcinogenicity - Other Endpoints expert_rule->predictions statistical->predictions review Expert Review of Predictions - Assess relevance of alerts - Consider applicability domain - Analyze supporting data predictions->review classification ICH M7 Classification review->classification class1_2 Class 1 or 2: Known or Presumed Mutagenic Carcinogen classification->class1_2 Positive class3 Class 3: Alerting Structure, but Insufficient Data to Classify classification->class3 Equivocal class4_5 Class 4 or 5: Non-mutagenic classification->class4_5 Negative control Define Control Strategy: - Acceptable Intake (AI) - Process Control - Analytical Testing class1_2->control class3->control class4_5->control Control as non-mutagenic impurity cluster_metabolism Metabolic Activation of this compound nmph This compound alpha_hydroxylation α-Hydroxylation nmph->alpha_hydroxylation Metabolism cyp Cytochrome P450 (e.g., CYP2E1, CYP2A6) cyp->alpha_hydroxylation unstable_intermediate Unstable α-hydroxy Nitrosamine Intermediate alpha_hydroxylation->unstable_intermediate decomposition Spontaneous Decomposition unstable_intermediate->decomposition diazonium Electrophilic Diazonium Ion decomposition->diazonium adducts DNA Adducts diazonium->adducts Alkylation dna DNA dna->adducts mutation Mutations / Carcinogenesis adducts->mutation cluster_sar SAR Logic for this compound (CPCA) nmph_structure This compound Structure alpha_h Presence of α-Hydrogens nmph_structure->alpha_h deactivating_features Deactivating Features? alpha_h->deactivating_features Yes no_deactivating No significant deactivating features deactivating_features->no_deactivating No potency_score Calculate Potency Score no_deactivating->potency_score category_3 Assign to Potency Category 3 potency_score->category_3 ai_limit AI Limit: 400 ng/day category_3->ai_limit

References

Navigating the Genotoxic Landscape of N-Nitrosomethylphenidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the genotoxicity assessment of N-Nitrosomethylphenidate (NMP), a nitrosamine (B1359907) impurity of potential concern. As regulatory scrutiny over nitrosamine impurities in pharmaceutical products intensifies, a thorough understanding of the available testing strategies and the interpretation of their results is paramount. This document synthesizes key experimental protocols, presents available quantitative data, and illustrates the underlying scientific principles and workflows.

Introduction to this compound and Genotoxicity Concerns

This compound is a nitrosamine derivative of methylphenidate, a widely prescribed central nervous system stimulant. Like other N-nitroso compounds, NMP is of toxicological concern due to the potential for genotoxicity and carcinogenicity. The genotoxic mechanism of many nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive diazonium ions that can alkylate DNA.[1][2][3][4] This DNA damage, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug substances and products, necessitating robust genotoxicity testing.[5][6][7][8][9][10]

Core Genotoxicity Assessment Methods

A battery of in vitro and in vivo tests is typically employed to characterize the genotoxic potential of a substance. For nitrosamines, specific adaptations to standard protocols are often required to ensure accurate detection of their mutagenic activity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay for detecting point mutations (base substitutions and frameshifts) in bacteria, typically Salmonella typhimurium and Escherichia coli. Due to the often-equivocal or negative results for some nitrosamines under standard conditions, an "enhanced" Ames test protocol is recommended.[5][10][11][12][13]

Published Data for this compound: Published studies on the Ames test for this compound have reported "equivocal" results.[11] This underscores the challenges in assessing the mutagenicity of certain nitrosamines and highlights the importance of optimized testing conditions. Additionally, NMP was reported to be negative in carcinogenicity assays in both rats and mice under limited testing conditions.[14]

Experimental Protocol: Enhanced Ames Test for Nitrosamines

This protocol is a synthesis of recommendations for enhancing the sensitivity of the Ames test for nitrosamine compounds.

  • Tester Strains: A comprehensive panel of bacterial strains should be used, including those that detect base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., S. typhimurium TA98, TA1537), as well as E. coli WP2 uvrA (pKM101).

  • Metabolic Activation (S9): The use of a post-mitochondrial fraction (S9) is crucial for detecting metabolically activated mutagens like nitrosamines. For enhanced sensitivity, both rat and hamster liver S9 fractions, induced with agents like phenobarbital (B1680315) and β-naphthoflavone, should be used at varying concentrations (e.g., 10% and 30%).[10][11][12]

  • Assay Procedure:

    • Pre-incubation: The test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are pre-incubated together (e.g., for 20-30 minutes) before being mixed with molten top agar (B569324). This method is often more sensitive for detecting nitrosamines than the standard plate incorporation method.

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies over the solvent control, typically a two- to three-fold increase.

G cluster_prep Preparation cluster_incubation Pre-incubation cluster_plating Plating & Incubation cluster_analysis Analysis NMP This compound (Test Compound) PreIncubate Mix and Pre-incubate (20-30 min) NMP->PreIncubate Bacteria Bacterial Strains (e.g., S. typhimurium, E. coli) Bacteria->PreIncubate S9 S9 Mix (Rat/Hamster Liver Extract) S9->PreIncubate TopAgar Add Top Agar PreIncubate->TopAgar Plate Pour on Minimal Glucose Agar Plates TopAgar->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Determine Mutagenicity Count->Result

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. It identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This assay can be performed in various mammalian cell lines, such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Select and maintain a suitable mammalian cell line.

  • Treatment: Expose cell cultures to a range of concentrations of NMP, both with and without an exogenous metabolic activation system (S9). Appropriate positive and negative controls must be included.

  • Cytochalasin B: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).

  • Scoring: Score the frequency of micronuclei in binucleated cells using a microscope. At least 1000 binucleated cells per concentration should be analyzed.

  • Cytotoxicity Assessment: Concurrently, assess cytotoxicity using measures like the cytokinesis-block proliferation index (CBPI) to ensure that the observed effects are not due to excessive cell death.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

In Vivo Genotoxicity Assays

In vivo assays are critical for evaluating the genotoxic potential of a substance in a whole animal, which accounts for metabolic, pharmacokinetic, and DNA repair processes.

This assay is analogous to the in vitro version but is performed in animals, typically rodents. It assesses chromosomal damage in hematopoietic cells.

Experimental Protocol: Rodent Bone Marrow Micronucleus Assay

  • Animal Dosing: Administer NMP to rodents (usually rats or mice) via a relevant route of exposure (e.g., oral gavage). A range of doses, including a maximum tolerated dose, should be used.

  • Sample Collection: Collect bone marrow at appropriate time points after treatment (e.g., 24 and 48 hours after the last dose).

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Scoring: Determine the frequency of micronucleated PCEs (MN-PCEs) by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Data Analysis: A statistically significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls indicates in vivo genotoxicity.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16][17] It can be applied to various tissues from animals treated with a test substance.

Experimental Protocol: In Vivo Comet Assay

  • Animal Dosing: Treat animals with NMP as described for the in vivo micronucleus assay.

  • Tissue Collection: At selected time points, euthanize the animals and collect target tissues (e.g., liver, as it is a primary site of nitrosamine metabolism).

  • Cell Isolation: Prepare single-cell suspensions from the collected tissues.

  • Comet Slide Preparation: Embed the cells in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells with detergents and high salt to remove membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

  • Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the cells of treated animals compared to controls indicates genotoxicity.

G cluster_dosing In Vivo Dosing cluster_sampling Sample Collection cluster_assay Comet Assay Procedure cluster_analysis Analysis Dosing Administer NMP to Rodents Tissue Collect Target Tissue (e.g., Liver) Dosing->Tissue Cells Isolate Single Cells Tissue->Cells Embed Embed Cells in Agarose Cells->Embed Lyse Lyse Cells Embed->Lyse Electrophoresis Alkaline Unwinding & Electrophoresis Lyse->Electrophoresis Visualize Stain and Visualize Comets Electrophoresis->Visualize Quantify Quantify DNA Damage (Image Analysis) Visualize->Quantify Result Assess Genotoxicity Quantify->Result

Signaling Pathways in Nitrosamine Genotoxicity

The primary mechanism of genotoxicity for nitrosamines involves their metabolic activation and subsequent interaction with DNA.

G NMP This compound CYP450 Cytochrome P450 Enzymes (e.g., in Liver) NMP->CYP450 Metabolite Unstable α-hydroxy Nitrosamine Metabolite CYP450->Metabolite Metabolic Activation Diazonium Reactive Diazonium Ion Metabolite->Diazonium DNA Cellular DNA Diazonium->DNA Alkylation Adducts DNA Adducts (e.g., O6-methylguanine) DNA->Adducts Mutation Gene Mutations Adducts->Mutation Repair DNA Repair Mechanisms Adducts->Repair Apoptosis Apoptosis (Cell Death) Adducts->Apoptosis Cancer Potential for Carcinogenesis Mutation->Cancer

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data from genotoxicity studies specifically on this compound. The primary finding is the "equivocal" result in the Ames test.[11] For a comprehensive risk assessment, further studies generating quantitative dose-response data for NMP in the assays described above would be necessary. The following table illustrates how such data would be structured.

AssayEndpointTest SystemConcentration/Dose RangeMetabolic ActivationResultReference
Ames Test Revertant ColoniesS. typhimurium, E. coliData not availableWith and without S9Equivocal[11]
In Vitro Micronucleus Frequency of Micronucleated CellsMammalian Cell Line (e.g., TK6)Data not availableWith and without S9Data not available-
In Vivo Micronucleus Frequency of MN-PCEsRodent (e.g., Mouse) Bone MarrowData not availableN/AData not available-
In Vivo Comet Assay % DNA in Tail, Tail MomentRodent (e.g., Rat) LiverData not availableN/AData not available-

Conclusion

The genotoxicity assessment of this compound requires a nuanced approach, acknowledging the specific challenges associated with testing nitrosamine compounds. While initial data from Ames testing is equivocal and carcinogenicity studies under limited conditions were negative, a comprehensive evaluation necessitates further investigation using a battery of in vitro and in vivo assays with optimized protocols. The methodologies outlined in this guide, including the enhanced Ames test, in vitro and in vivo micronucleus assays, and the comet assay, provide a robust framework for characterizing the genotoxic potential of NMP. The generation of quantitative data from these assays is crucial for a thorough risk assessment and to ensure the safety of pharmaceutical products. As research in this area continues, it is essential for scientists and drug development professionals to stay abreast of the evolving regulatory landscape and scientific best practices for the assessment of nitrosamine impurities.

References

N-Nitrosomethylphenidate in Pharmaceuticals: An In-depth Technical Guide on Discovery, Identification, and Risk Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical issue for drug safety and regulatory compliance. Among these, N-Nitrosomethylphenidate (NMP), a derivative of the widely prescribed medication methylphenidate, has drawn attention due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, identification, and analytical methodologies for NMP in pharmaceuticals. It details the chemical formation pathways, offers in-depth experimental protocols for its detection, and presents a framework for risk assessment and mitigation in drug development and manufacturing. The guide is intended to be a vital resource for researchers, scientists, and drug development professionals in navigating the challenges posed by this critical impurity.

Introduction: The Challenge of Nitrosamine (B1359907) Impurities

N-nitrosamines are a class of chemical compounds that are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their unintended presence in various medications has led to product recalls and heightened regulatory scrutiny worldwide.[1] These impurities can form during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or even endogenously from precursor molecules.[2]

This compound (NMP) is a nitrosamine impurity that is structurally related to methylphenidate, the active ingredient in medications commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD). Its discovery has necessitated the development of sensitive analytical methods for its detection and quantification, as well as a thorough understanding of its formation pathways to implement effective control strategies.

Formation of this compound (NMP)

The formation of NMP occurs through the nitrosation of the secondary amine group present in the piperidine (B6355638) ring of the methylphenidate molecule. This reaction is typically facilitated by the presence of a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[2]

Several factors can contribute to the formation of NMP in pharmaceutical products:

  • Presence of Nitrite Impurities: Trace amounts of nitrites can be present in raw materials, excipients, or even water used in the manufacturing process.

  • Reaction Conditions: Acidic pH and elevated temperatures can accelerate the rate of nitrosation.

  • Degradation: The degradation of certain molecules within the drug product formulation can also lead to the formation of nitrosating agents.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Methylphenidate Methylphenidate (Secondary Amine) NMP This compound (NMP) Methylphenidate->NMP Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->NMP Acidic_pH Acidic pH Acidic_pH->NMP

Figure 1: Chemical formation pathway of this compound.

Quantitative Analysis of NMP in Pharmaceutical Products

The detection of NMP in methylphenidate products has been a significant concern. A notable study found that this compound was detected above the regulatory thresholds in 7 out of 15 generic immediate-release methylphenidate products sampled.[3] This highlights the importance of robust analytical testing for this impurity.

Regulatory bodies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. For this compound, the recommended AI limits are:

Regulatory AgencyAcceptable Intake (AI) Limit (ng/day)
U.S. Food and Drug Administration (FDA)1300[4][5]
European Medicines Agency (EMA)1300

Table 1: Regulatory Acceptable Intake (AI) Limits for this compound.

Experimental Protocols for NMP Identification

The accurate identification and quantification of NMP at trace levels require highly sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of a wide range of nitrosamines, including NMP, due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds.

4.1.1. Sample Preparation

A generic sample preparation procedure for methylphenidate tablets is as follows:

  • Weigh and finely grind a representative number of tablets.

  • Accurately weigh a portion of the powdered sample equivalent to a single dose into a volumetric flask.

  • Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the sample.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to pelletize any insoluble excipients.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

4.1.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Elution: A gradient program is typically employed to achieve optimal separation of NMP from the API and other matrix components.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for NMP: A study has identified the following MRM ion transitions for this compound:[6]

    • Quantifier: m/z 263.1 → 84.1

    • Qualifier 1: m/z 263.1 → 232.1

    • Qualifier 2: m/z 263.1 → 129.1

  • Source Parameters: Optimized for maximum sensitivity of NMP.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines.

4.2.1. Sample Preparation

Sample preparation for GC-MS often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the nitrosamines from the sample matrix.

  • Dissolve the sample in an appropriate aqueous solution.

  • Perform LLE with a suitable organic solvent (e.g., dichloromethane).

  • Collect the organic layer and concentrate it under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC injection.

4.2.2. GC Conditions

  • Column: A mid-polar to polar capillary column (e.g., a WAX or a 624-type phase) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 200-250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 40-50 °C), ramp up to a higher temperature (e.g., 240-260 °C), and hold for a few minutes.

4.2.3. MS Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.

  • Ions to Monitor for NMP: Specific fragment ions of NMP would be monitored for quantification and confirmation.

cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Pharmaceutical Sample (e.g., Methylphenidate Tablets) Grinding Grinding & Weighing Sample->Grinding Dissolution Dissolution in Solvent Grinding->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS GC_MS GC-MS Analysis Filtration->GC_MS Quantification Quantification of NMP LC_MS->Quantification GC_MS->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 2: General experimental workflow for the analysis of NMP.

Risk Assessment and Mitigation Strategies

Regulatory agencies such as the FDA and EMA have provided comprehensive guidance on the control of nitrosamine impurities in human drugs.[1][4] A systematic risk assessment is a critical component of ensuring drug product quality and safety.

The risk assessment process should consider all potential sources of nitrosamine contamination, from the starting materials of the API to the final packaged drug product.

Start Start Risk Assessment API_Risk Assess API Synthesis - Starting Materials - Reagents & Solvents - Reaction Conditions Start->API_Risk Excipient_Risk Evaluate Excipients - Nitrite Content - Reactivity with API API_Risk->Excipient_Risk Manufacturing_Risk Review Manufacturing Process - Shared Equipment - Water Quality - Cleaning Procedures Excipient_Risk->Manufacturing_Risk Packaging_Risk Analyze Packaging Components - Potential for Leaching Manufacturing_Risk->Packaging_Risk Risk_Identified Risk Identified? Packaging_Risk->Risk_Identified Confirmatory_Testing Perform Confirmatory Testing (LC-MS/MS or GC-MS) Risk_Identified->Confirmatory_Testing Yes No_Risk No Risk Identified Document Assessment Risk_Identified->No_Risk No Implement_Controls Implement Control Strategy - Process Optimization - Material Qualification - Set Specifications Confirmatory_Testing->Implement_Controls End End No_Risk->End Implement_Controls->End

Figure 3: Logical workflow for nitrosamine risk assessment.

Mitigation Strategies:

If a risk of NMP formation is identified, several mitigation strategies can be implemented:

  • Process Optimization: Modify the API synthesis or drug product manufacturing process to avoid conditions that favor nitrosation (e.g., control of pH and temperature).

  • Raw Material Control: Source raw materials and excipients with low or no nitrite content. Implement rigorous testing of incoming materials.

  • Use of Scavengers: Incorporate antioxidants or other "nitrite scavengers" into the formulation to inhibit the nitrosation reaction.

  • Reformulation: If necessary, reformulate the drug product to remove or replace components that contribute to NMP formation.

Conclusion

The discovery of this compound in pharmaceuticals underscores the critical need for vigilance and robust quality control throughout the drug development and manufacturing lifecycle. This technical guide has provided a comprehensive overview of the formation, analysis, and risk mitigation of NMP. By implementing the detailed experimental protocols and risk assessment strategies outlined, researchers, scientists, and drug development professionals can effectively manage the risks associated with this and other nitrosamine impurities, ensuring the safety and quality of pharmaceutical products for patients worldwide. Continued research and collaboration between industry, academia, and regulatory bodies will be essential in addressing the ongoing challenges posed by these potent impurities.

References

An In-Depth Technical Guide on the Physicochemical Properties of N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosomethylphenidate (NMPH) is a nitrosamine (B1359907) impurity that can form from the nitrosation of methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] As nitrosamines are classified as probable human carcinogens, understanding the physicochemical properties, formation, and biological interactions of NMPH is critical for risk assessment and control in pharmaceutical development and manufacturing.[3] This guide provides a comprehensive overview of the core physicochemical properties of NMPH, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for developing analytical methods, understanding its stability, and predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate[4]
CAS Number 55557-03-4[2][4]
Molecular Formula C₁₄H₁₈N₂O₃[2][4]
Molecular Weight 262.31 g/mol [1][2]
Appearance Light Yellow Solid[2]
Melting Point 110.6-112.9°C[3]
Boiling Point ~200°C (General)[3]
Solubility Soluble in acetonitrile (B52724) and other organic solvents; limited solubility in water.[3]
Predicted XlogP 2.6[4]
pKa Data not available
Experimental logP Data not available

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the nitrosation of the secondary amine group in the piperidine (B6355638) ring of methylphenidate. This reaction is typically acid-catalyzed and involves a nitrosating agent such as nitrous acid, which can be generated in situ from sodium nitrite (B80452).[3] An alternative approach utilizes tert-butyl nitrite under solvent-free conditions, which can be advantageous for acid-labile substrates.[5]

Method 1: Nitrosation using Sodium Nitrite in Acidic Medium

  • Dissolution: Dissolve methylphenidate hydrochloride in an appropriate aqueous acidic solution (e.g., dilute hydrochloric acid) to achieve a desired concentration.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

  • Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled methylphenidate solution while maintaining the temperature below 5°C. The molar ratio of sodium nitrite to methylphenidate should be slightly in excess.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any excess nitrous acid by adding a quenching agent like sulfamic acid or ammonium (B1175870) sulfamate. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[6][7][8][9][10]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Methylphenidate Methylphenidate HCl Nitrosation Nitrosation Reaction (0-5°C) Methylphenidate->Nitrosation SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->Nitrosation Acid Acidic Medium (e.g., HCl) Acid->Nitrosation Workup Quenching & Neutralization Nitrosation->Workup Reaction Mixture Extraction Solvent Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Crude Product Product Pure this compound Chromatography->Product

Synthesis Workflow of this compound
Analytical Methodologies

High-sensitivity analytical methods are required for the detection and quantification of this compound, often at trace levels in pharmaceutical matrices.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques.[11]

LC-MS/MS Analysis Protocol

  • Sample Preparation:

    • Accurately weigh the drug substance or a crushed tablet and dissolve in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

    • Sonicate and vortex to ensure complete dissolution.

    • Centrifuge to pellet any excipients.

    • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 or similar column (e.g., Agilent Poroshell® C8, 50 × 3 mm, 2.7 μm).[12]

    • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water (pH 3.5).[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: A suitable gradient program to separate NMPH from the active pharmaceutical ingredient (API) and other matrix components. For example, a 12-minute gradient from 1% to 100% B.[12]

    • Flow Rate: 0.45 mL/min.[12]

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for NMPH need to be determined. For example, for a compound with m/z 263.1, transitions to fragments like m/z 84.1, 232.1, and 129.1 could be monitored.[12]

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.

G LC-MS/MS Analytical Workflow Sample Drug Product Sample Dissolution Dissolution in Solvent Sample->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration LC_Injection LC Injection Filtration->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

LC-MS/MS Analytical Workflow

GC-MS Analysis Protocol

  • Sample Preparation:

    • For liquid injection, dissolve the sample in a suitable organic solvent like dichloromethane.

    • For headspace analysis (for more volatile nitrosamines), the sample can be dissolved in a higher boiling point solvent like N-methylpyrrolidone (NMP).

    • Internal standards (e.g., deuterated nitrosamines) should be added for accurate quantification.

  • GC Conditions:

    • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5ms) or a wax column.

    • Injection: Splitless or direct liquid injection.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient to separate the analytes. For example, start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 280°C.[14]

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS (GC-MS/MS) for higher selectivity and sensitivity.[15]

    • Ions to Monitor: Select characteristic ions for this compound from its mass spectrum.

Mechanism of Action and Biological Signaling

The toxicity of this compound, like other nitrosamines, is primarily attributed to its metabolic activation into reactive electrophilic species that can damage cellular macromolecules, particularly DNA.[3][16]

Metabolic Activation and DNA Adduct Formation

  • Metabolic Activation: this compound requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, such as CYP2E1 and CYP2A6.[16] This enzymatic process involves α-hydroxylation, leading to the formation of an unstable intermediate.

  • Formation of Electrophiles: The α-hydroxy nitrosamine intermediate spontaneously decomposes to form a diazonium ion. This highly reactive electrophile is the ultimate DNA-alkylating species.[16]

  • DNA Adduct Formation: The diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts. Common adducts include N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA).[16] O6-MeG is considered a particularly pro-mutagenic lesion.

Cellular Response to DNA Damage

The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. Several DNA repair pathways are involved:

  • Base Excision Repair (BER): This pathway is primarily responsible for repairing smaller lesions like N7-MeG and N3-MeA. A specific DNA glycosylase recognizes and removes the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[17][18]

  • Direct Reversal: The pro-mutagenic O6-MeG adduct can be directly repaired by the O6-methylguanine-DNA methyltransferase (MGMT) protein, which transfers the methyl group from the guanine (B1146940) to one of its own cysteine residues.[17][18]

  • Nucleotide Excision Repair (NER): While primarily involved in repairing bulky adducts, NER may also play a role in repairing some nitrosamine-induced damage.[17][18]

If the DNA damage is extensive and overwhelms the repair capacity of the cell, or if the repair mechanisms are faulty, the persistent DNA adducts can lead to mispairing during DNA replication, resulting in mutations. An accumulation of mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) can lead to uncontrolled cell proliferation and carcinogenesis.[19] In cases of severe DNA damage, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of potentially harmful mutations.[20]

G Biological Pathway of this compound cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_response Cellular Response cluster_outcome Potential Outcomes NMPH This compound CYP450 CYP450 Enzymes (e.g., CYP2E1) NMPH->CYP450 Metabolism Intermediate α-hydroxy Nitrosamine (Unstable) CYP450->Intermediate Diazonium Diazonium Ion (Reactive Electrophile) Intermediate->Diazonium Decomposition DNA Cellular DNA Diazonium->DNA Alkylation Adducts DNA Adducts (e.g., O⁶-MeG, N⁷-MeG) DNA->Adducts BER Base Excision Repair (BER) Adducts->BER Damage Recognition MGMT Direct Reversal (MGMT) Adducts->MGMT Damage Recognition NER Nucleotide Excision Repair (NER) Adducts->NER Damage Recognition Apoptosis Apoptosis Adducts->Apoptosis Severe Damage Mutation Mutation Adducts->Mutation Replication Error (If unrepaired) Repair DNA Repair BER->Repair MGMT->Repair NER->Repair Repair->DNA Restored DNA Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Biological Pathway of this compound

References

Methodological & Application

Application Note: Quantitative Analysis of N-Nitrosomethylphenidate in Pharmaceutical Formulations by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylphenidate (NMPH) is a nitrosamine (B1359907) impurity that can potentially form in pharmaceutical products containing methylphenidate, a medication widely used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in drug substances and products. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in pharmaceutical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The described method is intended to serve as a comprehensive guide for researchers, quality control analysts, and drug development professionals involved in the safety and quality assessment of methylphenidate-containing medicines.

Experimental Protocol

This protocol outlines the sample preparation, liquid chromatography, and mass spectrometry conditions for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Methylphenidate hydrochloride drug substance/product

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Syringe filters (0.22 µm, PVDF or PTFE)

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a stock solution of the internal standard (IS), this compound-d3, at a concentration of 1 mg/mL in methanol.

2.2. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of methanol and water. A typical calibration curve might range from 0.05 ng/mL to 100 ng/mL.[1][2]

  • Prepare a working internal standard solution by diluting the IS stock solution to a final concentration of 10 ng/mL in 50:50 methanol/water.

  • To each calibration standard, add the internal standard to achieve a final concentration of 1 ng/mL.

2.3. Sample Preparation (from Tablets)

  • Weigh and grind a sufficient number of methylphenidate tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of methylphenidate hydrochloride into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol to the tube.[3]

  • Add the internal standard solution to achieve a final concentration of 1 ng/mL in the final extract.

  • Vortex the tube for 1 minute, followed by shaking on a mechanical shaker for 40 minutes.[3]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[3]

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.[3]

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with dimensions such as 100 x 4.6 mm and a particle size of 2.6 µm is suitable.[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[3]

  • Gradient Elution: A gradient elution is recommended to ensure optimal separation of the analyte from the drug matrix. An example gradient is provided in the table below.

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 3 µL.[3]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
12.0955

3.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): The following MRM transitions have been reported for this compound. It is crucial to optimize the collision energies and other source parameters for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Example
This compound (Quantifier) 263.184.115
This compound (Qualifier) 263.1232.110
This compound (Qualifier) 263.1129.120
This compound-d3 (IS) 266.187.115

Note: The collision energies provided are examples and should be optimized for the specific instrument.

Data Presentation

The following tables summarize representative quantitative data for a nitrosamine impurity analysis, which can be used as a benchmark for method validation. It is important to note that this data is illustrative and specific performance characteristics should be established for this compound in the user's laboratory.

Table 1: Method Validation - Linearity and Sensitivity

ParameterResult
Linearity Range 0.05 - 100 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL[2]
Limit of Quantification (LOQ) 0.1 ng/mL[2]

Table 2: Method Validation - Accuracy and Precision

Concentration LevelAccuracy (% Recovery)Precision (% RSD)
Low QC (0.15 ng/mL) 95 - 105%< 15%
Medium QC (15 ng/mL) 98 - 102%< 10%
High QC (75 ng/mL) 97 - 103%< 10%

Note: The data in Tables 1 and 2 are representative values for nitrosamine analysis and should be verified for the this compound method.

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh & Homogenize Methylphenidate Tablets B Spike with Internal Standard A->B C Solvent Extraction (Methanol) B->C D Vortex & Shake C->D E Centrifuge D->E F Filter Supernatant E->F H Inject into LC-MS/MS System F->H G Prepare Calibration Standards G->H I Chromatographic Separation (C18 Column) H->I J Mass Spectrometric Detection (MRM Mode) I->J K Peak Integration J->K L Generate Calibration Curve K->L M Quantify this compound L->M

Caption: Workflow for this compound analysis.

Diagram 2: Logical Relationship of LC-MS/MS Components

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry pump Pump Mobile Phase A & B injector Autosampler Sample Injection pump->injector column Column Chromatographic Separation injector->column source Ion Source (ESI) Ionization column->source q1 Quadrupole 1 Precursor Ion Selection source->q1 q2 Quadrupole 2 Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 Product Ion Selection q2->q3 detector Detector Signal Detection q3->detector

Caption: LC-MS/MS system component relationship.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in pharmaceutical products. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of representative quantitative data and workflow diagrams aims to facilitate the implementation and validation of this method in a laboratory setting, ultimately contributing to the safety and quality of methylphenidate-containing medications.

References

Application Note: Quantitative Analysis of N-Nitrosomethylphenidate in Pharmaceutical Products by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of N-Nitrosomethylphenidate (NMP), a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI), in pharmaceutical products. Due to the classification of nitrosamines as probable human carcinogens, regulatory agencies require strict control of these impurities.[1] This method utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Multiple Reaction Monitoring (MRM) to achieve low detection limits and high specificity, essential for meeting stringent regulatory requirements. The protocol covers sample preparation by liquid-liquid extraction, detailed instrumental conditions, and method performance characteristics.

Introduction

N-Nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[2] These impurities can form during drug substance synthesis or during the storage of the finished product through reactions between secondary or tertiary amines and nitrosating agents.[1][2] this compound is an NDSRI that can theoretically form from the nitrosation of methylphenidate, an active pharmaceutical ingredient used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1]

Regulatory bodies like the FDA and EMA mandate that manufacturers perform risk assessments for the presence of nitrosamines in all pharmaceutical products and, if a risk is identified, conduct confirmatory testing using validated, highly sensitive analytical methods.[3][4] GC-MS/MS is a powerful technique for the trace-level analysis of volatile and semi-volatile nitrosamines, offering the high selectivity and sensitivity needed to meet the low acceptable intake (AI) limits.[5] This note provides a comprehensive protocol for the analysis of this compound, adapting established methodologies for nitrosamine analysis to this specific compound of interest.

Experimental Protocols

2.1 Materials and Reagents

  • Solvents: Dichloromethane (DCM, GC grade), Methanol (MeOH, HPLC or GC grade).

  • Reagents: Sodium hydroxide (B78521) (NaOH), ACS grade or higher.

  • Reference Standard: this compound (C₁₄H₁₈N₂O₃, MW: 262.30 g/mol ).

  • Internal Standard (IS): N-Nitrosodimethylamine-d6 (NDMA-d6) or another suitable isotopically labeled nitrosamine.

  • Water: Deionized or Milli-Q water.

  • Preparation of Solutions:

    • 1 M Sodium Hydroxide: Dissolve 4.0 g of NaOH in 100 mL of deionized water.

    • NMP Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of Methanol.

    • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of NDMA-d6 in Methanol.

    • Working Standard & Calibration Curve Solutions: Prepare a series of calibration standards by serially diluting the NMP stock solution in Dichloromethane. A typical calibration range would be 0.5 ng/mL to 100 ng/mL. Fortify each calibration level with the internal standard to a final concentration of 10 ng/mL.

2.2 Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for solid dosage forms (e.g., tablets).

  • Sample Weighing: Accurately weigh a portion of ground tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Alkaline Dissolution: Add 5.0 mL of 1 M NaOH solution to the tube.

  • Internal Standard Spiking: Spike the sample with the internal standard solution.

  • Vortexing: Cap the tube and vortex for 5 minutes to dissolve or disperse the sample matrix.

  • Extraction: Add 2.0 mL of Dichloromethane to the tube.

  • Shaking: Shake vigorously for 10 minutes using a mechanical shaker to ensure efficient extraction of NMP into the organic phase.

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic (DCM) layer into a clean GC vial using a glass pipette. If necessary, filter the extract through a 0.2 µm PTFE syringe filter.

  • Analysis: The sample is now ready for GC-MS/MS analysis.

2.3 GC-MS/MS Instrumental Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

GC Parameter Setting
System Agilent 8890 GC coupled to a 7010B Triple Quadrupole MS or equivalent
Injection Mode Splitless
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Column DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar column)
Oven Program Initial: 50 °C, hold for 1 minRamp 1: 15 °C/min to 180 °CRamp 2: 25 °C/min to 260 °C, hold for 5 min
Transfer Line 260 °C
MS Parameter Setting
Ion Source Electron Ionization (EI)
Source Temp 230 °C
Quad Temp 150 °C
Ionization Energy 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

2.4 MRM Transitions for this compound

Based on published LC-MS/MS data for NMP, the precursor ion is [M+H]⁺ at m/z 263.1.[6] For GC-MS with Electron Ionization (EI), the molecular ion (M⁺) at m/z 262 would be the primary precursor. Fragmentation is predicted to be similar.

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
This compound262.184.1232.1Optimize on instrument
NDMA-d6 (IS)80.146.164.1Optimize on instrument

Note: Collision energies must be optimized empirically for the specific instrument being used to maximize signal intensity.

Data Presentation and Performance

The method should be validated according to ICH Q2(R1) guidelines.[4] The following table summarizes the expected quantitative performance data for the analysis of this compound.

Table 1: Summary of Method Performance Characteristics

Parameter Result Acceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 0.5 - 100 ng/mL-
Limit of Detection (LOD) 0.15 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.5 ng/mLS/N ≥ 10
Accuracy (Recovery %) 85% - 110%70% - 130%
Precision (%RSD) < 15%≤ 15%

Note: LOD and LOQ values are highly dependent on the instrument's sensitivity and the sample matrix.

Visualization of Workflow

The logical workflow from sample reception to final data analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing (Ground Tablets) Dissolve 2. Alkaline Dissolution (1M NaOH + IS) Sample->Dissolve Extract 3. Liquid-Liquid Extraction (Dichloromethane) Dissolve->Extract Centrifuge 4. Phase Separation (Centrifugation) Extract->Centrifuge Collect 5. Collect Organic Layer (Transfer to GC Vial) Centrifuge->Collect GC_Inject 6. GC Injection Collect->GC_Inject GC_Sep 7. Chromatographic Separation GC_Inject->GC_Sep MS_Detect 8. MS/MS Detection (MRM) GC_Sep->MS_Detect Integration 9. Peak Integration MS_Detect->Integration Calibration 10. Calibration Curve Generation Integration->Calibration Quant 11. Quantification of NMP Calibration->Quant Report 12. Final Report Quant->Report

Caption: Workflow for GC-MS/MS analysis of this compound.

Conclusion

The described GC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in pharmaceutical products. The sample preparation procedure is straightforward, and the instrumental analysis in MRM mode ensures reliable detection at trace levels, enabling manufacturers to meet global regulatory expectations for the control of nitrosamine impurities and ensure patient safety. Custom method development and validation are crucial for novel NDSRIs like NMP to ensure accuracy in complex drug matrices.[3][5]

References

Application Notes and Protocols: N-Nitrosomethylphenidate Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylphenidate (NMPH) is a nitrosamine (B1359907) impurity of significant concern for the pharmaceutical industry. Classified as a probable human carcinogen, NMPH can form during the synthesis, formulation, or storage of methylphenidate-containing drug products.[1][2] Methylphenidate is a widely prescribed central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][3] The potential presence of this genotoxic impurity necessitates rigorous analytical testing to ensure patient safety and compliance with regulatory guidelines.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in the identification and quantification of this impurity in pharmaceutical products.

Physicochemical Data and Reference Standard Information

A certified reference standard of this compound is essential for accurate and precise analytical measurements. The following table summarizes key information for this compound.

PropertyValueSource
Chemical Name methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate[6][7]
Synonyms Methyl 1-nitroso-α-phenyl-2-piperidineacetate[1][6]
CAS Number 55557-03-4[1][6][7]
Molecular Formula C₁₄H₁₈N₂O₃[1][7]
Molecular Weight 262.31 g/mol [1]
Purity Typically >95%[1]
Storage Conditions -20°C, protect from light[6]

Experimental Protocols

The detection of N-nitrosamine impurities at trace levels requires highly sensitive and selective analytical methods.[8] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques.[1][8]

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol describes a general method for the quantification of NMPH in a drug product using a certified reference standard.

2.1.1. Materials and Reagents

  • This compound Certified Reference Standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Drug product containing methylphenidate

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (0.22 µm)

2.1.2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 100 µg/mL.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. The concentration range should bracket the expected level of the impurity in the sample. A typical range might be 0.5 ng/mL to 100 ng/mL.

2.1.3. Sample Preparation

  • Accurately weigh a portion of the powdered drug product equivalent to a specific dose of methylphenidate.

  • Dissolve the sample in a known volume of diluent (e.g., methanol or a mixture of methanol and water).

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

2.1.4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for the specific instrument used.

ParameterRecommended Condition
LC Column C18 or PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of the reference standard
Product Ions (Q3) To be determined by infusion of the reference standard

2.1.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the NMPH reference standard against its concentration.

  • Determine the concentration of NMPH in the prepared sample by interpolating its peak area from the calibration curve.

  • Calculate the final amount of NMPH in the drug product, typically expressed in parts per million (ppm) or nanograms per tablet.

Protocol 2: Screening and Quantification of this compound by GC-MS/MS

This protocol is suitable for the analysis of NMPH, which is a semi-volatile compound.

2.2.1. Materials and Reagents

  • This compound Certified Reference Standard

  • Dichloromethane (B109758) (DCM, GC grade)

  • Methanol (GC grade)

  • Drug product containing methylphenidate

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and GC vials

2.2.2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Prepare a stock solution of NMPH in methanol or dichloromethane.

  • Working Standard Solutions: Serially dilute the stock solution with dichloromethane to prepare calibration standards in a range appropriate for trace analysis (e.g., 1 ng/mL to 100 ng/mL).

2.2.3. Sample Preparation

  • Weigh a portion of the powdered drug product.

  • Disperse the sample in a suitable volume of water or an appropriate buffer.

  • Perform a liquid-liquid extraction with dichloromethane.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the extract and concentrate it to a known volume if necessary.

  • Transfer the final extract to a GC vial.

2.2.4. GC-MS/MS Instrumental Conditions

ParameterRecommended Condition
GC Column Mid-polarity column (e.g., DB-WAX or equivalent)
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Temperature Program Start at a low temperature (e.g., 50°C), hold, then ramp up to a final temperature (e.g., 250°C) to elute NMPH.
Transfer Line Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined from the mass spectrum of the reference standard
Product Ions (Q3) To be determined from the product ion scan of the precursor ion

2.2.5. Data Analysis and Quantification

The data analysis and quantification steps are analogous to those described for the LC-MS/MS method.

Visualization of Workflows and Pathways

This compound Formation and Analysis Workflow

The following diagram illustrates the potential formation of NMPH and the general workflow for its analysis in a pharmaceutical setting.

cluster_0 Drug Product Lifecycle cluster_1 Nitrosating Agents cluster_2 Formation of NMPH cluster_3 Analytical Workflow Synthesis Methylphenidate Synthesis NMPH_Formation This compound (NMPH) Formation Synthesis->NMPH_Formation Formulation Drug Product Formulation Formulation->NMPH_Formation Storage Storage & Stability Storage->NMPH_Formation Nitrites Residual Nitrites (e.g., from excipients) Nitrites->NMPH_Formation Risk_Assessment Risk Assessment NMPH_Formation->Risk_Assessment Method_Development Method Development & Validation Risk_Assessment->Method_Development Sample_Analysis Sample Analysis (LC-MS/MS or GC-MS/MS) Method_Development->Sample_Analysis Quantification Quantification using Reference Standard Sample_Analysis->Quantification Reporting Reporting & Control Strategy Quantification->Reporting

Caption: Workflow for NMPH formation, risk assessment, and analysis.

General Genotoxicity Pathway of Nitrosamines

As a specific signaling pathway for this compound is not well-defined, the following diagram illustrates the generally accepted mechanism of genotoxicity for nitrosamine compounds.

cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage NMPH N-Nitrosamine (e.g., NMPH) CYP450 Cytochrome P450 Enzymes NMPH->CYP450 Alpha_Hydroxylation α-Hydroxylation CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxynitrosamine Alpha_Hydroxylation->Unstable_Intermediate Reactive_Species Reactive Diazoalkane or Carbocation Unstable_Intermediate->Reactive_Species DNA DNA Reactive_Species->DNA DNA_Adducts DNA Adduct Formation (Alkylation) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Carcinogenesis Potential for Carcinogenesis Mutation->Carcinogenesis

Caption: General pathway of nitrosamine-induced genotoxicity.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate assessment of this impurity in pharmaceutical products. The provided LC-MS/MS and GC-MS/MS protocols offer a robust starting point for method development and validation. Continuous monitoring and control of NMPH levels are critical to ensuring the quality and safety of methylphenidate-containing medicines for patients.

References

Application Note: Detection of N-Nitrosomethylphenidate in Methylphenidate API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in active pharmaceutical ingredients (APIs) is a significant concern for drug safety due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control over these impurities in pharmaceutical products.[2] N-Nitrosomethylphenidate (NMPH) is a potential nitrosamine impurity that can form during the synthesis or storage of methylphenidate, a stimulant medication used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3] This document provides a detailed protocol for the detection and quantification of NMPH in methylphenidate API using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Chemical Structures

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Methylphenidate[Image of Methylphenidate structure]C14H19NO2233.31[4]
This compound (NMPH)[Image of this compound structure]C14H18N2O3262.31[3]

Experimental Protocol

This protocol is a comprehensive guide for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in methylphenidate API.

Materials and Reagents
  • This compound (NMPH) reference standard

  • Methylphenidate API

  • N-Nitrosodimethylamine-d6 (NDMA-d6) as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDMA-d6 in methanol to obtain a final concentration of 1 µg/mL.

NMPH Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NMPH in methanol to obtain a final concentration of 1 µg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the NMPH stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.05 ng/mL to 50 ng/mL. Spike each working standard with the IS to a final concentration of 5 ng/mL.

Sample Preparation: Accurately weigh 100 mg of the methylphenidate API into a suitable volumetric flask. Dissolve the API in a 50:50 (v/v) mixture of methanol and water. Spike the solution with the IS to a final concentration of 5 ng/mL. Dilute to the final volume with the methanol/water mixture.

LC-MS/MS Method

Chromatographic Conditions:

ParameterCondition
LC System UPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Time (min)

Mass Spectrometry Conditions:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Compound Precursor Ion (m/z)
NMPH263.1
NDMA-d6 (IS)81.1

Method Validation Parameters

The following table summarizes typical performance data for the analysis of nitrosamine impurities using LC-MS/MS.

ParameterTypical Value
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantitation (LOQ) 0.03 ng/mL
Linearity (r²) > 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Experimental Workflow

Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification prep_is Prepare Internal Standard Solution prep_work Prepare Working Standard Solutions prep_is->prep_work prep_sample Prepare Methylphenidate API Sample Solution prep_is->prep_sample prep_nmph Prepare NMPH Stock Solution prep_nmph->prep_work lc_sep Chromatographic Separation (C18 Column) prep_work->lc_sep Inject prep_sample->lc_sep Inject ms_detect Mass Spectrometric Detection (ESI+, MRM) lc_sep->ms_detect quant Quantification of NMPH using Internal Standard ms_detect->quant report Report Results quant->report MethodParameters cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_performance Method Performance column C18 Column specificity Specificity column->specificity mobile_phase Mobile Phase (Water/Acetonitrile with Formic Acid) mobile_phase->specificity gradient Gradient Elution gradient->specificity ionization ESI+ sensitivity Sensitivity (LOD, LOQ) ionization->sensitivity mrm MRM Transitions mrm->sensitivity mrm->specificity internal_std Internal Standard (NDMA-d6) accuracy Accuracy internal_std->accuracy precision Precision internal_std->precision

References

Application Notes & Protocols: Sample Preparation for N-Nitrosomethylphenidate and Related Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosomethylphenidate (NMP) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can potentially form in drug products containing methylphenidate. Regulatory agencies require stringent control of these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.[3][4]

Effective sample preparation is a critical prerequisite for accurate analysis, aimed at isolating the target nitrosamines from the complex drug product matrix, thereby minimizing interference and enhancing analytical sensitivity.[2][5] This document provides an overview of common sample preparation techniques and detailed protocols applicable to the analysis of this compound and other low-molecular-weight nitrosamines in pharmaceutical matrices.

Key Sample Preparation Techniques

Several techniques are employed to extract and concentrate nitrosamines from active pharmaceutical ingredients (APIs) and drug products. The choice of method depends on the physicochemical properties of the nitrosamine and the drug matrix.

  • Solid-Phase Extraction (SPE): A widely used technique that separates components of a mixture based on their physical and chemical properties.[6][7] It is highly effective for cleaning up complex samples and concentrating analytes. Various sorbents, such as reversed-phase (e.g., C18), ion-exchange, and graphitized carbon, can be used.[8][9] A novel approach using hydrophilic interaction chromatography (HILIC) based SPE has shown promise for retaining APIs while allowing nitrosamines to pass through.[6]

  • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids.[10] It is a versatile method but can be solvent- and labor-intensive. Automated LLE systems can improve reproducibility and throughput.[11]

  • Matrix Precipitation: This strategy involves dissolving the drug product in a suitable solvent and then adding an "anti-solvent" to precipitate the much more abundant API, leaving the trace-level nitrosamines in the solution for analysis. This approach is effective in reducing matrix effects and protecting the analytical instrument.[12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step and is particularly useful for a wide range of analytes in complex matrices. It has been successfully applied to the analysis of nitrosamines in food and tobacco.[13]

  • Headspace (HS) Analysis: Primarily used for volatile nitrosamines, this technique involves heating the sample in a sealed vial to partition the analytes into the gas phase (headspace), which is then injected into a GC-MS system.[11][14]

Quantitative Data Summary

The following tables summarize the performance of various sample preparation and analytical methods for nitrosamine analysis from the literature. These methods can be adapted for this compound.

Table 1: Performance of Liquid Chromatography-Based Methods

TechniqueMatrixTarget AnalytesRecovery (%)LOQReference
HILIC-SPE LC-HRMS10 Different Drug Products15 N-Nitrosamines>80%At least 42.5% of regulatory limits[6]
SPE LC-HRMSVarious Pharmaceuticals13 N-Nitrosamines>80% for most analytesN/A[9]
LC-HRMSDrinking & Wastewater9 N-Nitrosamines68-83%0.4 - 12 ng/L[15]
LC-MS/MSLosartan TabletsN-NitrosaminesN/A0.1 - 5.1 pg/mg API[16]
SPE-QQQ (RapidFire)N/AMultiple NitrosaminesN/ACalibration 1-100 ng/mL[17]
SPE LC-MS/MSArtificial Gastric JuiceNDSRIsN/AN/A[18]

Table 2: Performance of Gas Chromatography-Based Methods

TechniqueMatrixTarget AnalytesRecovery (%)LOQReference
SPE GC-MS/MSDrinking Water7 N-Nitrosamines71.5 - 88.0%N/A (Calibration 25-500 µg/L)[8]
Headspace GC-MS/MSDrug ProductsNDMA106 ± 8%0.05 ppm[11]
LLE GC-MS/MSDrug ProductsNDMA112 ± 4%N/A[11]
SPME GC-CI-MSWastewater7 N-NitrosaminesN/A30 - 890 ng/L (MDL)[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nitrosamine Analysis

This protocol is a generalized procedure based on methods for extracting nitrosamines from pharmaceutical and aqueous matrices.[6][8][9] It should be optimized for the specific drug product matrix.

Materials:

  • SPE Cartridge (e.g., Strata-X-C, Oasis MCX, or HyperSep Hypercarb)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Water (HPLC-grade)

  • Formic Acid (FA) or Phosphoric Acid (H₃PO₄)

  • Ammonium Hydroxide (NH₄OH)

  • SPE Vacuum Manifold

  • Vortex Mixer

  • Centrifuge

  • Collection Tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the ground tablet or API powder.

    • Dissolve the sample in a suitable solvent (e.g., 1% formic acid in water or methanol). The goal is to fully dissolve the sample to ensure all nitrosamines are in solution.

    • Vortex for 20 minutes to ensure complete dissolution.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.

    • Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 3-5 mL of elution solvent (e.g., methanol with 5% acid).

    • Equilibrate the cartridge with 3-5 mL of sample diluent (e.g., water). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 3-5 mL of water or a mild organic/aqueous mix) to remove hydrophilic impurities and residual API without eluting the target nitrosamines.

  • Elution:

    • Elute the retained nitrosamines with a strong organic solvent. The choice depends on the sorbent. For mixed-mode cation exchange cartridges, an acidified organic solvent (e.g., 5% H₃PO₄ in methanol) is often effective.[9] For carbon-based sorbents, dichloromethane is a common choice.[8]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase (e.g., 200 µL) suitable for LC-MS or GC-MS analysis.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for Nitrosamine Analysis

This protocol describes a general LLE procedure. Automation is recommended for higher throughput and better precision.[11]

Materials:

  • Separatory Funnel or Centrifuge Tubes

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium Sulfate (B86663) (anhydrous)

  • Sample Diluent (e.g., water or buffer)

  • Vortex Mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the drug product in an aqueous solvent (e.g., 5 mL of water).

    • Spike with an appropriate internal standard (e.g., NDMA-d6).

  • Extraction:

    • Transfer the aqueous sample solution to a separatory funnel or a large centrifuge tube.

    • Add an equal volume of an immiscible organic solvent (e.g., 5 mL of DCM).

    • Shake vigorously for 2-3 minutes (or vortex for 5 minutes). If using a separatory funnel, vent frequently to release pressure.

    • Allow the layers to separate. If an emulsion forms, centrifugation can help break it.

  • Phase Separation:

    • Carefully collect the organic layer (bottom layer for DCM).

    • Repeat the extraction process on the aqueous layer 1-2 more times with fresh organic solvent to ensure quantitative recovery.

    • Pool all the collected organic extracts.

  • Drying and Concentration:

    • Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualized Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dissolve Dissolve/Dilute Sample Vortex Vortex/Sonicate Dissolve->Vortex Centrifuge Centrifuge/Filter Vortex->Centrifuge Condition 1. Condition Sorbent Centrifuge->Condition Load 2. Load Sample Wash 3. Wash Impurities Elute 4. Elute Analytes Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze LC-MS or GC-MS Analysis Evaporate->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

LLE_Workflow start Dissolve Sample in Aqueous Phase add_solvent Add Immiscible Organic Solvent start->add_solvent extract Vortex / Shake (Partitioning) add_solvent->extract separate Centrifuge / Allow Layers to Separate extract->separate collect Collect Organic Layer separate->collect repeat Repeat Extraction on Aqueous Layer (Optional) collect->repeat repeat->add_solvent Yes dry Dry & Evaporate Organic Phase repeat->dry No analyze Reconstitute & Analyze (LC-MS / GC-MS) dry->analyze

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Precipitation_Workflow start Dissolve Drug Product in 'Good' Solvent add_antisolvent Add 'Anti-Solvent' to Induce Precipitation start->add_antisolvent precipitate Vortex and/or Cool to Maximize API Precipitation add_antisolvent->precipitate centrifuge Centrifuge to Pellet Precipitated API precipitate->centrifuge supernatant Collect Supernatant (Contains Nitrosamines) centrifuge->supernatant analyze Direct Injection or Further Cleanup before Analysis supernatant->analyze

Caption: Workflow for Matrix Precipitation via anti-solvent addition.

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[1][2][3][4] N-Nitrosomethylphenidate (NMP) is a potential nitrosamine (B1359907) impurity that can form in drug products containing methylphenidate, a widely used medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The formation of N-nitrosamines can occur during the synthesis of the active pharmaceutical ingredient (API) or during the shelf-life of the finished product, often initiated by the presence of residual nitrosating agents.[1][5]

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become an indispensable analytical technique for the detection and quantification of these impurities at trace levels.[6][7] The high sensitivity, selectivity, and mass accuracy of HRMS enable unambiguous identification and precise measurement of nitrosamines in complex pharmaceutical matrices, ensuring patient safety and regulatory compliance.[6][7] This application note provides a detailed protocol for the identification and quantification of this compound using LC-HRMS.

Experimental Workflow

The general workflow for the analysis of this compound by LC-HRMS encompasses several critical stages, from meticulous sample preparation to sophisticated data analysis. The following diagram provides a visual representation of a typical experimental process.

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Drug Product Weighing Dissolution Dissolution in Diluent Sample->Dissolution Extraction Vortexing & Centrifugation Dissolution->Extraction Filtration Syringe Filtration (0.22 µm) Extraction->Filtration Injection UHPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (APCI/ESI) Separation->Ionization Detection HRMS Detection (Orbitrap) Ionization->Detection Acquisition Data Acquisition (t-SIM/PRM) Detection->Acquisition Quantification Quantification & Confirmation Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Standard and Sample Preparation

Reagents and Materials:

  • This compound certified reference standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methylphenidate drug substance/product

  • PVDF syringe filters (0.22 µm)

Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound certified reference material in 10 mL of methanol.

  • Intermediate Stock Solution (100 ng/mL): Prepare an intermediate working standard solution by performing serial dilutions of the primary stock solution in methanol.[8]

  • Calibration Standards (0.1 - 50 ng/mL): Further dilute the intermediate stock solution to prepare a series of calibration standards in the range of 0.1 to 50 ng/mL.[9]

Sample Preparation:

  • Accurately weigh a portion of the powdered methylphenidate drug product equivalent to 100 mg of the active pharmaceutical ingredient (API) and transfer it to a suitable centrifuge tube.[8]

  • Add a precise volume of 100% methanol to achieve a target API concentration of 100 mg/mL.[8]

  • Vortex the sample for approximately 45 minutes to ensure complete extraction.[8]

  • Centrifuge the extracted sample solution for 15 minutes at 4,500 rpm.[8]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter prior to LC-HRMS analysis.[8]

LC-HRMS Method

The following table outlines the recommended starting parameters for the LC-HRMS analysis. Method optimization may be required based on the specific instrumentation used.

Table 1: Recommended LC-HRMS Parameters

ParameterRecommended Conditions
Liquid Chromatography
ColumnAcclaim Polar Advantage II (100 × 2.1 mm, 2.2 µm) or equivalent[9]
Mobile Phase A0.1% Formic Acid in Water[9]
Mobile Phase B0.1% Formic Acid in Methanol[9]
Flow Rate0.5 mL/min[9]
Gradient12-minute gradient (optimization required)[9]
Injection Volume5 - 10 µL
Column Temperature40 °C
High-Resolution Mass Spectrometry
InstrumentOrbitrap Exploris 120 Mass Spectrometer or equivalent[9]
Ionization SourceAtmospheric Pressure Chemical Ionization (APCI) in positive mode[9]
Resolution120,000[9]
Scan ModeTargeted SIM and MS2 acquisition[9]
Mass Tolerance3 ppm[9]
Data SystemThermo Scientific Chromeleon 7.2.10 CDS or equivalent[9]

Data Presentation and Analysis

High-resolution mass spectrometry provides the necessary mass accuracy to confidently identify this compound and distinguish it from other potential isobaric interferences.

Table 2: High-Resolution Mass Data for this compound

CompoundChemical FormulaMonoisotopic Mass (Da)AdductExact Mass [M+H]+ (Da)
This compoundC₁₄H₁₈N₂O₃262.1317[M+H]⁺263.1390

The fragmentation pattern of this compound obtained through MS2 analysis provides further structural confirmation. The primary fragmentation pathways for nitrosamines typically involve the loss of the NO radical (30 Da).[10][11][12]

Table 3: Expected Fragmentation Ions for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Description
263.1390233.1284[M+H-NO]⁺
263.1390174.0862[M+H-C₅H₉O₂]⁺
263.139084.0813[C₅H₁₀N]⁺

Note: The fragmentation pattern is predicted based on the structure of this compound and general nitrosamine fragmentation behavior. Experimental verification is required.

The quantitative analysis should be performed using a calibration curve generated from the prepared standard solutions. The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 4: Typical Method Validation Performance

Validation ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.99[9]
Accuracy (Recovery)80 - 120%
Precision (RSD)≤ 15%[13]
Limit of Detection (LOD)0.1 - 0.5 ng/mL[9]
Limit of Quantitation (LOQ)0.3 - 1.0 ng/mL

Logical Relationship for Compound Identification

The confident identification of this compound relies on a multi-faceted approach, combining chromatographic retention time with high-resolution mass spectrometric data.

Identification cluster_criteria Identification Criteria cluster_conclusion Conclusion RT Retention Time Match ConfidentID Confident Identification RT->ConfidentID Mass Accurate Mass Match (<3 ppm) Mass->ConfidentID Fragments MS2 Fragmentation Pattern Match Fragments->ConfidentID

Caption: Logic for confident compound identification.

Conclusion

The described LC-HRMS method provides a robust and sensitive approach for the identification and quantification of this compound in pharmaceutical products. The high resolution and mass accuracy of modern Orbitrap mass spectrometers, coupled with targeted fragmentation analysis, ensure a high degree of confidence in the analytical results. This methodology is crucial for ensuring the quality and safety of methylphenidate-containing medicines and for meeting stringent regulatory requirements for the control of nitrosamine impurities.

References

Application Notes and Protocols: N-Nitrosomethylphenidate as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylphenidate (NMPH) is a nitrosamine (B1359907) impurity of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] As a potential genotoxic and carcinogenic compound, the detection and quantification of NMPH in methylphenidate-containing drug products are critical for ensuring patient safety and regulatory compliance.[1] This document provides detailed application notes and protocols for the use of this compound as a certified reference material (CRM) in analytical testing.

This compound can form during the synthesis, processing, or storage of methylphenidate, particularly under acidic conditions in the presence of nitrite (B80452) sources.[1] The use of a well-characterized CRM is essential for the validation of analytical methods and the accurate quantification of this impurity in pharmaceutical formulations.

This compound Certified Reference Material: Specifications

A certified reference material for this compound provides the necessary assurance of identity, purity, and concentration for its use as a calibrant and control in analytical procedures. The table below summarizes typical specifications for an this compound CRM.

ParameterSpecificationSource
Chemical Name Methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate[1][2]
CAS Number 55557-03-4[1][3]
Molecular Formula C₁₄H₁₈N₂O₃[2][3]
Molecular Weight 262.30 g/mol
Purity ≥95%[1]
Format Neat solid or solution in a specified solvent (e.g., 1 mg/mL in Methanol)[3]
Storage -20°C, protected from light
Retest Date Typically 24 months from the date of analysis[1]

Analytical Methodology: Quantification of this compound by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace-level quantification of nitrosamine impurities in pharmaceutical products due to its high sensitivity and selectivity.[4]

Principle

The method involves the chromatographic separation of this compound from the active pharmaceutical ingredient (API) and other matrix components, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard is recommended to ensure accuracy and precision.

Experimental Protocol

The following protocol is a representative method for the analysis of this compound in a methylphenidate drug product. Method validation and verification are required for implementation in a quality control setting.

3.2.1. Reagents and Materials

  • This compound Certified Reference Material

  • Methylphenidate Drug Product (Tablets or Capsules)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Acetic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm PVDF)

3.2.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System Shimadzu Nexera® UPLC or equivalent
Column Agilent Poroshell® C8 (50 × 3 mm, 2.7 μm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate / 0.1% Acetic Acid in Water (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Time (min)
0.2
10.0
10.01
12.0
Flow Rate 0.45 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex QTRAP® 6500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Declustering Potential (DP) 40 V

3.2.4. MRM Transitions

Multiple Reaction Monitoring (MRM) is used for selective detection and quantification. Two transitions are typically monitored for each analyte: a quantifier for concentration measurement and a qualifier for identity confirmation.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound263.1184.184.1Optimized for specific instrument

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Sample and Standard Preparation

3.3.1. Standard Stock Solution (100 µg/mL)

Accurately weigh approximately 10 mg of this compound CRM and dissolve in a 100 mL volumetric flask with methanol.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range of the impurity in the sample. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.

3.3.3. Sample Preparation (from Methylphenidate Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to one dosage unit into a centrifuge tube.

  • Add a known volume of methanol (e.g., 10 mL) to the tube.

  • Vortex for 5 minutes to ensure complete dissolution of the drug substance.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Data Analysis and System Suitability

  • Calibration Curve: Generate a linear regression curve from the peak areas of the working standard solutions versus their concentrations. A correlation coefficient (r²) of ≥ 0.99 is typically required.

  • Quantification: Determine the concentration of this compound in the sample preparation by interpolation from the calibration curve.

  • System Suitability: Inject a mid-level standard solution multiple times (e.g., n=6) before and during the analysis. The relative standard deviation (%RSD) of the peak areas should be ≤ 15%.

Visualizations

This compound Formation Pathway

Methylphenidate Methylphenidate (Secondary Amine) NMPH This compound Methylphenidate->NMPH Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->NMPH Acidic_Conditions Acidic Conditions Acidic_Conditions->NMPH

Caption: Formation of this compound from Methylphenidate.

Analytical Workflow for NMPH Quantification

cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Weigh Drug Product Dissolve Dissolve in Methanol Sample->Dissolve Vortex Vortex Dissolve->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify NMPH Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound quantification.

Stability and Storage of this compound CRM

N-Nitrosamine compounds can be sensitive to light and temperature. The this compound CRM should be stored at the recommended temperature of -20°C and protected from light to ensure its stability until the expiration or retest date. Solutions prepared from the CRM should be stored under similar conditions and their stability should be verified if stored for an extended period. The European Medicines Agency (EMA) emphasizes that the stability of the finished product should be considered to ensure that the acceptable intake of any N-nitrosamine impurity is not exceeded until the end of its shelf life.[5]

Safety Precautions

This compound is a suspected carcinogen and should be handled with appropriate safety precautions.[5] This includes the use of personal protective equipment (gloves, lab coat, safety glasses) and handling in a well-ventilated area or a fume hood. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

References

Quantitative Analysis of N-Nitrosomethylphenidate in Drug Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitrosomethylphenidate (NMP), a nitrosamine (B1359907) impurity of the active pharmaceutical ingredient (API) methylphenidate, has been identified as a potential genotoxic impurity that can form during the synthesis, processing, or storage of the drug product.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamine impurities, necessitating sensitive and robust analytical methods for their quantification in drug products.[1][2][3] This document provides detailed application notes and protocols for the quantitative analysis of NMP in methylphenidate drug products, intended for researchers, scientists, and drug development professionals.

Regulatory Landscape and Acceptable Intake Limits

Both the FDA and EMA have set an acceptable intake (AI) limit for this compound.[1][2][3] This limit is based on a conservative estimate of the daily exposure level that would result in a negligible cancer risk over a lifetime.[4]

Nitrosamine ImpuritySource APIRegulatory AgencyAcceptable Intake (AI) Limit (ng/day)
This compoundMethylphenidateFDA1300
This compoundMethylphenidateEMA1300

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of N-nitrosamine impurities at trace levels due to its high sensitivity, selectivity, and specificity.[5] The method involves chromatographic separation of the analyte of interest from the drug product matrix followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall workflow for the quantitative analysis of NMP in a drug product can be summarized as follows:

Experimental Workflow for NMP Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Drug Product dissolve Dissolve in Solvent sample->dissolve extract Vortex/Sonicate dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for NMP analysis.

Detailed Experimental Protocol

This protocol is a representative method for the quantitative analysis of this compound in methylphenidate tablets. Method validation and optimization are required for specific drug product matrices.

Materials and Reagents
  • This compound (NMP) analytical standard

  • Methylphenidate drug product (tablets)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Syringe filters (e.g., 0.22 µm PVDF)

Standard Solution Preparation
  • NMP Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of NMP analytical standard and dissolve it in methanol to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. A typical range might be 0.1 ng/mL to 50 ng/mL.

Sample Preparation
  • Accurately weigh and crush a representative number of methylphenidate tablets to obtain a fine powder.

  • Transfer a portion of the powdered sample, equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 100 mg), into a centrifuge tube.

  • Add a defined volume of extraction solvent (e.g., 5.0 mL of methanol).[6]

  • Vortex the sample for a specified time (e.g., 10 minutes) to ensure complete dissolution of the drug substance.[4] Sonication can also be employed to aid dissolution.

  • Centrifuge the sample at a high speed (e.g., 4500 rpm) for a set duration (e.g., 15 minutes) to pelletize the excipients.[6]

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[6]

LC-MS/MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Optimized for separation of NMP from the API and matrix components.

Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of NMP. A precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ and at least two product ions (Q3) should be monitored for quantification and confirmation.
Collision Energy To be optimized for each MRM transition.
Source Temperature e.g., 500 °C

Data Presentation: Method Performance Characteristics

While specific validated method performance data for this compound is not widely published, the following table presents typical performance characteristics for the analysis of other nitrosamine drug substance-related impurities (NDSRIs) by LC-MS/MS, which can be used as a benchmark for method development and validation for NMP.[7]

ParameterTypical Value
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Recovery 80 - 120%
Precision (%RSD) < 15%

Logical Relationship for Risk Assessment

The decision to perform quantitative testing for NMP in a drug product is typically preceded by a risk assessment.

NMP Risk Assessment Logic start Risk Assessment for NMP Formation risk_factors Presence of Secondary Amine in Methylphenidate + Potential Nitrosating Agents (e.g., nitrites in excipients or water) start->risk_factors risk_identified Risk Identified? risk_factors->risk_identified confirmatory_testing Perform Confirmatory Quantitative Testing risk_identified->confirmatory_testing Yes no_risk No Further Action Required (Document Risk Assessment) risk_identified->no_risk No result_above_ai NMP > AI Limit? confirmatory_testing->result_above_ai implement_controls Implement Control Strategy (e.g., raw material control, process optimization) result_above_ai->implement_controls Yes release_product Release Product Batch result_above_ai->release_product No

References

Standard Operating Procedure for N-Nitrosomethylphenidate Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylphenidate (NMPH) is a nitrosamine (B1359907) impurity that can form during the synthesis, formulation, or storage of methylphenidate, a widely used medication for Attention Deficit Hyperactivity Disorder (ADHD).[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in pharmaceutical products.[2][3] This document provides detailed application notes and protocols for the sensitive and accurate testing of this compound in pharmaceutical matrices. The methodologies described are based on established analytical techniques for nitrosamine analysis, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and adhere to the validation principles outlined in the ICH Q2(R1) guideline.[4][5]

Analytical Methodologies

The detection of N-nitrosamine impurities at trace levels requires highly sensitive and selective analytical methods. LC-MS/MS and GC-MS are the most commonly employed techniques for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.[4] It offers excellent sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile nitrosamines.[2] For enhanced selectivity and to meet the low detection limits required, tandem mass spectrometry (GC-MS/MS) is often employed.[2]

Experimental Protocols

LC-MS/MS Method for this compound Analysis

This protocol provides a general procedure for the quantification of this compound in a drug product matrix.

1.1. Sample Preparation

  • Accurately weigh a portion of crushed tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add 5.0 mL of a suitable solvent, such as dichloromethane (B109758) (DCM) or methanol.[6]

  • Vortex the mixture for 5 minutes to ensure thorough dispersion.

  • Sonicate the sample for 10 minutes to facilitate the extraction of NMPH.

  • Centrifuge the sample at 4000 rpm for 5 minutes to pellet insoluble excipients.[6]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

1.2. Chromatographic Conditions (Illustrative)

ParameterValue
Column Agilent Poroshell® C8 (50 × 3 mm, 2.7 μm) or equivalent[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

1.3. Mass Spectrometry Conditions (Illustrative)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) 263.1 m/z[7]
Product Ions (Q3) 232.1 m/z (Quantifier), 129.1 m/z (Qualifier)[7]
Collision Energy Optimized for NMPH fragmentation
Dwell Time 100 ms

1.4. Method Validation Parameters (as per ICH Q2(R1))

The analytical method should be validated to demonstrate its suitability for the intended purpose.[5] Key validation parameters are summarized in the table below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the signal is unequivocally from the target analyte, free from interference.[4][5]Peak purity, resolution > 2 between adjacent peaks.[4]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[4]Signal-to-Noise (S/N) ratio of ~3.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]S/N ratio of ~10; recovery and precision criteria met.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Robustness The capacity to remain unaffected by small, but deliberate variations in method parameters.[5]No significant impact on results with minor changes in conditions.

Quantitative Data Summary (Illustrative)

The following table presents illustrative performance data for a validated nitrosamine analysis method. Specific values for this compound should be established during method validation.

ParameterIllustrative Value
LOD 0.05 ng/mL
LOQ 0.15 ng/mL
Linearity Range 0.15 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 10%
GC-MS/MS Method for this compound Analysis

This protocol provides a general procedure for the analysis of volatile nitrosamines and can be adapted for NMPH.

2.1. Sample Preparation

The sample preparation procedure is similar to the LC-MS/MS method, using a volatile solvent like dichloromethane.

2.2. GC Conditions (Illustrative)

ParameterValue
Column Agilent J&W DB-624 UI or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.2 mL/min

2.3. MS Conditions (Illustrative)

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor/Product Ions To be determined for NMPH
Collision Energy Optimized for NMPH fragmentation

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Nitrosamine-Induced Carcinogenesis

Nitrosamines, including NMPH, are generally not directly carcinogenic. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive electrophilic species.[8][9] These reactive metabolites can then form adducts with DNA, leading to mutations and potentially initiating cancer.[8][10]

G General Signaling Pathway of Nitrosamine Carcinogenesis cluster_0 Metabolic Activation cluster_1 DNA Damage and Mutation cluster_2 Carcinogenesis N-Nitrosamine N-Nitrosamine Reactive Electrophile Reactive Electrophile N-Nitrosamine->Reactive Electrophile α-hydroxylation CYP450 Enzymes CYP450 Enzymes CYP450 Enzymes->N-Nitrosamine DNA Adducts DNA Adducts Reactive Electrophile->DNA Adducts Alkylation DNA DNA DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Replication Error Cell Proliferation Cell Proliferation Mutation->Cell Proliferation Tumor Formation Tumor Formation Cell Proliferation->Tumor Formation

Caption: General metabolic activation and carcinogenic pathway of nitrosamines.

Experimental Workflow for this compound Testing

The following diagram illustrates the logical flow of the analytical procedure for testing NMPH in pharmaceutical products.

G Experimental Workflow for this compound Testing Sample Weighing Sample Weighing Extraction Extraction Sample Weighing->Extraction Add Solvent Centrifugation Centrifugation Extraction->Centrifugation Vortex & Sonicate Filtration Filtration Centrifugation->Filtration Separate Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis Inject Sample Data Processing Data Processing LC-MS/MS Analysis->Data Processing Acquire Data Quantification Quantification Data Processing->Quantification Integrate Peaks Reporting Reporting Quantification->Reporting Compare to Standard Curve

Caption: Step-by-step workflow for the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Nitrosomethylphenidate Analysis Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosomethylphenidate (NMP). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of this specific nitrosamine (B1359907) drug substance-related impurity (NDSRI).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound (NMP) analysis?

A1: Matrix effects are the alteration of the ionization efficiency of NMP by co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: What are the common causes of matrix effects in pharmaceutical analysis?

A2: Matrix effects in pharmaceutical analysis are primarily caused by competition between NMP and co-eluting components for ionization in the mass spectrometer's source. Common culprits include active pharmaceutical ingredients (APIs), excipients (e.g., fillers, binders, coatings), and degradation products present in the formulation.[2]

Q3: What are the typical signs that my NMP analysis is being affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of the NMP response between different sample preparations.[1]

  • Inaccurate quantification, with recovery values significantly deviating from 100%.[1]

  • Non-linear calibration curves when using standards prepared in a neat solvent.[1]

  • A significant difference in the NMP peak area when comparing a standard in pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).[1]

Q4: How can I quantitatively assess the extent of matrix effects for NMP?

A4: The post-extraction spike method is the "golden standard" for the quantitative assessment of matrix effects.[1] This involves comparing the peak area of NMP spiked into a blank matrix extract with the peak area of NMP at the same concentration in a neat solvent. The matrix effect is calculated using the formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q5: What is the most effective way to compensate for matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS for NMP, if available, will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte, thus allowing for accurate correction of the signal.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on issues arising from matrix effects.

Issue 1: Poor recovery or inconsistent results for NMP.

  • Possible Cause: Significant matrix effects caused by ion suppression or enhancement from co-eluting components in the sample matrix.

  • Troubleshooting Workflow:

    G cluster_solutions Solutions A Poor/Inconsistent Recovery B Step 1: Evaluate Matrix Effect (Post-Extraction Spike) A->B C Step 2: Optimize Sample Preparation B->C Matrix Effect > ±15%? D Step 3: Optimize Chromatography C->D Still Unacceptable? E Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->E Still Unacceptable? F Step 5: Consider Matrix-Matched Calibrants E->F SIL-IS unavailable? G Resolved E->G SIL-IS available F->G

    Caption: A stepwise approach to troubleshooting matrix effects.

Issue 2: Low signal intensity and poor sensitivity for NMP.

  • Possible Cause: Strong ion suppression from the sample matrix, particularly from high concentrations of the parent drug, methylphenidate, or excipients.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.

    • Optimize Chromatographic Separation: Ensure that NMP is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient or using a column with a different selectivity can achieve this.

    • Check MS Source Parameters: Optimize the ion source parameters (e.g., gas flows, temperature) to enhance the ionization of NMP.

    • Reduce Injection Volume: A smaller injection volume can lessen the amount of matrix components entering the mass spectrometer, thereby reducing suppression.

Quantitative Data Summary

While specific quantitative data for this compound matrix effects is not widely published, the following table illustrates the expected impact of different sample preparation techniques on the recovery of nitrosamines from a pharmaceutical matrix. This demonstrates the importance of method selection.

Table 1: Illustrative Recovery of Nitrosamines from a Drug Product Matrix Using Different Sample Preparation Techniques

NitrosamineProtein Precipitation (%)Liquid-Liquid Extraction (%)Solid-Phase Extraction (%)
NDMA658595
NDEA728897
NMOR688293
NPIP759098

Note: This data is illustrative and highlights the trend of improved recovery with more selective sample preparation methods. Actual values for this compound will vary based on the specific matrix and analytical conditions.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol describes how to quantitatively assess the matrix effect for NMP.

  • Prepare Blank Matrix Extract:

    • Weigh an appropriate amount of the drug product placebo (containing all excipients without the methylphenidate API).

    • Extract the placebo using the same sample preparation procedure developed for the NMP analysis.

    • After the final extraction step, evaporate the solvent to dryness and reconstitute the residue in a known volume of mobile phase. This is your blank matrix extract.[1]

  • Prepare Sample Sets:

    • Set A (Post-Spike Sample): Spike a known amount of the NMP standard solution into the blank matrix extract to achieve a final concentration within the calibration range.[1]

    • Set B (Neat Solution Standard): Prepare a standard solution of NMP in the mobile phase at the exact same final concentration as Set A.[1]

  • LC-MS/MS Analysis:

    • Inject both Set A and Set B into the LC-MS/MS system and acquire the data under the same conditions.[1]

  • Calculate Matrix Effect:

    • Determine the peak area of NMP in both the post-spike sample (AreaMatrix) and the neat solution standard (AreaSolvent).[1]

    • Calculate the matrix effect using the formula provided in FAQ 4.

Protocol 2: Sample Preparation of this compound from a Tablet Formulation for LC-MS/MS Analysis

This protocol provides a general procedure for extracting NMP from a solid dosage form.

  • Sample Preparation:

    • Crush a sufficient number of methylphenidate tablets to obtain a homogenized powder.[3]

    • Accurately weigh a portion of the powder equivalent to a target concentration (e.g., 20 mg/mL of API) into a 15 mL centrifuge tube.[3]

  • Extraction:

    • Add 5.0 mL of methanol (B129727) to the tube.[3]

    • Vortex for 1 minute to ensure the powder is well-dispersed.

    • Shake the sample for 40 minutes using a mechanical wrist-action shaker.[3]

  • Clarification:

    • Centrifuge the sample for 15 minutes at 4500 rpm to pellet the excipients.[3]

  • Filtration:

    • Filter the supernatant using a 0.22 µm PVDF syringe filter. Discard the first 1 mL of the filtrate.[3]

  • Analysis:

    • Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines the instrumental parameters for the analysis of NMP.

  • LC System: UHPLC system

  • Column: Agilent Poroshell® C8 (50 x 3 mm, 2.7 µm) or equivalent

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate/0.1% acetic acid buffer (pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from low to high organic content.

  • Flow Rate: 0.45 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: The following table provides the multiple reaction monitoring (MRM) transitions for this compound.

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)263.184.115
This compound (Qualifier 1)263.1232.15
This compound (Qualifier 2)263.1129.110

Data adapted from a study on NDSRIs.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis A Crush Tablets B Weigh Powder A->B C Add Methanol & Vortex B->C D Shake for 40 min C->D E Centrifuge at 4500 rpm D->E F Filter (0.22 µm PVDF) E->F G Inject into LC-MS/MS F->G H Data Acquisition (MRM) G->H I Quantification H->I G Matrix Matrix Components (API, Excipients) IonSource MS Ion Source Matrix->IonSource Co-elution Signal Analyte Signal Matrix->Signal Suppression/ Enhancement Analyte This compound (NMP) Analyte->IonSource Detector Mass Analyzer/ Detector IonSource->Detector Detector->Signal

References

Optimizing LC-MS/MS Methods for N-Nitrosomethylphenidate Trace Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the trace analysis of N-Nitrosomethylphenidate. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound at trace levels?

The principal challenge lies in achieving the required low levels of detection and quantification, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, while contending with complex sample matrices that can cause ion suppression or enhancement, leading to inaccurate results.[1][2] The relatively low molecular weight of some nitrosamines can also present difficulties due to limited fragmentation opportunities and higher chemical interference in the lower mass range.[1][3]

Q2: Which ionization technique is recommended for this compound analysis, ESI or APCI?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for the analysis of nitrosamines.[1][3] The choice depends on the specific properties of the analyte and the sample matrix. APCI is often favored for less polar and more volatile compounds and can sometimes provide better sensitivity and reduced matrix effects for certain nitrosamines.[4][5][6] ESI is a viable alternative, particularly for more complex nitrosamine (B1359907) drug substance-related impurities (NDSRIs). A thorough method development should evaluate both techniques to determine the optimal choice for this compound.

Q3: How critical is the optimization of MS/MS parameters?

Extremely critical. Proper optimization of parameters such as declustering potential, collision energy, and cone voltage is essential for maximizing sensitivity and minimizing background noise.[1] It is highly recommended to perform these optimizations through direct infusion of a standard solution into the LC flow, rather than static syringe infusion, to accurately reflect the chromatographic conditions and matrix effects.[1]

Troubleshooting Guide

Issue 1: Poor Sensitivity or Inability to Reach Required Detection Limits

  • Q: My signal-to-noise ratio is too low. How can I improve it?

    • A:

      • Optimize MS Parameters: Re-optimize the declustering potential, collision energy, and cone voltage. A systematic approach, such as a response surface methodology, can be beneficial. Increasing the cone gas flow rate can also help reduce chemical noise.[1][3]

      • Enhance Ionization Efficiency: Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and pH levels to improve the ionization of this compound.

      • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering matrix components.

      • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening and matrix effects.

Issue 2: High Background Noise and Interferences

  • Q: I am observing significant background noise in my chromatograms, especially for the quantifier MRM transition. What are the likely sources and solutions?

    • A:

      • Solvent and Reagent Purity: Ensure the use of high-purity, LC-MS grade solvents and reagents. Avoid using pre-mixed mobile phases which may contain contaminants.[7]

      • Optimize Cone Gas and Voltage: Increasing the cone gas flow can help to desolvate ions more effectively and reduce the formation of solvent clusters that contribute to background noise.[1][3] Adjusting the cone voltage can also help to fragment interfering ions before they enter the mass analyzer.[1]

      • Chromatographic Selectivity: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. Consider using a column with a different stationary phase chemistry (e.g., PFP instead of C18).

      • Divert Valve: If high concentrations of the active pharmaceutical ingredient (API) are present, use a divert valve to direct the API peak to waste, preventing source contamination and ion suppression.

Issue 3: Poor Peak Shape and Chromatography

  • Q: My peaks for this compound are broad or tailing. What can I do to improve the peak shape?

    • A:

      • Mobile Phase Compatibility: Ensure the sample diluent is compatible with the initial mobile phase conditions to avoid solvent mismatch effects. Ideally, the sample should be dissolved in the initial mobile phase.

      • Gradient Optimization: Adjust the gradient slope to ensure a sufficient number of data points are acquired across the peak. A shallower gradient around the elution time of the analyte can improve peak shape.

      • Column Health: Check for column contamination or degradation. A guard column can help protect the analytical column.

      • Dead Volume: Minimize dead volume in the system by using appropriate tubing and fittings.

Experimental Protocols

Sample Preparation from a Drug Product (Tablet)
  • Accurately weigh and crush a sufficient number of tablets to obtain a representative sample.

  • Transfer a portion of the powdered tablets equivalent to a target concentration (e.g., 20 mg/mL of the API) into a 15 mL centrifuge tube.[7]

  • Add 5.0 mL of a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[7][8]

  • Vortex the sample for 1-2 minutes to ensure thorough mixing.[7]

  • Sonicate the sample for 15-30 minutes to facilitate the extraction of this compound.

  • Centrifuge the sample at 4000-4500 rpm for 15 minutes to pelletize insoluble excipients.[7][9]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Method Parameters (Example)

These parameters should be considered as a starting point and require optimization for your specific instrumentation and application.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 or PFP (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
GradientStart at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
Mass Spectrometry
Ionization ModePositive ESI or APCI
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.0 kV
Source TemperatureDependent on ionization source and instrument
Desolvation Gas FlowDependent on instrument
Collision GasArgon
MRM TransitionsTo be determined by infusion of an this compound standard. A primary (quantifier) and a secondary (qualifier) transition should be monitored.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the trace analysis of nitrosamines by LC-MS/MS. These values are indicative and must be established for this compound through method validation.

ParameterTypical Range
Limit of Detection (LOD)0.01 - 0.5 ng/mL[1][10]
Limit of Quantification (LOQ)0.02 - 1.0 ng/mL[1]
Linearity (R²)> 0.99[1]
Recovery80 - 120%[9]
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Weigh and Crush Tablets sp2 Solvent Extraction sp1->sp2 sp3 Vortex and Sonicate sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Filter Supernatant sp4->sp5 lc LC Separation sp5->lc ms MS/MS Detection (MRM) lc->ms dp1 Integration and Quantification ms->dp1 dp2 Reporting dp1->dp2

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree cluster_ms_opt MS Optimization cluster_chrom_opt Chromatography Issues cluster_sample_prep_opt Sample Preparation start Low Sensitivity? ms_opt1 Re-optimize Collision Energy start->ms_opt1 Yes chrom_opt1 Check Mobile Phase start->chrom_opt1 No, Peak Shape Issue ms_opt2 Adjust Declustering Potential ms_opt1->ms_opt2 ms_opt3 Optimize Cone Voltage/Gas ms_opt2->ms_opt3 sp_opt1 Incorporate SPE ms_opt3->sp_opt1 Still Low chrom_opt2 Evaluate Column Performance chrom_opt1->chrom_opt2 chrom_opt3 Adjust Gradient chrom_opt2->chrom_opt3 sp_opt2 Increase Sample Concentration sp_opt1->sp_opt2

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

fragmentation_pathway cluster_structure This compound Structure cluster_fragments Potential Fragments struct [M+H]+ frag1 Loss of -NO struct->frag1 Collision-Induced Dissociation frag2 Loss of -HNO struct->frag2 frag3 Other characteristic fragments struct->frag3

Caption: Hypothetical fragmentation of this compound.

References

Technical Support Center: N-Nitrosomethylphenidate (N-NMP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the analytical challenges encountered during the quantification of N-Nitrosomethylphenidate (N-NMP), a Nitrosamine (B1359907) Drug Substance-Related Impurity (NDSRI).

Frequently Asked Questions (FAQs)

Q1: What is this compound (N-NMP) and why is it a concern?

A1: this compound (N-NMP) is a nitrosamine impurity that can form from the reaction of a secondary amine present in the methylphenidate drug substance or its synthetic precursors with nitrosating agents (like nitrites).[1][2] Nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies worldwide.[3][4] Therefore, they must be controlled at very low levels.[5][6][7]

Q2: What are the regulatory limits for N-NMP in drug products?

A2: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established acceptable intake (AI) limits for nitrosamine impurities.[8] The AI represents a level at or below which the impurity is not expected to pose a safety concern over a lifetime of exposure.[8] The specific AI for this compound is 1300 ng/day.[9] The concentration limit in parts per million (ppm) for the drug product is calculated based on the maximum daily dose (MDD) of the medication.

Q3: Which analytical techniques are most suitable for N-NMP quantification?

A3: Due to the need for high sensitivity and selectivity to detect trace levels of N-NMP, hyphenated mass spectrometry techniques are required.[3][10] The most commonly employed methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method as it is suitable for non-volatile or thermally sensitive compounds and offers high specificity and sensitivity.[3][5][11]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is excellent for volatile nitrosamines. However, it may pose a risk of thermal degradation for less stable compounds like some NDSRIs.[3][12][13]

Q4: What are the primary challenges in quantifying N-NMP?

A4: The main analytical challenges can be divided into several categories:

  • Achieving Low Detection Limits: Reaching the required low levels of detection (LOD) and quantification (LOQ) to meet stringent regulatory AIs is a primary hurdle.[5][6]

  • Matrix Effects: The drug product's active pharmaceutical ingredient (API) and excipients can interfere with the ionization of N-NMP in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy.[1][12][14]

  • Sample Preparation: Developing a robust sample preparation method that effectively extracts N-NMP from the complex drug product matrix without causing its degradation or accidental formation is critical.[12][15]

  • Chromatographic Separation: Achieving clear separation of the N-NMP peak from the high-concentration API and other matrix components is necessary to avoid interference.[1][16]

  • Analyte Stability: N-NMP may be unstable under certain analytical conditions, such as high temperatures in a GC inlet or during prolonged sample preparation.[4][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of N-NMP.

Issue 1: Poor Sensitivity / Inability to Meet Required LOQ

  • Possible Cause A: Suboptimal Mass Spectrometry (MS) Parameters.

    • Troubleshooting Steps:

      • Perform a thorough optimization of MS parameters for N-NMP. This includes tuning compound-dependent parameters like collision energy (CE) and precursor/product ion selection in Multiple Reaction Monitoring (MRM) mode.[15][17]

      • Optimize ion source parameters (e.g., temperature, gas flows) to maximize the ionization efficiency for N-NMP.[17][18]

      • Ensure the mass spectrometer is clean and has been recently calibrated to guarantee optimal performance.

  • Possible Cause B: Ion Suppression from Matrix Components.

    • Troubleshooting Steps:

      • Improve sample cleanup. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[16]

      • Dilute the sample extract, if the desired sensitivity can still be achieved. This reduces the concentration of matrix components entering the MS.

      • Modify chromatographic conditions to separate N-NMP from the co-eluting matrix interferences.[16]

      • Use a stable isotope-labeled internal standard (SIL-IS) for N-NMP to compensate for signal suppression.[12][14]

  • Possible Cause C: Inefficient Extraction from the Drug Product.

    • Troubleshooting Steps:

      • Experiment with different extraction solvents (e.g., methanol (B129727), dichloromethane, or mixtures) to find the optimal one for your specific drug product formulation.[12]

      • Optimize extraction parameters such as shaking/vortexing time and temperature.[18]

      • Evaluate different sample-to-solvent ratios to ensure complete extraction.

Issue 2: High Variability and Poor Reproducibility in Results

  • Possible Cause A: Inconsistent Sample Preparation.

    • Troubleshooting Steps:

      • Standardize every step of the sample preparation protocol. Use precise volumes and consistent timings.

      • Automate sample preparation where possible to minimize human error.[14]

      • Ensure complete dissolution or dispersion of the sample in the extraction solvent.

  • Possible Cause B: Variable Matrix Effects.

    • Troubleshooting Steps:

      • The most effective solution is to use a co-eluting stable isotope-labeled internal standard (SIL-IS) for N-NMP. This will compensate for variations in ion suppression/enhancement between samples.[12][14]

      • If a SIL-IS is unavailable, use matrix-matched calibration standards to better reflect the analytical conditions of the actual samples.

Issue 3: Suspected False Positive or Peak Interference

  • Possible Cause A: Co-eluting Isobaric Interference.

    • Troubleshooting Steps:

      • Use high-resolution mass spectrometry (HRMS) to differentiate N-NMP from interferences based on their exact mass.[1][6]

      • Modify the chromatographic method (e.g., change the column, mobile phase gradient, or temperature) to resolve the N-NMP peak from the interfering peak.[16]

      • Evaluate at least two different MRM transitions for N-NMP. The ratio of these transitions should be consistent between standards and samples. A significant deviation may indicate an interference.

  • Possible Cause B: In-situ Formation of N-NMP During Analysis.

    • Troubleshooting Steps:

      • Avoid acidic conditions and high temperatures during sample preparation if residual nitrosating agents are suspected in the sample matrix.[12]

      • For GC-MS analysis, ensure the injection port temperature is not excessively high, as this can promote artifact formation.[12]

      • Add a nitrosating agent scavenger, such as sulfamic acid or ascorbic acid, to the sample preparation diluent as a preventative measure, after confirming it does not degrade the target analyte.

Quantitative Data Summary

Table 1: Regulatory Limit and Physicochemical Properties of this compound

Parameter Value Reference
Analyte Name This compound (N-NMP) -
Classification Nitrosamine Drug Substance-Related Impurity (NDSRI) [1]
Acceptable Intake (AI) Limit 1300 ng/day [9]

| Carcinogenic Potency Category | 4 |[9] |

Table 2: Typical Method Performance for Nitrosamine Analysis (Illustrative Examples)

Analytical Method Analyte LOQ (ng/mL or ppm) Matrix Reference
LC-MS/MS N-nitroso N-desmethyl diphenhydramine 0.1 ng/mL (0.02 ppm) Diphenhydramine API [17]
GC-MS NDMA 0.008 ppm Drug Substance [19]
GC-MS NDEA 0.003 ppm Drug Substance [19]
GC-MS Various Nitrosamines 0.15 - 1.00 ng/mL Various APIs [20][21]

| LC-MS/MS | 12 Nitrosamines | 50 ng/g | Sartans |[22] |

Experimental Protocols

Protocol 1: General LC-MS/MS Method for N-NMP Analysis

This protocol provides a starting point for method development. It must be optimized and validated for the specific drug product matrix.

  • Standard Preparation:

    • Prepare a stock solution of N-NMP reference standard in methanol (e.g., 100 µg/mL).

    • Perform serial dilutions with a suitable diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from below the LOQ to approximately 120% of the specification limit.[20][23]

    • Prepare an internal standard stock solution (if a SIL-IS is available) and spike it into all standards and samples at a constant concentration.[23]

  • Sample Preparation (for Tablets):

    • Weigh and crush a sufficient number of tablets to obtain a representative powder.[18]

    • Accurately weigh a portion of the powder equivalent to a target API concentration (e.g., 10-20 mg/mL) into a centrifuge tube.[18]

    • Add a precise volume of extraction solvent (e.g., methanol).[18]

    • Vortex or shake the sample for an optimized duration (e.g., 30-40 minutes) to ensure complete extraction.[18]

    • Centrifuge the sample at high speed (e.g., 4500 rpm for 15 minutes) to pelletize excipients.[18]

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.[18]

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[24]

    • Mobile Phase A: 0.1% Formic Acid in Water.[22][24]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[22][24]

    • Flow Rate: 0.3 - 0.5 mL/min.[24]

    • Injection Volume: 5 - 10 µL.

    • Gradient: Develop a gradient to separate N-NMP from the API and other matrix components.

    • MS Ion Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[22][25]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize at least two transitions for N-NMP for quantification and confirmation.[17]

Protocol 2: GC-MS/MS Method for Volatile Nitrosamines (Adaptable for N-NMP if stable)

  • Sample Preparation:

    • Dissolve the sample powder in a suitable organic solvent like Dichloromethane (DCM) or 1-methyl-2-pyrrolidinone (B7775990) (NMP).[26]

    • Follow steps for vortexing, centrifugation, and filtration as described in the LC-MS/MS protocol.

  • GC-MS/MS Conditions:

    • GC Column: Mid-polarity column such as a VF-WAXms or similar.[19]

    • Oven Program: Start at a low temperature (e.g., 70°C), hold, then ramp to a higher temperature (e.g., 240°C).[19][27]

    • Inlet: Use a splitless injection mode to maximize sensitivity. Inlet temperature should be optimized to ensure volatilization without degradation.

    • Carrier Gas: Helium.

    • MS Ion Source: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.[19][26]

Visualizations

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Drug Product Sample (e.g., Tablets) Crush Crush & Homogenize Sample->Crush Weigh Weigh Powder Crush->Weigh Extract Add Solvent & Extract (Vortex/Shake) Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject into LC-MS/MS or GC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Quantification Integrate->Calibrate Report Report Result (ppm or ng/g) Calibrate->Report

Caption: General workflow for N-NMP quantification in a drug product.

Troubleshooting_Tree Start Problem: Poor or Irreproducible N-NMP Result Check_Sensitivity Is signal intensity too low? Start->Check_Sensitivity Check_Variability Are results inconsistent? Check_Sensitivity->Check_Variability No Optimize_MS Action: Optimize MS (Tune, Source Params) Check_Sensitivity->Optimize_MS Yes Use_SIL_IS Action: Use Stable Isotope Internal Standard (SIL-IS) Check_Variability->Use_SIL_IS Yes Improve_Cleanup Action: Improve Sample Cleanup (SPE, LLE, Dilution) Optimize_MS->Improve_Cleanup If still low Optimize_Extraction Action: Optimize Extraction (Solvent, Time) Improve_Cleanup->Optimize_Extraction If still low Standardize_Prep Action: Standardize Sample Preparation Protocol Use_SIL_IS->Standardize_Prep Also consider Matrix_Match Action: Use Matrix-Matched Calibration Standards Standardize_Prep->Matrix_Match If SIL-IS unavailable

Caption: Decision tree for troubleshooting common N-NMP analysis issues.

Matrix_Effects cluster_causes Primary Causes cluster_consequences Consequences cluster_mitigation Mitigation Strategies ME Matrix Effects (Inaccurate Quantification) Suppression Ion Suppression (Lower Signal) ME->Suppression Enhancement Ion Enhancement (Higher Signal) ME->Enhancement SIL_IS Use Stable Isotope Internal Standard ME->SIL_IS Cleanup Improve Sample Cleanup (e.g., SPE) ME->Cleanup Chroma Optimize Chromatography ME->Chroma Dilution Dilute Sample Extract ME->Dilution API High Concentration of API Ion_Competition Competition for Ionization in MS Source API->Ion_Competition Excipients Drug Product Excipients (Polymers, Salts, etc.) Excipients->Ion_Competition Ion_Competition->ME

Caption: Logical relationship of matrix effect causes and mitigation strategies.

References

Improving sensitivity for low-level detection of N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trace-level analysis of N-Nitrosomethylphenidate (NMPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for improving detection sensitivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: For trace-level detection of this compound and other nitrosamine (B1359907) impurities, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[1] It offers the high sensitivity and selectivity required to meet stringent regulatory limits.[2][3] Specifically, methods using High-Resolution Mass Spectrometry (HRMS) can provide ultimate confidence and eliminate false-positive results by differentiating the target analyte from isobaric interferences.[4][5]

Q2: Which ionization source is better for NMPA analysis: ESI or APCI?

A2: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used. APCI is often preferred for its robustness and reduced susceptibility to matrix effects, especially in complex sample matrices.[1][6] However, ESI may offer better sensitivity for certain nitrosamines. The choice should be optimized during method development based on the specific drug product matrix and instrument performance.

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard (ISTD) is essential to compensate for variations during sample preparation and analytical injection, as well as to correct for matrix effects like ion suppression or enhancement that can affect signal intensity.[7] The use of a stable isotopically labeled (SIL) version of this compound (e.g., NMPA-d3) is the gold standard, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, ensuring the most accurate and precise results.[7]

Q4: How can I prevent the artificial formation of NMPA during sample preparation and analysis?

A4: Artificial formation is a significant risk. It can be mitigated by:

  • Avoiding Nitrite (B80452) Contamination: Ensure all reagents, solvents, and materials are free from nitrite contamination.[8]

  • Controlling pH and Temperature: Avoid acidic conditions or high temperatures during sample preparation, as these can promote nitrosation if precursor amines and nitrosating agents are present.[9]

  • Using Inhibitors: In some cases, the addition of antioxidants like ascorbic acid or sulfamic acid to the sample preparation solvent can prevent in-situ nitrosamine formation.[10]

  • Protecting from Light: Nitrosamines are light-sensitive compounds. Protect sample solutions and standards from light to prevent photodegradation, which can lead to inaccurate quantification.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the low-level detection of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Poor Signal 1. Inefficient Ionization: Sub-optimal settings for the mass spectrometer's ion source. 2. Matrix Effects: Co-eluting compounds from the sample matrix suppress the analyte signal.[10] 3. Instrument Contamination: Build-up of contaminants in the LC system or MS ion source.[6] 4. Analyte Degradation: NMPA may degrade during sample preparation or in the autosampler.[9]1. Optimize ionization source parameters (e.g., temperature, gas flows, voltages). Evaluate both APCI and ESI sources. 2. Improve sample cleanup using Solid-Phase Extraction (SPE).[8] Modify the chromatographic gradient to better separate NMPA from interferences. Use an isotopically labeled internal standard. 3. Implement a rigorous cleaning protocol for the injector, column, and ion source. 4. Ensure samples are protected from light and stored at low temperatures. Use freshly prepared solutions.
High Background Noise 1. Contaminated Solvents/Reagents: Mobile phases, extraction solvents, or vials may contain interfering impurities.[11] 2. System Contamination: Carryover from previous injections or contaminated LC system components.1. Use high-purity, LC-MS grade solvents and reagents. Avoid pre-made formic acid solutions, which can be a source of contamination.[12] Run solvent blanks to identify the source. 2. Implement a robust needle wash protocol. Inject several blank samples after a high-concentration sample to check for carryover.
Poor Reproducibility / High %RSD 1. Inconsistent Sample Preparation: Manual sample handling can introduce variability.[11] 2. Unstable Instrument Performance: Fluctuations in LC pump pressure or MS detector sensitivity. 3. Inconsistent Integration: Variation in peak integration due to low signal-to-noise or complex peak shape.1. Automate sample preparation steps where possible.[11] Ensure precise and consistent volumetric measurements and extraction times. 2. Allow the LC-MS system to fully equilibrate before starting the analytical run. Monitor system suitability parameters throughout the sequence. 3. Optimize peak integration parameters. Improve chromatography to achieve a better peak shape.
False Positive Results 1. Isobaric Interference: A different compound with the same mass-to-charge ratio (m/z) is mistakenly identified as NMPA.[9][10] 2. In-situ Formation: NMPA is artificially formed during sample preparation.[10]1. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[4][5] Ensure the chromatographic method separates NMPA from known interferences. Monitor at least two specific MRM transitions and verify their ratio. 2. Re-evaluate the sample preparation method. Test for the presence of precursor amines and nitrosating agents in the matrix and add an inhibitor if necessary.

Experimental Protocols

Sample Preparation: NMPA in a Drug Product Tablet

This protocol is a general guideline and should be validated for your specific product.

  • Tablet Comminution: Crush a sufficient number of tablets to obtain a fine, homogeneous powder.

  • Weighing: Accurately weigh a portion of the powdered tablets equivalent to a target concentration (e.g., 20 mg/mL of the active pharmaceutical ingredient, API) into a 15 mL centrifuge tube.[6]

  • Extraction:

    • Add a precise volume (e.g., 5.0 mL) of a suitable extraction solvent, such as methanol (B129727) or a methanol/water mixture.[6][8]

    • Add the isotopically labeled internal standard (ISTD) at this stage to account for extraction efficiency.

    • Vortex the sample for approximately one minute.

  • Shaking: Shake the sample for 30-40 minutes using a mechanical shaker to ensure complete extraction.[6][12]

  • Centrifugation: Centrifuge the sample for 15 minutes at approximately 4500 rpm to pellet the excipients.[6][12]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 1 mL to prevent any potential leachables from the filter membrane.[6]

  • Analysis: Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.

LC-HRMS Method Parameters

The following table provides typical starting conditions for an LC-HRMS method for nitrosamine analysis.

Parameter Typical Setting
HPLC Column C18 or PFP Column (e.g., 100 x 2.1 mm, <3 µm)[6][13]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[6]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temp. 40 °C
Ionization Mode Heated ESI (HESI) or APCI, Positive Ion Mode
Resolution > 60,000
Scan Mode Full Scan followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM)
Collision Gas Argon or Nitrogen

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Weigh Weigh & Add ISTD Sample->Weigh Extract Solvent Extraction Weigh->Extract Filter Centrifuge & Filter Extract->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Acquisition LCMS->Data Process Peak Integration Data->Process Quantify Quantification Process->Quantify Report Generate Report Quantify->Report

Caption: A typical experimental workflow for trace-level NMPA analysis.

Troubleshooting Workflow

G start_node start_node decision_node decision_node process_node process_node end_node end_node Start Poor Analytical Result (Low Signal, High RSD, etc.) CheckSST System Suitability (SST) Passed? Start->CheckSST CheckInstrument Investigate LC-MS System: - Check for leaks - Clean ion source - Re-equilibrate system CheckSST->CheckInstrument No CheckBlanks Blanks Show Contamination? CheckSST->CheckBlanks Yes Pass Problem Resolved CheckInstrument->Pass CheckSolvents Investigate Contamination Source: - Prepare fresh mobile phases - Use new solvents/vials CheckBlanks->CheckSolvents Yes CheckPrep Review Sample Preparation: - Verify calculations & dilutions - Check extraction efficiency - Assess for degradation CheckBlanks->CheckPrep No CheckSolvents->Pass OptimizeMethod Optimize Method: - Improve sample cleanup (SPE) - Adjust chromatography - Optimize MS parameters CheckPrep->OptimizeMethod OptimizeMethod->Pass

Caption: A logical workflow for troubleshooting common analytical issues.

References

Minimizing ion suppression in N-Nitrosomethylphenidate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of N-Nitrosomethylphenidate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon that occurs in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal response and can negatively impact the sensitivity, precision, and accuracy of the analysis.[2] Even if an interfering substance is not detected, it can still suppress the ionization of the target analyte.[2]

Q2: What are the primary causes of ion suppression?

A2: Ion suppression is primarily caused by competition for ionization between the analyte of interest and other components in the sample matrix that elute from the LC column at the same time.[3] Common culprits include salts, excipients from the drug formulation, and endogenous biological components.[3][4] The physical properties of the droplets in the ion source, such as surface tension and viscosity, can be altered by high concentrations of these interfering compounds, leading to less efficient solvent evaporation and reduced ionization of the analyte.[2]

Q3: Why is ion suppression a significant concern for this compound analysis?

A3: this compound, like other nitrosamine (B1359907) impurities, is often present at trace levels in pharmaceutical products.[5] Therefore, achieving low limits of detection and quantification is crucial.[6] Ion suppression can mask the true concentration of this compound, leading to inaccurate and unreliable results.[7] This is particularly critical as regulatory agencies have set stringent limits for nitrosamine impurities due to their potential carcinogenic properties.[8]

Q4: How can I identify if ion suppression is affecting my analysis?

A4: A common method to identify ion suppression is to perform a post-column infusion experiment.[1] In this technique, a solution of this compound is continuously infused into the LC eluent after the column and before the mass spectrometer ion source to establish a stable baseline signal.[1] A blank sample extract is then injected onto the LC column.[1] Any drop in the baseline signal indicates the elution of matrix components that are causing ion suppression.[1] Other signs of ion suppression include poor reproducibility of results and non-linear calibration curves.[3]

Q5: What is the difference between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) concerning ion suppression?

A5: ESI is generally more susceptible to ion suppression than APCI because its ionization mechanism is more complex and occurs in the liquid phase.[2] APCI, which ionizes the analyte in the gas phase, can be less prone to matrix effects.[9][10] For nitrosamine analysis, APCI is often considered the standard ionization technique.[6] If ESI must be used, switching from positive to negative ion mode can sometimes help, as fewer compounds are ionizable in negative mode, potentially removing the interfering species from the analysis.[2]

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[9][11]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[12][13]

      • Liquid-Liquid Extraction (LLE): A fundamental method to separate this compound from many matrix components.[13]

      • Sample Dilution: A simple first step that can reduce the concentration of interfering compounds.[2]

    • Modify Chromatographic Conditions: Adjusting the LC method can help separate this compound from the matrix components causing suppression.[1]

      • Gradient Optimization: Alter the gradient profile to improve the resolution between the analyte and interfering peaks.[9]

      • Column Chemistry: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for polar compounds like nitrosamines.[9][14]

    • Check Ionization Source:

      • If using ESI, consider switching to an APCI source, which is often less susceptible to matrix effects for nitrosamines.[9][10]

      • Ensure the ion source settings, such as gas flows and temperatures, are optimized for this compound.[15]

Issue 2: Inconsistent and irreproducible quantitative results.

  • Possible Cause: Variable ion suppression between samples.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for variable matrix effects.[16][17] A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte.[16] It will be affected by ion suppression in the same way as the analyte, allowing for accurate correction and improving the precision of the results.[16][18]

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variability in matrix effects.[3]

    • Assess Matrix Effects Quantitatively: Perform a quantitative matrix effect assessment by comparing the peak area of the analyte in a post-extraction spiked sample to that of a standard in a neat solution.[3]

Issue 3: Poor peak shape (e.g., tailing, broadening).

  • Possible Cause: While not directly ion suppression, poor peak shape can be caused by matrix components and can affect integration and reproducibility.[7] It can also indicate co-elution with interfering substances.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve peak shape for many nitrosamines by suppressing interactions with the stationary phase.[19]

    • Injection Volume: High injection volumes of samples dissolved in strong organic solvents can lead to poor peak shape.[6] If possible, reduce the injection volume or ensure the sample diluent is compatible with the initial mobile phase conditions.[13]

    • Column Health: Column contamination can lead to peak shape issues.[7] Regularly flush the column and consider using a guard column to protect it from strongly retained matrix components.[20]

Data Presentation

Table 1: Illustrative Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Dilute-and-Shoot95 - 10540 - 70 (Suppression)< 15
Liquid-Liquid Extraction (LLE)70 - 9075 - 90 (Suppression)< 10
Solid-Phase Extraction (SPE)85 - 11090 - 110 (Minimal Effect)< 5

Note: This table presents typical expected performance and is for illustrative purposes. Actual values will depend on the specific matrix and optimized method.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterSettingRationale
LC System UHPLCProvides better resolution and sensitivity.
Column C18 or PFP, < 3 µmC18 is a common starting point; PFP offers alternative selectivity for polar compounds.[9][12]
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape and ionization efficiency.[19]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (B129727)Common organic phase for reversed-phase chromatography.[12]
Gradient Optimized for separation from matrixCritical for resolving the analyte from interfering compounds.[1]
Flow Rate 0.3 - 0.5 mL/minTypical for UHPLC applications.
Column Temperature 30 - 45 °CCan influence retention time and peak shape.
Injection Volume 1 - 10 µLSmaller volumes can reduce matrix load.[13]
MS System Triple Quadrupole (QqQ)Ideal for quantitative analysis using MRM mode.[20]
Ionization Source APCI (recommended) or ESIAPCI is often less prone to matrix effects for nitrosamines.[6][9]
Ionization Mode PositiveThis compound is expected to form [M+H]⁺ ions.
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)To be determined by direct infusion of a standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Drug Product
  • Sample Preparation:

    • Accurately weigh and transfer the powdered drug product equivalent to a single dose into a centrifuge tube.

    • Add a suitable solvent (e.g., methanol/water mixture) to dissolve the sample.[14]

    • If using a stable isotope-labeled internal standard, spike it into the sample at this stage.

    • Vortex for 1-2 minutes and sonicate for 15-20 minutes to ensure complete dissolution.[14]

    • Centrifuge the sample at high speed (e.g., 14,000 RPM) for 5-10 minutes to pelletize insoluble excipients.[14]

    • Transfer the supernatant to a clean tube for SPE.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).

    • Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Analysis Workflow
  • System Preparation:

    • Prepare fresh mobile phases (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).[12]

    • Thoroughly purge the LC pumps to remove any air bubbles.

    • Equilibrate the LC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Mass Spectrometer Optimization:

    • Prepare a standard solution of this compound.

    • Directly infuse the standard solution into the mass spectrometer to optimize source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for the desired MRM transitions.[12]

  • Sequence Setup:

    • Set up the analysis sequence including blank injections (to check for carryover), calibration standards, quality control samples, and the prepared unknown samples.

  • Data Acquisition:

    • Inject the samples and acquire the data using the optimized LC-MS/MS method.

  • Data Processing:

    • Integrate the chromatographic peaks for this compound and its internal standard (if used).

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Quantify the amount of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

IonSuppressionTroubleshooting Start Low Signal or Poor Reproducibility for this compound CheckSuppression Identify Ion Suppression Zone (Post-Column Infusion) Start->CheckSuppression IsSuppression Is Analyte Eluting in Suppression Zone? CheckSuppression->IsSuppression OptimizeLC Optimize Chromatography IsSuppression->OptimizeLC Yes OptimizeSamplePrep Optimize Sample Preparation IsSuppression->OptimizeSamplePrep Yes UseSIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) IsSuppression->UseSIL_IS No, but still irreproducible ModifyGradient Modify Gradient Profile OptimizeLC->ModifyGradient ChangeColumn Change Column Chemistry (e.g., C18 to PFP) OptimizeLC->ChangeColumn Revalidate Re-evaluate and Validate Method ModifyGradient->Revalidate ChangeColumn->Revalidate AddSPE Implement SPE or LLE OptimizeSamplePrep->AddSPE DiluteSample Dilute Sample OptimizeSamplePrep->DiluteSample AddSPE->Revalidate DiluteSample->Revalidate UseSIL_IS->Revalidate End Analysis Optimized Revalidate->End

Caption: Troubleshooting workflow for ion suppression.

SampleAnalysisWorkflow cluster_SPE SPE Steps Start Sample Weighing and Dissolution Spike Spike with SIL-IS Start->Spike Centrifuge Centrifugation Spike->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Condition 1. Condition Load 2. Load Wash 3. Wash Elute 4. Elute Evaporate Evaporation and Reconstitution SPE->Evaporate Condition->Load Load->Wash Wash->Elute Analysis LC-MS/MS Analysis Evaporate->Analysis End Data Processing and Quantification Analysis->End

Caption: Experimental workflow for sample analysis.

References

Technical Support Center: Overcoming Co-elution Issues in N-Nitrosomethylphenidate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of N-Nitrosomethylphenidate (NMPH).

Troubleshooting Guide

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can significantly impact the accuracy and reliability of quantitative analysis. This guide addresses specific co-elution problems you might encounter with this compound.

Issue 1: Co-elution of this compound (NMPH) with N-Nitroso Ritalinic Acid (NNRA)

Question: My chromatogram shows a broad or shouldered peak for this compound, and I suspect co-elution with N-Nitroso Ritalinic Acid. How can I resolve these two compounds?

Answer: N-Nitroso Ritalinic Acid is a primary potential co-eluting impurity as it is the nitrosated form of ritalinic acid, the main degradation product of methylphenidate. Due to their structural similarity, baseline separation can be challenging. Here is a systematic approach to improve resolution:

Potential Causes and Solutions:

  • Inadequate Mobile Phase pH: The ionization state of both NMPH and NNRA is highly dependent on the mobile phase pH. NNRA, with its carboxylic acid group, is particularly sensitive to pH changes.

    • Solution: Modify the mobile phase pH. Lowering the pH (e.g., to pH 3.5 or below) will suppress the ionization of the carboxylic acid on NNRA, making it less polar and altering its retention time relative to NMPH. Experiment with small, incremental changes in pH to find the optimal separation.[1]

  • Insufficient Organic Modifier Strength: The concentration of the organic solvent in the mobile phase directly influences the retention of both analytes.

    • Solution: Adjust the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration. A shallow gradient or a lower starting percentage of the organic modifier can increase retention times and potentially improve resolution.

  • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for these closely related compounds.

    • Solution: Consider a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, can offer alternative interactions (e.g., π-π interactions) that may enhance the separation of NMPH and NNRA.

Experimental Workflow for Method Optimization:

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome A Poor Peak Shape (Broadening/Shouldering) B Adjust Mobile Phase pH (e.g., pH 3.0 - 4.0) A->B Step 1 C Modify Organic Solvent Gradient B->C Step 2 D Evaluate Alternative Stationary Phase (e.g., Phenyl-Hexyl) C->D Step 3 E Assess Resolution (Rs > 1.5) D->E E->B Failure F Optimized Method E->F Success

Caption: A logical workflow for troubleshooting co-elution of NMPH and NNRA.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of methylphenidate that could potentially co-elute with this compound?

A1: The primary degradation product of methylphenidate is ritalinic acid, formed through hydrolysis. Under nitrosating conditions, both methylphenidate and ritalinic acid can form their respective N-nitroso derivatives: this compound (NMPH) and N-Nitroso Ritalinic Acid (NNRA). Therefore, ritalinic acid and NNRA are the most likely co-eluting impurities to consider.

Q2: How can I confirm if a peak is co-eluting with my analyte of interest?

A2: Several techniques can help confirm co-elution:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information across the chromatographic peak. A change in the mass spectrum from the upslope to the downslope of the peak is a strong indicator of co-elution.

  • Varying Chromatographic Conditions: Altering the mobile phase composition or temperature can sometimes partially resolve co-eluting peaks, providing visual evidence of an impurity.

Q3: What are some general strategies to prevent co-elution issues during method development?

A3: Proactive method development can minimize co-elution problems:

  • Forced Degradation Studies: Subjecting the methylphenidate drug substance to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products that may need to be resolved from NMPH.

  • Orthogonal Screening: Evaluate different stationary phases (e.g., C18, phenyl, PFP) and different organic modifiers (acetonitrile, methanol) early in method development to understand their impact on selectivity.

  • pH Screening: For ionizable analytes like NMPH and its related impurities, a systematic screening of the mobile phase pH is crucial to find the optimal separation window.

Quantitative Data Summary

The following tables provide a summary of typical starting conditions and expected outcomes when optimizing the separation of this compound and related compounds.

Table 1: Comparison of Stationary Phases for NMPH and NNRA Separation

Stationary PhasePrinciple of SeparationExpected Outcome for NMPH/NNRA Resolution
C18Reversed-phase (hydrophobic interactions)Moderate resolution, may require significant mobile phase optimization.
Phenyl-HexylReversed-phase with π-π interactionsPotentially enhanced selectivity due to aromatic ring interactions.
Pentafluorophenyl (PFP)Reversed-phase with dipole-dipole, π-π, and hydrophobic interactionsGood alternative for polar and aromatic compounds, may offer unique selectivity.

Table 2: Effect of Mobile Phase pH on Retention Time (tR)

AnalytepKaExpected tR Change with Decreasing pH (e.g., from 6.0 to 3.0)Rationale
This compound (NMPH)~7.5 (piperidine nitrogen)Slight increaseProtonation of the piperidine (B6355638) nitrogen makes it more polar.
N-Nitroso Ritalinic Acid (NNRA)~3.5 (carboxylic acid)Significant increaseSuppression of ionization of the carboxylic acid group makes it less polar.

Experimental Protocols

LC-MS/MS Method for the Quantification of this compound

This protocol is a starting point and may require optimization for the specific co-elution challenges encountered.

1. Sample Preparation:

  • Accurately weigh and dissolve the methylphenidate drug substance or product in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a final concentration of 1 mg/mL.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.

  • Filter the final sample solution through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A UHPLC or HPLC system equipped with a mass spectrometer.

  • Column: Agilent Poroshell® C8 (50 × 3 mm, 2.7 μm) or equivalent.[1]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid in water (pH ~3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) %B
    0.0 1
    10.0 100
    10.1 1

    | 12.0 | 1 |

  • Flow Rate: 0.45 mL/min.[1]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the instrument and compound fragmentation).

    • N-Nitroso Ritalinic Acid: Precursor Ion > Product Ion (specific m/z values to be determined).

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Signaling Pathway and Logical Relationship Diagrams

cluster_0 Methylphenidate Degradation and Nitrosation A Methylphenidate B Ritalinic Acid A->B Hydrolysis C This compound (NMPH) A->C Nitrosation D N-Nitroso Ritalinic Acid (NNRA) B->D Nitrosation

Caption: Formation pathways of potential co-eluting impurities from methylphenidate.

cluster_0 Analytical Workflow A Sample Preparation B LC-MS/MS Analysis A->B C Data Acquisition B->C D Data Processing C->D E Peak Integration & Quantification D->E F Resolution Check (Rs) E->F

Caption: A typical analytical workflow for the analysis of this compound.

References

Technical Support Center: Robust N-Nitrosomethylphenidate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust analysis of N-Nitrosomethylphenidate, a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound challenging?

A1: The analysis of this compound presents several challenges inherent to nitrosamine impurity analysis. These include the need for very low detection limits (at parts-per-billion or ppb levels) due to the potential carcinogenicity of this class of compounds.[1][2] Additionally, the complexity of pharmaceutical matrices can lead to interferences, and there is a risk of artifactual formation of the nitrosamine during the analytical process itself if not properly controlled.[3][4]

Q2: What are the recommended analytical techniques for this compound analysis?

A2: Highly sensitive and selective methods are required for the reliable quantification of this compound.[5][6] The most commonly employed and recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][5][7] These methods offer the necessary sensitivity and specificity to detect trace levels of the impurity in complex sample matrices.[2]

Q3: What are the critical aspects of sample preparation for this compound analysis?

A3: Sample preparation is a critical step to ensure accurate and reproducible results.[8][9] Key considerations include:

  • Solvent Selection: Use of appropriate and non-reactive solvents to efficiently extract the analyte without causing its degradation or promoting further nitrosamine formation.[10]

  • Matrix Effect Mitigation: Strategies to remove or minimize interferences from the drug substance and excipients are crucial. This can be achieved through techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction.[4][8]

  • Prevention of Artifactual Formation: It is important to control the analytical conditions, such as temperature and pH, to prevent the unintended formation of this compound during sample preparation.[3]

Q4: How should the analytical method for this compound be validated?

A4: The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability.[1][11] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the analytical signal.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Consider a different stationary phase (e.g., biphenyl) or add a competing agent to the mobile phase. 3. Replace the analytical column and use a guard column to prolong its life.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal mass spectrometry parameters. 2. Ion suppression from matrix components. 3. Inefficient sample extraction.1. Optimize instrument parameters such as collision energy (CE) and declustering potential (DP). 2. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). Dilute the sample if possible without compromising the LOQ.[9] 3. Evaluate different extraction solvents and techniques to improve recovery.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Suboptimal mass spectrometer source conditions.1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance sample preparation to remove interfering matrix components. 3. Optimize source parameters like curtain gas pressure to reduce background.
Inconsistent Results / Poor Reproducibility 1. Variability in sample preparation. 2. Unstable analytical instrument. 3. Degradation of the analyte in the sample solution.1. Standardize the sample preparation procedure and use an internal standard. 2. Perform system suitability tests before each analytical run to ensure instrument performance. 3. Investigate the stability of this compound in the chosen solvent and storage conditions. Store samples at low temperatures and protect from light if necessary.[10]
Carryover of Analyte 1. Inadequate cleaning of the injection port and column after high-concentration samples. 2. Adsorption of the analyte onto surfaces in the LC system.1. Implement a rigorous needle wash protocol with a strong solvent. 2. Inject blank samples between analytical runs to monitor for carryover. 3. Consider using a different injection solvent or modifying the mobile phase to reduce adsorptive effects.

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Data for this compound Analysis

Validation ParameterResult
Linearity
Range0.1 - 20 ng/mL
Correlation Coefficient (r²)> 0.995
Precision
Repeatability (%RSD, n=6)< 10%
Intermediate Precision (%RSD, n=6 over 3 days)< 15%
Accuracy
Recovery (at three concentration levels)85 - 115%
Limits of Detection and Quantitation
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol describes a general method for the quantification of this compound in a drug substance.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Weigh accurately about 100 mg of the Methylphenidate drug substance into a suitable volumetric flask.

  • Dissolve and dilute to volume with an appropriate solvent (e.g., methanol (B129727)/water mixture).

  • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Load a specific volume of the sample solution onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering matrix components.

  • Elute the this compound with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Analytical Column: A column suitable for the retention of polar compounds, such as a biphenyl (B1667301) or a C18 column with appropriate end-capping. (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from the drug substance and other impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Quantifier: [To be inserted based on specific analysis, e.g., m/z 263.1 -> 84.1]

    • Qualifier: [To be inserted based on specific analysis, e.g., m/z 263.1 -> 232.1]

  • Instrument Parameters: Optimize source-dependent and compound-dependent parameters such as collision energy, declustering potential, and source temperature.

3. Data Analysis

  • Quantify the concentration of this compound using a calibration curve prepared with certified reference standards.

  • Use an isotopically labeled internal standard for improved accuracy and precision, if available.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Drug Substance dissolve Dissolve and Dilute start->dissolve spe Solid-Phase Extraction (SPE) dissolve->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quant Quantification using Calibration Curve detect->quant report Report Results quant->report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic start Poor Analytical Result? peak_shape Issue with Peak Shape? start->peak_shape Yes sensitivity Low Sensitivity? start->sensitivity No node_ph Check Mobile Phase pH peak_shape->node_ph node_column Evaluate Column Condition peak_shape->node_column reproducibility Poor Reproducibility? sensitivity->reproducibility No node_ms Optimize MS Parameters sensitivity->node_ms node_sample_prep Improve Sample Cleanup sensitivity->node_sample_prep node_is Use Internal Standard reproducibility->node_is node_system Check System Stability reproducibility->node_system end end node_ph->end Resolved node_column->end Resolved node_ms->end Resolved node_sample_prep->end Resolved node_is->end Resolved node_system->end Resolved

Caption: Logical troubleshooting flow for common analytical issues.

References

Addressing variability in N-Nitrosomethylphenidate analytical results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosomethylphenidate (NMP). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in NMP analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMP) and why is its accurate analysis critical?

A1: this compound (NMP) is a nitrosamine (B1359907) impurity that can form from the reaction of methylphenidate with a nitrosating agent.[1][2] Like other nitrosamines, it is classified as a probable human carcinogen, making its presence in pharmaceutical products a significant safety concern.[3][4] Regulatory agencies worldwide, including the FDA and EMA, have set stringent limits on the acceptable intake of nitrosamine impurities in drug products.[5][6][7] Therefore, accurate, sensitive, and reliable analytical methods are essential to ensure that NMP levels are below these established safety limits, guaranteeing patient safety.[8][9]

Q2: What are the most common analytical techniques used for NMP quantification?

A2: Due to the low detection limits required by regulatory bodies, the most widely adopted techniques are hyphenated mass spectrometry methods.[4][10] The primary methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and versatile technique. It is suitable for a broad range of nitrosamines, including less volatile or thermally sensitive compounds like NMP, and offers high sensitivity and selectivity.[4][11][12]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is excellent for volatile nitrosamines.[13] However, it may pose a risk of thermal degradation for certain analytes or in-situ formation of nitrosamines in the high-temperature injector if precursors are present.[14]

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is generally not suitable for trace-level quantification of nitrosamines due to its limited sensitivity and specificity.[10]

Q3: What are the primary sources of variability in this compound analytical results?

A3: Variability in NMP analysis can stem from several factors throughout the analytical workflow:

  • Matrix Effects: Co-eluting components from the sample matrix (e.g., the active pharmaceutical ingredient (API), excipients) can interfere with the ionization of NMP in the mass spectrometer source, leading to ion suppression or enhancement.[4][15] This is a major cause of inaccurate and irreproducible results.

  • Sample Preparation: This is one of the most critical steps.[16] Inconsistencies in extraction, analyte degradation due to pH or temperature, contamination from lab equipment, and analyte loss can all introduce significant variability.[1][11][16]

  • Analyte Stability: NMP stability can be influenced by factors such as pH, temperature, and light.[1][16] Degradation can occur during sample storage or processing, leading to artificially low results.

  • In-situ Formation: The presence of residual methylphenidate (the precursor amine) and nitrosating agents (like nitrites) in the sample or analytical system can lead to the artificial formation of NMP during sample preparation or analysis, especially under acidic conditions.[17][18]

Q4: How can I assess the stability of NMP in my samples and solutions?

A4: To assess stability, you should perform studies under various conditions that mimic your experimental workflow. Key factors to investigate include:

  • pH: The stability of NMP is influenced by pH.[1] Analyze NMP standards and spiked samples at different pH values (e.g., acidic, neutral, basic) to determine the optimal pH for sample diluents and mobile phases.

  • Temperature: Elevated temperatures can increase the rate of degradation or formation.[1] Compare results for samples processed at room temperature versus those kept cooled (e.g., on ice) to see if temperature control is necessary.

  • Light Exposure: Nitrosamines can be sensitive to UV light.[16] Prepare and analyze samples with and without protection from light (e.g., using amber vials) to determine if light exposure affects the results.[16]

  • Time: Analyze samples immediately after preparation and then again after set time intervals (e.g., 4, 8, 24 hours) while stored in the autosampler to evaluate short-term stability.

Factor Potential Impact on NMP Recommendation
pH Degradation or formation influenced by pH.[1]Test sample stability across a relevant pH range. Buffer samples if necessary.
Temperature Increased reaction and degradation rates at higher temperatures.[1]Maintain consistent and controlled temperatures during sample preparation and storage. Use cooled autosamplers.
Light Potential for photodegradation.[16]Use amber vials and protect samples and standards from direct light.[16]
Matrix Components Presence of reactive species could lead to degradation.Evaluate stability in the presence of the drug product matrix (spiked placebo).

Troubleshooting Guide

This guide addresses specific issues you may encounter during NMP analysis.

Issue 1: Poor Sensitivity and/or Low Signal Intensity

  • Question: My NMP signal is very weak, and I'm struggling to achieve the required Limit of Quantification (LOQ). What should I do?

  • Answer: Low signal intensity can be caused by several factors. Follow this logical progression to identify and resolve the issue.

    • Step 1: Optimize Mass Spectrometry (MS) Parameters: Ensure your instrument is tuned and calibrated. For NMP, infuse a standard solution directly into the mass spectrometer to optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP). The relatively low molecular weight of some nitrosamines can lead to higher background interference, making instrument optimization critical.[11]

    • Step 2: Investigate Matrix Effects (Ion Suppression): The drug product matrix is a common cause of signal suppression.[14] To diagnose this, perform a post-extraction spike experiment (see Protocol 2). If suppression is significant (>15-20%), you need to improve your sample preparation.

    • Step 3: Enhance Sample Preparation:

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components while retaining NMP. This is a highly effective cleanup technique.[19]

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract NMP from the matrix.

      • Dilution: A simple "dilute-and-shoot" approach can mitigate matrix effects, but may compromise sensitivity if the NMP concentration is very low.

    • Step 4: Check Chromatographic Conditions: Poor peak shape can reduce signal intensity. Ensure your mobile phase is compatible with your sample diluent to avoid peak distortion.[11] Consider a different column chemistry, such as a pentafluorophenyl (PFP) phase, which can offer alternative selectivity for polar impurities.[19]

Issue 2: High Variability and Poor Reproducibility (%RSD > 15%)

  • Question: My replicate injections of the same sample give highly variable results. Why is this happening and how can I improve precision?

  • Answer: Poor reproducibility is often linked to inconsistencies in sample handling or analyte instability.

    • Step 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability.[15] An SIL-IS for NMP (e.g., N-Nitroso-d3-methylphenidate) will co-elute and experience the same matrix effects and extraction inconsistencies as the native analyte, allowing for accurate ratiometric quantification.[15] If a specific SIL-IS is unavailable, a structural analog may be used, but it will not compensate as effectively.[15]

    • Step 2: Automate Sample Preparation: Manual sample preparation steps, especially LLE or SPE, can be a major source of variability.[16] Using an automated liquid handler or sample preparation system can significantly improve consistency.[16]

    • Step 3: Control Sample Stability: As detailed in FAQ Q4, NMP may be degrading in your sample diluent or in the autosampler. Re-evaluate stability under controlled conditions (temperature, pH, light) and adjust your procedure accordingly. For example, use a cooled autosampler and perform analysis shortly after sample preparation.[1][16]

    • Step 4: Ensure Complete Dissolution: Insoluble excipients in drug products can adsorb the analyte. Ensure your sample preparation procedure achieves complete dissolution of the target analyte. Vortexing and centrifugation steps must be consistent.

Issue 3: Suspected In-Situ Formation of NMP During Analysis

  • Question: I suspect NMP is forming during my sample preparation, leading to artificially high and variable results. How can I confirm and prevent this?

  • Answer: The reaction between the methylphenidate precursor and residual nitrosating agents (nitrites) is a known risk, especially under acidic conditions that can occur during sample extraction or in the LC mobile phase.[18]

    • Step 1: Use a Nitrosating Agent Scavenger: Add a scavenger like ascorbic acid or ammonium (B1175870) sulfamate (B1201201) to your sample preparation diluent.[20] These agents will react with and remove residual nitrites, preventing the nitrosation of methylphenidate.

    • Step 2: Control pH: The rate of nitrosamine formation is highly pH-dependent.[18] Avoid highly acidic conditions (e.g., pH < 3) during sample preparation if possible. Adjust the pH of your sample diluent to be as neutral as is feasible for extraction and analyte stability.

    • Step 3: Analyze a Spiked Precursor Sample: To confirm in-situ formation, prepare a blank matrix sample, spike it with a known amount of methylphenidate (the precursor), and analyze it. If an NMP peak appears, formation is occurring. You can then test the effectiveness of your scavenger and pH adjustments.

    • Step 4: Avoid High-Temperature GC Inlets: If using GC-MS, high temperatures in the injection port can accelerate the reaction between any precursors present, leading to artificially high results.[14] LC-MS is often preferred to avoid this issue.[14]

Visualized Workflows and Pathways

Troubleshooting Workflow for NMP Analysis

start Variable/Inaccurate NMP Results check_ms 1. Optimize MS Parameters (Tune, Calibrate, Optimize CE/DP) start->check_ms check_matrix 2. Assess Matrix Effects (Post-Extraction Spike) check_ms->check_matrix Signal still low? check_prep 3. Review Sample Prep (Extraction, Cleanup, Stability) check_matrix->check_prep Suppression >20%? improve_cleanup Improve Sample Cleanup (SPE, LLE, Dilution) check_matrix->improve_cleanup Action check_formation 4. Investigate In-Situ Formation (Spike Precursor, Use Scavenger) check_prep->check_formation Results still variable? control_conditions Control Stability Conditions (pH, Temp, Light) check_prep->control_conditions Action add_scavenger Add Scavenger (e.g., Ascorbic Acid) Adjust pH check_formation->add_scavenger Action use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) end Reliable NMP Results use_is->end improve_cleanup->use_is control_conditions->use_is add_scavenger->use_is cluster_reactants Reactants cluster_conditions Conditions methylphenidate Methylphenidate (Secondary Amine Precursor) reaction Nitrosation Reaction methylphenidate->reaction nitrite Nitrosating Agent (e.g., Nitrite Salt) nitrite->reaction acid Acidic Conditions (e.g., pH 3-5) acid->reaction nmp This compound (NMP) reaction->nmp

References

Strategies to reduce matrix interference in N-Nitrosomethylphenidate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Nitrosomethylphenidate (NMP) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix interference in the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound (NMP) analysis?

A1: A matrix effect is the alteration of the ionization efficiency of NMP by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, or a drug product formulation).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately impacts the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: What are the common causes of matrix effects in NMP assays?

A2: The primary sources of matrix effects depend on the sample type. In biological fluids like plasma, phospholipids (B1166683) are a major cause.[4] Other sources can include salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[3][4] In pharmaceutical formulations, excipients and the active pharmaceutical ingredient (API) itself can interfere with NMP quantification.[5]

Q3: How can I determine if my NMP analysis is being affected by matrix effects?

A3: A post-column infusion experiment is a valuable qualitative tool to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] For a quantitative assessment, the matrix factor (MF) should be calculated. This is done by comparing the peak response of NMP in a post-extraction spiked matrix sample to the response of NMP in a neat solution.[4]

Q4: What is an acceptable range for the matrix factor?

A4: Ideally, the matrix factor should be close to 1, indicating no matrix effect. A common acceptance criterion is a matrix factor between 0.8 and 1.2. The precision of the matrix factor, expressed as the coefficient of variation (%CV), should be ≤15% across at least six different lots of the biological matrix.[1]

Q5: Which type of internal standard is most effective for compensating for matrix effects in NMP assays?

A5: A stable isotope-labeled (SIL) internal standard of this compound (e.g., N-Nitroso-d3-methylphenidate) is highly recommended.[6][7] SIL internal standards have physicochemical properties that are very similar to the analyte, ensuring they are affected by the matrix in the same way. This allows for accurate correction of signal suppression or enhancement.[5][7]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Problem 1: Poor Reproducibility and Inaccurate Quantification of NMP

  • Possible Cause: Matrix effects are a primary suspect for poor reproducibility and inaccurate results in LC-MS/MS analysis.[2]

  • Troubleshooting Steps:

    • Evaluate for the Presence of Matrix Effects: Conduct a post-extraction spike experiment to quantify the matrix effect. A significant difference in the peak areas between the analyte in the spiked matrix and in the solvent indicates the presence of matrix effects.[7]

    • Optimize Sample Preparation: The most critical step is to remove interfering matrix components before analysis.[7] Consider more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][9]

    • Chromatographic Optimization: Adjusting the mobile phase gradient can improve the separation of NMP from interfering matrix components.[5][9] Experiment with different analytical columns, such as those with pentafluorophenyl (PFP) stationary phases, which can offer alternative selectivity.[7][9]

    • Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard will co-elute with NMP and experience similar matrix effects, allowing for accurate correction.[5][6]

Problem 2: Low Signal Intensity and Poor Sensitivity for NMP

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.[1]

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: This will help identify the retention time windows with the most significant ion suppression.[1][4]

    • Improve Chromatographic Separation: Modify the LC gradient to ensure NMP elutes in a "cleaner" region of the chromatogram, away from the areas of high ion suppression.[5]

    • Enhance Sample Cleanup: Implement a more effective sample preparation method. For plasma samples, consider a phospholipid removal plate or a more selective SPE sorbent.

Problem 3: Inconsistent Results Across Different Batches of Matrix

  • Possible Cause: Lot-to-lot variability in the matrix composition is leading to inconsistent matrix effects.

  • Troubleshooting Steps:

    • Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the matrix.[1]

    • Calculate Matrix Factor for Each Lot: A high coefficient of variation (%CV) for the matrix factor across the different lots confirms variability.[1]

    • Develop a More Robust Method: A more rugged sample preparation procedure, such as a well-optimized SPE method, can help minimize the impact of lot-to-lot matrix differences.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for NMP Analysis in Human Plasma

Sample Preparation MethodAverage Recovery (%)Average Matrix Effect (%)RSD (%) of Matrix Effect (n=6 lots)
Protein Precipitation (PPT)95.265.7 (Suppression)25.4
Liquid-Liquid Extraction (LLE)88.592.3 (Slight Suppression)12.1
Solid-Phase Extraction (SPE)92.1105.6 (Slight Enhancement)8.9

Table 2: Effect of Different LC Columns on NMP Retention and Matrix Effects

LC ColumnNMP Retention Time (min)Matrix Effect (%) in Critical Elution Window
Standard C182.555 (Suppression)
PFP (Pentafluorophenyl)3.898 (Minimal Effect)
Biphenyl3.185 (Slight Suppression)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NMP from Human Plasma

  • Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[7]

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar impurities and phospholipids.

  • Elution: Elute the NMP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for NMP from a Pharmaceutical Formulation

  • Sample Preparation: Dissolve the pharmaceutical formulation in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to achieve a target NMP concentration.

  • Extraction: To 1 mL of the sample solution, add 5 mL of dichloromethane.

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample (Plasma/Formulation) Sample (Plasma/Formulation) Add Internal Standard Add Internal Standard Sample (Plasma/Formulation)->Add Internal Standard Extraction (SPE or LLE) Extraction (SPE or LLE) Add Internal Standard->Extraction (SPE or LLE) Evaporation Evaporation Extraction (SPE or LLE)->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_logic Inaccurate Results Inaccurate Results Assess Matrix Effect Assess Matrix Effect Inaccurate Results->Assess Matrix Effect Matrix Effect Present? Matrix Effect Present? Assess Matrix Effect->Matrix Effect Present? Optimize Sample Prep Optimize Sample Prep Matrix Effect Present?->Optimize Sample Prep Yes Method Validation Method Validation Matrix Effect Present?->Method Validation No Optimize Chromatography Optimize Chromatography Optimize Sample Prep->Optimize Chromatography Use SIL IS Use SIL IS Optimize Chromatography->Use SIL IS Use SIL IS->Method Validation

Caption: A troubleshooting decision tree for addressing matrix effects in NMP assays.

References

Technical Support Center: Optimization of Sample Extraction for N-Nitrosomethylphenidate (NMP) Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sample extraction of N-Nitrosomethylphenidate (NMP), a potential nitrosamine (B1359907) drug substance related impurity (NDSRI) of methylphenidate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the extraction and analysis of this compound (NMP)?

A1: The primary challenges in analyzing NMP are its potential for instability during sample preparation and the risk of matrix effects from the drug product formulation.[1] NMP, like other nitrosamines, can be sensitive to pH, temperature, and light, which can lead to degradation and inaccurate quantification.[2][3] Matrix components from the drug substance or product can interfere with the ionization of NMP in the mass spectrometer, causing ion suppression or enhancement and affecting the accuracy and precision of the results.[4]

Q2: What are the recommended analytical techniques for the quantification of NMP?

A2: Highly selective and sensitive methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) are recommended for the quantification of N-nitrosamine impurities like NMP.[5] These techniques provide the necessary sensitivity to detect the trace levels of nitrosamines typically found in pharmaceutical products.

Q3: How can I minimize the risk of NMP degradation during sample preparation?

A3: To minimize degradation, it is crucial to control the temperature and pH of the extraction process. Samples should be kept cool, and exposure to acidic conditions should be minimized, as these can catalyze the degradation of nitrosamines.[6] The use of antioxidants in the extraction solvent can also help to prevent oxidative degradation.

Q4: What is the importance of using an internal standard in NMP analysis?

A4: Using a stable isotope-labeled internal standard (SIL-IS), such as deuterated NMP, is highly recommended to compensate for matrix effects and variations in extraction recovery.[7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, allowing for more accurate and precise quantification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of NMP Incomplete Extraction: The chosen solvent may not be optimal for NMP, or the extraction time may be insufficient.- Optimize Solvent System: Test different organic solvents (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether) for LLE or elution in SPE. - Adjust pH: The pH of the aqueous sample can significantly impact the extraction efficiency of NMP. Experiment with a range of pH values. - Increase Extraction Time/Agitation: Ensure sufficient time and mixing for the analyte to partition into the organic phase (LLE) or adsorb to the sorbent (SPE).
Analyte Degradation: NMP may be degrading during the extraction process due to unfavorable pH, high temperature, or exposure to light.- Control Temperature: Perform extraction steps at reduced temperatures (e.g., on an ice bath). - Maintain Neutral or Slightly Basic pH: Avoid strongly acidic conditions. - Protect from Light: Use amber vials or work in a dimly lit environment.
High Variability in Results Inconsistent Sample Preparation: Manual extraction procedures can introduce variability between samples.- Automate Extraction: If possible, use automated liquid handling systems for LLE or SPE to improve reproducibility. - Standardize Procedures: Ensure all samples are treated identically with consistent volumes, times, and mixing.
Matrix Effects: Co-eluting matrix components are interfering with the ionization of NMP.- Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects.[7] - Improve Sample Cleanup: Use a more selective SPE sorbent or perform a multi-step cleanup. - Optimize Chromatographic Separation: Modify the LC gradient to separate NMP from interfering matrix components.
Presence of Extraneous Peaks in Chromatogram Contamination: Contamination from glassware, solvents, or the instrument can introduce interfering peaks.- Use High-Purity Solvents and Reagents: Ensure all materials are of the highest possible purity. - Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware. - Run Blanks: Analyze solvent blanks and matrix blanks to identify sources of contamination.
Poor Peak Shape Incompatible Injection Solvent: The solvent used to reconstitute the final extract may be too strong, causing peak distortion.- Match Injection Solvent to Mobile Phase: The composition of the injection solvent should be as close as possible to the initial mobile phase conditions. - Reduce Injection Volume: A smaller injection volume can sometimes mitigate the effects of an incompatible solvent.

Data Presentation: Extraction Recovery of Methylphenidate (Parent Drug)

Disclaimer: The following data is for the parent drug, methylphenidate, and should be used as a starting point for the optimization of this compound (NMP) extraction. Recovery of NMP may differ.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Methylphenidate from Human Plasma

Extraction SolventpH of Aqueous PhaseRecovery (%)Reference
CyclohexaneAlkaline75-80[8]

Table 2: Solid-Phase Extraction (SPE) of Methylphenidate from Urine

SPE SorbentElution SolventRecovery (%)Reference
Polymeric Nanospheres (DSPE)Methanol>94[9]

Experimental Protocols

Disclaimer: These are generalized protocols based on methods for methylphenidate and other nitrosamines. They should be thoroughly validated for the specific analysis of this compound.

Protocol 1: General Liquid-Liquid Extraction (LLE) Workflow
  • Sample Preparation:

    • To 1 mL of aqueous sample (e.g., dissolved drug product, biological fluid), add an appropriate volume of the internal standard solution.

    • Adjust the pH of the sample to the desired value using a suitable buffer or acid/base.

  • Extraction:

    • Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Vortex or shake vigorously for 5-10 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow
  • Sample Preparation:

    • To 1 mL of aqueous sample, add an appropriate volume of the internal standard solution.

    • Pre-treat the sample as necessary (e.g., dilution, pH adjustment).

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering matrix components.

  • Elution:

    • Elute the NMP from the cartridge with a suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Concentration cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Vortex Vortex/Shake Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for NMP Sample Preparation.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_collection Concentration cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treat Sample Add_IS->Pretreat Condition Condition Cartridge Pretreat->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute NMP Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for NMP Sample Preparation.

References

Validation & Comparative

Unmasking a Hidden Threat: A Comparative Analysis of Nitrosamine Impurities in Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In light of growing concerns over pharmaceutical impurities, this guide provides a detailed comparative analysis of nitrosamine (B1359907) impurities, specifically N-nitroso-methylphenidate (NNMP), in various methylphenidate products. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current findings, regulatory limits, and analytical methodologies. A recent study has brought to the forefront the presence of NNMP in some generic formulations of methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).

Executive Summary

A pivotal study conducted by Valisure, an independent laboratory, and published in the Journal of the American Academy of Child & Adolescent Psychiatry revealed the presence of N-nitroso-methylphenidate (NNMP), a potential human carcinogen, in several generic immediate-release (IR) methylphenidate products.[1][2][3] The study found that 7 out of 15 unique generic IR products sampled contained NNMP at levels exceeding the regulatory threshold set by the U.S. Food and Drug Administration (FDA).[3] In contrast, NNMP was detected at levels below this threshold in extended-release (ER) tablets and was not detected in extended-release capsules.[3] This guide synthesizes these findings, outlines the regulatory landscape, and provides detailed experimental protocols for the detection of such impurities.

Data Presentation: Quantitative Analysis of N-Nitroso-Methylphenidate (NNMP) in Methylphenidate Products

The following tables summarize the findings on NNMP levels in different methylphenidate formulations and the established regulatory limits.

Table 1: Summary of N-Nitroso-Methylphenidate (NNMP) Levels in Methylphenidate Products

Product FormulationManufacturer(s) with Elevated NNMP LevelsFindingQuantitative Data
Immediate-Release (IR) Tablets Amneal, Camber, SpecGX[1]Detected above regulatory thresholds in 7 of 15 unique products sampled.[3]Specific quantitative levels (e.g., ng/tablet, ppm) are not publicly available in the published study abstract or related press releases. The findings are reported as exceeding the acceptable intake limit.
Extended-Release (ER) Tablets Not specifiedDetected below regulatory thresholds.[3]Not publicly available.
Extended-Release (ER) Capsules Not specifiedNot detected above the limit of quantification.[3]Not applicable.
Brand Name (Ritalin®) NovartisImplied to be below regulatory thresholds.Not publicly available.

Table 2: Regulatory Limits for N-Nitroso-Methylphenidate (NNMP)

Regulatory AgencyImpurityAcceptable Intake (AI) Limit
U.S. Food and Drug Administration (FDA) N-Nitroso-Methylphenidate (NNMP)1300 ng/day

Experimental Protocols

The detection and quantification of nitrosamine impurities at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose. Below is a representative experimental protocol for the analysis of NNMP in methylphenidate drug products.

Objective: To develop and validate a sensitive and selective method for the quantification of N-nitroso-methylphenidate (NNMP) in methylphenidate tablets using LC-MS/MS.

1. Materials and Reagents:

  • N-Nitroso-methylphenidate (NNMP) certified reference standard

  • Methylphenidate hydrochloride reference standard

  • Isotopically labeled internal standard (e.g., NNMP-d5)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Ammonium formate

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient to separate NNMP from the methylphenidate active pharmaceutical ingredient (API) and other excipients.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NNMP: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the reference standard)

    • NNMP-d5 (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation:

  • Accurately weigh and crush a representative number of methylphenidate tablets.

  • Dissolve a portion of the crushed tablets in a suitable solvent (e.g., methanol/water mixture).

  • Spike with the internal standard solution.

  • Vortex and sonicate to ensure complete dissolution.

  • Centrifuge to precipitate excipients.

  • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

6. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis and risk assessment of nitrosamine impurities.

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Methylphenidate Tablet Crush Crush and Weigh Sample->Crush Dissolve Dissolve and Spike with Internal Standard Crush->Dissolve Extract Centrifuge and Filter Dissolve->Extract LC Liquid Chromatography (Separation) Extract->LC Inject MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of NNMP Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for the analysis of N-nitroso-methylphenidate (NNMP) in methylphenidate tablets.

Nitrosamine_Risk_Assessment Start Start: Risk Assessment for Nitrosamine Impurities Identify Identify Potential Sources of Nitrosating Agents and Amines in the Manufacturing Process Start->Identify Risk_Identified Is there a risk of nitrosamine formation? Identify->Risk_Identified Test Conduct Confirmatory Testing (e.g., LC-MS/MS) Risk_Identified->Test Yes No_Risk No immediate action required. Document risk assessment. Risk_Identified->No_Risk No Detected Is the nitrosamine detected above the Acceptable Intake (AI) limit? Test->Detected Control Implement Control Strategy: - Modify manufacturing process - Set specification limits Detected->Control Yes Below_AI Control below AI limit and continue monitoring. Detected->Below_AI No Monitor Ongoing Monitoring and Reporting Control->Monitor End End Monitor->End No_Risk->End Below_AI->End

Caption: Decision tree for the risk assessment of nitrosamine impurities in pharmaceuticals.

Conclusion and Recommendations

The presence of N-nitroso-methylphenidate in some generic methylphenidate products highlights the critical need for robust quality control and independent verification throughout the pharmaceutical supply chain. While the immediate health risk of these impurities at the detected levels is a subject of ongoing evaluation, the principle of As Low As Reasonably Practicable (ALARP) should be applied to minimize patient exposure to potential carcinogens.

It is recommended that:

  • Manufacturers of methylphenidate products conduct comprehensive risk assessments for the potential formation of NNMP.

  • Rigorous analytical testing of both active pharmaceutical ingredients and finished products be implemented.

  • Further research is warranted to understand the formation pathways of NNMP in the manufacturing and storage of methylphenidate products.

This guide serves as a critical resource for the scientific community to address the challenge of nitrosamine impurities and ensure the safety and quality of pharmaceutical products.

References

Comparative Guide to Analytical Methods for N-Nitrosomethylphenidate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the detection and quantification of N-Nitrosomethylphenidate (NMP), a potential nitrosamine (B1359907) impurity in pharmaceutical products. The focus is on providing objective performance comparisons of the most common analytical techniques, supported by detailed experimental protocols and visual workflows.

The presence of nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies globally mandate stringent control over these impurities, necessitating robust and sensitive analytical methods for their detection at trace levels.[3][4] This guide will focus on the two primary analytical techniques employed for nitrosamine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Comparative Analysis of Analytical Techniques

LC-MS/MS and GC-MS/MS are the most widely adopted methods for the trace-level quantification of nitrosamine impurities, offering high sensitivity and selectivity.[5][6] The choice between these techniques often depends on the specific nitrosamine's properties, the drug matrix, and available instrumentation.

Table 1: Comparison of LC-MS/MS and GC-MS/MS for this compound Analysis

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Applicability Highly versatile for a broad range of nitrosamines, including larger and less volatile compounds like this compound.More suitable for volatile and thermally stable nitrosamines. Applicability to this compound would require careful validation to ensure no on-column degradation.
Sensitivity Excellent sensitivity, capable of reaching low parts-per-billion (ppb) to parts-per-trillion (ppt) levels.[7]Also highly sensitive, particularly for volatile analytes.[8]
Selectivity High selectivity achieved through Multiple Reaction Monitoring (MRM) transitions, minimizing matrix interference.High selectivity is also achieved using MRM, providing reliable quantification in complex matrices.
Sample Throughput Generally higher throughput due to simpler sample preparation for many drug products.Can be lower due to potentially more complex sample preparation and longer run times. Headspace analysis can improve throughput for volatile analytes.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and use of internal standards.Less prone to matrix effects compared to LC-MS/MS, especially when using headspace injection.
Instrumentation Widely available in pharmaceutical quality control laboratories.Also common, but perhaps slightly less ubiquitous than LC-MS/MS systems in some labs.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS/MS are provided below. These protocols are based on established methods for nitrosamine analysis and can be adapted and validated for the specific analysis of this compound in a given drug product matrix.

LC-MS/MS Method for this compound

This protocol is based on a published method for the analysis of nitrosamine drug substance-related impurities.[1]

1. Sample Preparation:

  • Accurately weigh 50 mg of the drug substance or powdered tablets into a 15 mL centrifuge tube.

  • Add 5.0 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Add an appropriate internal standard (e.g., this compound-d3) to compensate for matrix effects and procedural losses.

  • Vortex the sample for 10 minutes to ensure complete dissolution/extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

2. Chromatographic Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

    • Note: Specific mass transitions for this compound would need to be determined experimentally. A previously reported study used a precursor ion of m/z 263.1.[1]

  • Source Parameters: Optimized for maximum sensitivity of the target analyte.

4. Validation Parameters:

  • Linearity: Establish a calibration curve over a suitable concentration range (e.g., 0.1 to 100 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). For nitrosamine analysis, LOQs in the low ppb range are generally required.

  • Accuracy and Precision: Assessed by analyzing replicate samples at multiple concentration levels. Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) of ≤15% for precision.

Representative GC-MS/MS Method for Nitrosamine Analysis

This protocol is a general representation for the analysis of nitrosamines and would require specific validation for this compound.[5][9]

1. Sample Preparation (Liquid Injection):

  • Accurately weigh 100 mg of the drug substance or powdered tablets into a centrifuge tube.

  • Add 1.0 mL of a suitable solvent (e.g., dichloromethane).

  • Add an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a GC vial.

2. GC-MS/MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A polar capillary column (e.g., a wax-type column, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: 40 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Specific transitions for this compound would be determined by analyzing a standard of the compound.

Visualizing the Workflow and Biological Pathways

To further clarify the processes involved in the analysis and potential biological relevance of this compound, the following diagrams are provided.

Analytical Workflow for this compound Analytical Workflow for this compound cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Drug Substance or Product Weighing Weighing Sample->Weighing Dissolution Dissolution & Extraction Weighing->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS LC-MS/MS Path GC_MS GC-MS/MS Analysis Filtration->GC_MS GC-MS/MS Path Integration Peak Integration LC_MS->Integration GC_MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Metabolic Pathway of this compound Postulated Metabolic Pathway of this compound cluster_Metabolism Phase I Metabolism NMP This compound Deesterification De-esterification (via Carboxylesterase 1) NMP->Deesterification Major Pathway (based on Methylphenidate) Hydroxylation α-Hydroxylation (via Cytochrome P450) NMP->Hydroxylation Minor Pathway (General Nitrosamine Activation) Metabolite1 N-Nitroso Ritalinic Acid (Inactive Metabolite) Deesterification->Metabolite1 Metabolite2 Unstable α-hydroxy Nitrosamine Hydroxylation->Metabolite2 Electrophile Reactive Electrophile (Potential Carcinogen) Metabolite2->Electrophile DNA_Adduct DNA Adducts Electrophile->DNA_Adduct

References

Inter-laboratory Comparison of N-Nitrosomethylphenidate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Nitrosomethylphenidate (N-NMP), a nitrosamine (B1359907) drug substance-related impurity (NDSRI). Given the classification of many nitrosamines as probable human carcinogens, ensuring patient safety necessitates robust and reproducible analytical methods for their detection and quantification at trace levels.[1][2]

While specific inter-laboratory comparison data for N-NMP is not publicly available, this guide synthesizes performance data from collaborative studies on other common nitrosamines to provide a framework for what to expect in such a comparison. The primary analytical techniques for nitrosamine analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with tandem mass spectrometry (MS/MS) being the gold standard for achieving the required sensitivity and selectivity.[1][3]

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance data for the quantification of nitrosamine impurities using LC-MS/MS and GC-MS/MS. This data is representative of what would be expected from a validated method for this compound.

Analytical MethodAnalyteLimit of Quantification (LOQ) (ppb)Linearity (R²)Accuracy (Recovery %)Precision (%RSD)
LC-MS/MS Representative Nitrosamines0.08 - 25>0.9970 - 130%<15%
GC-MS/MS Representative Nitrosamines0.06 - 0.9>0.99693.6 - 105%<11.5%

Note: ppb (parts per billion) values are often correlated with the daily dosage of the drug product. The acceptable intake (AI) limit for nitrosamines can be as low as 26.5 ng/day.[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for achieving reproducible results in an inter-laboratory comparison. Below is a representative protocol for the quantification of this compound using LC-MS/MS.

Sample Preparation
  • Weighing: Accurately weigh 80 mg of the methylphenidate drug substance into a 2 mL centrifuge tube.

  • Dilution: Add 1188 µL of a suitable diluent (e.g., 1% formic acid in water) and 12 µL of an appropriate internal standard solution (e.g., a deuterated analog of N-NMP).

  • Extraction: Vortex the sample for 20 minutes to ensure complete dissolution and extraction of the analyte.

  • Centrifugation: Centrifuge the sample at approximately 10,000 rpm for 10 minutes to pellet any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.45-µm PTFE syringe filter into an autosampler vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

ParameterTypical Conditions
Chromatography Column C18 or similar reverse-phase column (e.g., 50 x 3 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Specific MRM transitions for this compound and its internal standard would need to be determined and optimized.

Mandatory Visualizations

Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study to ensure method robustness and data consistency across different testing sites.

cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Protocol and Objectives B Select Participating Laboratories A->B C Prepare and Distribute Homogenized Test Samples B->C D Laboratories Perform Sample Analysis Using Standardized Protocol C->D E Collect and Statistically Analyze Data from All Labs D->E F Assess Inter-laboratory Variability and Method Performance E->F G Publish Comparison Guide and Final Report F->G

Inter-laboratory comparison study workflow.
Analytical Workflow for this compound Quantification

This diagram details the step-by-step analytical process for the quantification of N-NMP in a pharmaceutical sample.

A Sample Weighing and Internal Standard Spiking B Solvent Extraction (Vortexing) A->B C Centrifugation B->C D Filtration of Supernatant C->D E LC-MS/MS Injection and Data Acquisition D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Data Processing and Quantification G->H

References

Navigating Nitrosamine Analysis: A Comparative Guide to a Validated Stability-Indicating Method for N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and safety of pharmaceutical products is paramount. The presence of N-nitrosamine impurities, such as N-Nitrosomethylphenidate, a potential impurity in methylphenidate drug products, necessitates robust analytical methods for their detection and quantification. This guide provides a comprehensive overview of a validated stability-indicating method for this compound, complete with experimental protocols and comparative data.

The formation of N-nitrosamines is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] These impurities can arise from various sources, including the synthesis of the active pharmaceutical ingredient (API), the presence of residual nitrosating agents, and degradation during storage.[3] Factors such as acidic conditions, elevated temperatures, and the presence of secondary or tertiary amines can contribute to their formation.[1][3][4] Consequently, regulatory agencies mandate rigorous testing to control the levels of these impurities in drug products.[5][6]

A stability-indicating analytical method is crucial as it can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[7][8] This ensures that the method is specific and that the stability of the drug product can be monitored throughout its shelf life. The validation of such a method is performed according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[9][10]

Comparative Analytical Approaches

While various advanced analytical techniques are employed for the detection of nitrosamine (B1359907) impurities, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out for its sensitivity and selectivity, making it highly suitable for trace-level analysis.[5][11] Alternative methods include Gas Chromatography-Mass Spectrometry (GC-MS), which is also highly sensitive, particularly for volatile nitrosamines.[2][5] However, HPLC-MS is often preferred for non-volatile and thermally labile compounds like this compound.

This guide focuses on a stability-indicating High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method, which offers superior specificity and lower detection limits compared to HPLC with Ultraviolet (UV) detection. A previously developed stability-indicating method for methylphenidate hydrochloride provides a foundational basis for the chromatographic conditions.[12]

Hypothetical Performance Data of a Validated HPLC-MS/MS Method

The following table summarizes the expected performance characteristics of a validated stability-indicating HPLC-MS/MS method for the quantification of this compound. This data is presented for comparative purposes to illustrate the method's capabilities.

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interference at the retention time of this compound and its parent drug, methylphenidate.Peak purity of > 0.999 for both analytes. No co-eluting peaks observed in stressed samples.
Linearity (R²) R² ≥ 0.990.9995
Range 50% to 150% of the target concentration0.5 ng/mL to 15 ng/mL
Accuracy (% Recovery) 80.0% to 120.0%98.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 15.0%2.5%
- Intermediate Precision≤ 15.0%3.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 ng/mL
Robustness No significant impact on results with minor variations in method parameters (e.g., pH, flow rate).All results within system suitability requirements.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the validation of the stability-indicating HPLC-MS/MS method for this compound.

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

    • Methylphenidate: Precursor ion > Product ion (specific m/z values to be determined).

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on a solution of methylphenidate spiked with this compound.

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.

Following exposure to stress conditions, the samples are diluted and analyzed to assess for degradation of this compound and to ensure that any degradation products do not interfere with the quantification of the analyte. Potential degradation pathways for nitrosamines include photolytic cleavage, oxidative breakdown, and hydrolysis.[13]

Validation Procedures
  • Specificity: Analyze blank samples, placebo samples, and samples spiked with methylphenidate and this compound to demonstrate the absence of interference. The peak purity of the analyte peaks in the stressed samples is also evaluated.

  • Linearity and Range: Prepare a series of calibration standards of this compound over the desired concentration range (e.g., 0.5 to 15 ng/mL). Plot the peak area response against the concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (low, medium, and high) within the specified range. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively, based on the signal-to-noise ratio.

  • Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) and assess the impact on the results.

Visualizing the Workflow and Degradation Pathways

To further clarify the processes involved, the following diagrams illustrate the validation workflow and the potential degradation pathways of this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Literature Review & Method Scouting MD2 Optimization of Chromatographic Conditions MD1->MD2 MD3 Optimization of MS/MS Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V7 Forced Degradation V6->V7 SA1 System Suitability Testing V7->SA1 Method Suitable for Use SA2 Analysis of Stability Samples SA1->SA2 SA3 Data Reporting SA2->SA3

Caption: Workflow for the validation of a stability-indicating method.

G cluster_stress Stress Conditions NMP This compound DP1 Hydrolytic Degradants NMP->DP1 H+/H2O or OH-/H2O DP2 Oxidative Degradants NMP->DP2 [O] DP3 Photolytic Degradants NMP->DP3 DP4 Thermal Degradants NMP->DP4 Δ Acid Acid Hydrolysis Acid->DP1 Base Base Hydrolysis Base->DP1 Oxidation Oxidation Oxidation->DP2 Photo Photolysis Photo->DP3 Thermal Thermal Thermal->DP4

Caption: Potential forced degradation pathways for this compound.

References

A Comparative Guide to LC-MS/MS and GC-MS for the Analysis of N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of N-nitrosamine impurities, such as N-Nitrosomethylphenidate, is of paramount importance due to their classification as probable human carcinogens. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most appropriate technique for your analytical needs.

Overview of Analytical Techniques

LC-MS/MS is widely regarded as the gold standard for nitrosamine (B1359907) analysis due to its high sensitivity and applicability to a broad range of nitrosamines, including those that are non-volatile or thermally labile.[1] It offers high selectivity and the capability for simultaneous quantification of multiple nitrosamines.[1]

GC-MS is a robust and trusted method, particularly for the analysis of volatile and semi-volatile nitrosamines.[1][2] It provides excellent screening capabilities and is a widely accepted technique for regulatory compliance.[3]

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes typical quantitative data for the analysis of nitrosamine impurities using LC-MS/MS and GC-MS. While specific data for this compound is limited in publicly available literature, the data presented for other nitrosamines serves as a reliable benchmark.

Performance ParameterLC-MS/MSGC-MS/MS
Linearity (R²) ≥0.99≥0.99[4]
Limit of Quantitation (LOQ) As low as 0.0015 ppmTypically in the ppb range (e.g., 15 ppb)[5]
Recovery 89.5% - 112.0%[6]70% - 130%[5]
Precision (%RSD) < 5%[6]< 7%[7]

Experimental Workflows

The general analytical workflows for both LC-MS/MS and GC-MS, from sample preparation to data analysis, are illustrated below.

Analytical_Workflows cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 GC-MS/MS Analysis cluster_3 Data Analysis sp_start Sample Weighing sp_dissolve Dissolution/Extraction sp_start->sp_dissolve sp_cleanup Cleanup (e.g., SPE, LLE) sp_dissolve->sp_cleanup sp_end Final Sample sp_cleanup->sp_end lc_inject Injection sp_end->lc_inject LC-MS/MS Path gc_inject Injection (Liquid or Headspace) sp_end->gc_inject GC-MS/MS Path lc_sep Liquid Chromatography (Separation) lc_inject->lc_sep lc_ion Ionization (e.g., ESI, APCI) lc_sep->lc_ion lc_ms1 MS1 (Precursor Ion) lc_ion->lc_ms1 lc_cid Collision Cell (CID) lc_ms1->lc_cid lc_ms2 MS2 (Product Ion) lc_cid->lc_ms2 lc_detect Detection lc_ms2->lc_detect da_quant Quantification lc_detect->da_quant gc_sep Gas Chromatography (Separation) gc_inject->gc_sep gc_ion Ionization (EI) gc_sep->gc_ion gc_ms1 MS1 (Precursor Ion) gc_ion->gc_ms1 gc_cid Collision Cell (CID) gc_ms1->gc_cid gc_ms2 MS2 (Product Ion) gc_cid->gc_ms2 gc_detect Detection gc_ms2->gc_detect gc_detect->da_quant da_report Reporting da_quant->da_report Principles_of_Operation cluster_lcms LC-MS/MS cluster_gcms GC-MS lc_mobile Mobile Phase (Liquid) lc_analyte Analyte in Solution lc_mobile->lc_analyte lc_column Stationary Phase (e.g., C18) lc_analyte->lc_column lc_separation Separation based on Partitioning/Adsorption lc_column->lc_separation lc_elution Elution lc_separation->lc_elution lc_ionization Ionization (ESI/APCI) lc_elution->lc_ionization lc_ms Tandem Mass Spectrometry lc_ionization->lc_ms gc_carrier Carrier Gas (Inert) gc_analyte Volatilized Analyte gc_carrier->gc_analyte gc_column Stationary Phase (e.g., WAX) gc_analyte->gc_column gc_separation Separation based on Boiling Point/Polarity gc_column->gc_separation gc_elution Elution gc_separation->gc_elution gc_ionization Ionization (EI) gc_elution->gc_ionization gc_ms Tandem Mass Spectrometry gc_ionization->gc_ms

References

A Comparative Guide to the Analytical Determination of N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitrosomethylphenidate (NMPH), a nitrosamine derivative of methylphenidate, requires highly sensitive and accurate analytical methods for its detection and quantification to ensure patient safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies for NMPH, focusing on their accuracy and precision, supported by experimental data from published studies.

Executive Summary

The analysis of this compound (NMPH) and other nitrosamine drug substance-related impurities (NDSRIs) predominantly relies on advanced chromatographic techniques coupled with mass spectrometry. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has been specifically applied to the analysis of NMPH, demonstrating high sensitivity and specificity. While direct comparative studies on various methods for NMPH are limited, this guide presents a detailed LC-MS/MS protocol applicable to NMPH and a representative Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) method for a structurally similar nitrosamine, N-nitrosopiperidine (NPIP), to illustrate a viable alternative approach. The performance characteristics of these methods, including limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, are summarized to aid researchers in selecting the appropriate methodology for their needs.

Analytical Method Performance

The following table summarizes the quantitative performance data for the analytical methods discussed in this guide. It is important to note that while the LC-MS/MS data is directly relevant to a class of compounds including NMPH, the GC-MS/MS data is based on the analysis of N-nitrosopiperidine (NPIP), a structural analog, due to the limited availability of specific NMPH data for this technique.

ParameterLC-MS/MS for NDSRIs (incl. NMPH)GC-MS/MS for N-nitrosopiperidine (NPIP)
Limit of Detection (LOD) Method dependent, typically in the low ng/mL range.[1]Not explicitly stated, but method is sensitive to low ppb levels.
Limit of Quantitation (LOQ) Determined according to ICH Q2(R1) guidelines with S/N ≥ 10.[2]1-10 ppb
Linearity (Correlation Coefficient) Not explicitly stated for NMPH.>0.99 over 1-60 ppb range.
Accuracy (% Recovery) Calculated from precision samples.[2]70-130%
Precision (% RSD) Acceptance criteria of ≤ ±15% for relative standard deviation.[2]<20% at 30 ppb.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for NDSRIs (including NMPH)

This method is adapted from a study that quantitatively investigated 13 different NDSRIs, including this compound.[2]

Sample Preparation: Samples are typically dissolved in an appropriate solvent, such as methanol (B129727) or a mixture of water and organic solvent, to a known concentration. The concentration is chosen to ensure that the expected level of NMPH falls within the linear range of the instrument.

Chromatographic Conditions:

  • Instrument: Sciex QTRAP® 6500 triple quadrupole MS coupled to a Shimadzu Nexera® UPLC.[2]

  • Column: Agilent Poroshell® C8 (50 × 3 mm, 2.7 μm) with a Universal RP Guard Column.[2]

  • Mobile Phase:

  • Gradient: A 12-minute gradient elution is performed, starting with a low percentage of acetonitrile and gradually increasing to elute the analytes.[2]

  • Flow Rate: 0.45 mL/min.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for nitrosamines.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring for specific precursor-to-product ion transitions for NMPH.

Validation: The method was validated in accordance with ICH Q2(R1) guidelines, assessing specificity, selectivity, linearity, range, LOD, LOQ, precision (repeatability and intermediate precision), and accuracy.[2]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for N-nitrosopiperidine (Illustrative for NMPH)

This method, developed for a range of nitrosamines including the structurally similar N-nitrosopiperidine, provides a template for a potential GC-MS/MS approach for NMPH.

Sample Preparation:

  • Direct Dispersion: The sample is dispersed in methylene (B1212753) chloride.

  • Aqueous Extraction: For water-soluble samples, a liquid-liquid extraction is performed. The sample is dispersed in an aqueous solution (e.g., 1M NaOH), followed by extraction with methylene chloride. The organic fraction is then analyzed.

Chromatographic Conditions:

  • Instrument: Agilent 8890 GC coupled to an Agilent 7010B triple quadrupole GC/MS/MS.

  • Column: Agilent J&W DB-1701 GC capillary column (30 m × 0.25 mm, 1.0 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Splitless injection at 220°C.

  • Oven Program: A temperature gradient is used to separate the nitrosamines, for example, starting at 40°C and ramping up to 280°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of the target nitrosamine.

Validation: The method was validated for linearity, LOQ, accuracy (recovery), and precision (repeatability), with acceptance criteria of recovery between 70-130% and RSD ≤25%.

Analytical Workflow

The general workflow for the analysis of nitrosamine impurities in pharmaceutical products involves several key stages, from initial risk assessment to final data reporting. This process ensures that products are safe and meet regulatory standards.

Analytical Workflow for this compound General Analytical Workflow for Nitrosamine Impurities cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis Risk_Assessment Risk Assessment (ICH M7) Method_Development Method Development & Selection (LC-MS/MS or GC-MS/MS) Risk_Assessment->Method_Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Sample_Preparation Sample Preparation (e.g., Dissolution, Extraction) Method_Validation->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition (MRM Mode) Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Data_Review Data Review & Quality Control Data_Processing->Data_Review Reporting Reporting & Documentation Data_Review->Reporting

References

A Comparative Guide to Linearity and Range Determination for N-Nitrosomethylphenidate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Nitrosomethylphenidate, a potential genotoxic impurity, is critical for ensuring the safety and quality of pharmaceutical products. A key aspect of the analytical method validation for this compound is the determination of its linearity and range. This guide provides a comparative framework for evaluating the performance of various analytical assays used for the quantification of this compound, with a focus on these two crucial validation parameters. The principles and methodologies outlined here are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), which are widely recognized regulatory standards.[1][2][3][4][5]

Understanding Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a specified range.[6] This is typically evaluated by a linear regression analysis of the analyte response versus concentration. A common acceptance criterion for linearity is a correlation coefficient (r²) of ≥0.99.[7]

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] The specified range for an impurity like this compound should typically cover from the reporting level of the impurity to 120% of the specification limit.[3]

Comparison of Analytical Methods

While specific experimental data for this compound assays is not publicly available, the following table outlines the expected performance characteristics for common analytical techniques used for the quantification of nitrosamine (B1359907) impurities.[8][9][10] Researchers should aim to generate such data when validating their own methods.

Parameter LC-MS/MS GC-MS/MS HPLC-UV
Typical Linear Range 0.05 - 10 ng/mL0.1 - 20 ng/mL10 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.99≥ 0.99
Limit of Quantification (LOQ) ~0.05 ng/mL~0.1 ng/mL~10 ng/mL
Precision (%RSD) < 15%< 15%< 5%
Accuracy (% Recovery) 80 - 120%80 - 120%90 - 110%

Note: The values presented are illustrative and the actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

A robust determination of linearity and range requires a well-designed experimental protocol. Below is a generalized methodology applicable to the analysis of this compound.

Objective: To establish the linearity and range of an analytical method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Blank matrix (e.g., drug product placebo)

  • High-purity solvents and reagents

Procedure:

  • Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of an appropriate solvent to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the blank matrix to cover the expected range of concentrations.[3] For an impurity, this range should typically span from the limit of quantification (LOQ) to 120% of the specification limit.[11]

  • Sample Analysis: Analyze each calibration standard in triplicate using the specified analytical method (e.g., LC-MS/MS, GC-MS/MS).

  • Data Analysis:

    • Plot the mean response of the analyte against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

    • Visually inspect the plot for linearity.

  • Range Determination: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision within the tested concentrations.[3]

Workflow for Linearity and Range Determination

The following diagram illustrates the logical workflow for determining the linearity and range of an this compound assay.

G A Prepare this compound Stock Solution B Prepare at least 5 Calibration Standards in Blank Matrix A->B C Analyze each Standard in Triplicate (e.g., using LC-MS/MS) B->C D Plot Mean Response vs. Concentration C->D E Perform Linear Regression Analysis D->E F Evaluate Correlation Coefficient (r²) (Acceptance: r² >= 0.99) E->F G Visually Inspect Plot for Linearity E->G H Determine Range based on Linearity, Accuracy, and Precision Data F->H G->H I Method is Linear over the Determined Range H->I

Caption: Workflow for Linearity and Range Determination.

This guide provides a foundational understanding and a practical framework for conducting and evaluating linearity and range studies for this compound assays. Adherence to these principles is essential for ensuring the generation of reliable and defensible analytical data in a regulatory environment.

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of N-Nitrosomethylphenidate Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of N-nitrosamine impurities, such as N-Nitrosomethylphenidate (NMPD), is of paramount importance. These compounds are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern that necessitates rigorous analytical control.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques for NMPD detection, focusing on their specificity and selectivity, supported by experimental data and detailed methodologies.

The formation of N-nitrosamines can occur during the synthesis of active pharmaceutical ingredients (APIs) or within the finished drug product.[3] This typically involves the reaction of secondary or tertiary amines with nitrosating agents, like nitrite (B80452) salts, under acidic conditions.[3] Given the potential for NMPD to form from the widely used medication methylphenidate, robust analytical methods are crucial for ensuring patient safety.

The primary challenges in NMPD analysis lie in achieving ultra-low detection limits and mitigating matrix effects from the pharmaceutical formulation.[4] The two most prevalent and effective techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2]

Comparative Analysis of Detection Methods

The choice between LC-MS/MS and GC-MS/MS often depends on the specific characteristics of the N-nitrosamine, the complexity of the sample matrix, and the available instrumentation.[2] Both techniques offer the high sensitivity and selectivity required to meet stringent regulatory limits.[2][5]

Analytical TechniquePrincipleSelectivity & SpecificityTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
LC-MS/MS Separation based on liquid chromatography followed by mass analysis of precursor and product ions.High selectivity due to chromatographic separation and MS/MS detection. Specific precursor-to-product ion transitions are monitored.[2]0.05 ng/mL to 10 ng/mL for various nitrosamines.[1] For some NDSRIs, LOQs as low as 0.02 ppm have been reported.[6]Suitable for a broad range of nitrosamines, including non-volatile and thermally unstable compounds.[1] High versatility.Matrix effects can cause ion suppression or enhancement, potentially affecting accuracy.[5]
GC-MS/MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent selectivity, especially when using Multiple Reaction Monitoring (MRM).[3]Low ppb range (typically below 3 ppb) for many volatile nitrosamines.[7]Robust and highly sensitive for volatile and semi-volatile nitrosamines.[3]Not suitable for non-volatile or thermally labile compounds.[8] High temperatures in the GC inlet can potentially lead to the artificial formation of nitrosamines in certain matrices.[9]
HPLC-UV Separation by HPLC with detection based on UV absorbance.Lower specificity compared to mass spectrometry-based methods. Prone to interference from matrix components with similar chromophores.Higher than MS-based methods, often not sensitive enough for trace-level quantification of nitrosamines.More accessible and cost-effective instrumentation. Can be used for screening purposes.[1]Lacks the sensitivity and selectivity required to meet the stringent regulatory limits for most nitrosamines.[1]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable results in N-nitrosamine analysis. Below are representative methodologies for LC-MS/MS and GC-MS/MS.

LC-MS/MS Method for this compound

This protocol is a representative example for the analysis of NMPD and other nitrosamine (B1359907) drug substance-related impurities (NDSRIs).

1. Sample Preparation:

  • Accurately weigh a portion of the crushed tablets or the active pharmaceutical ingredient (API).

  • Dissolve the sample in an appropriate solvent, such as a mixture of methanol (B129727) and water.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.[8]

2. Chromatographic Conditions:

  • LC System: A UPLC or HPLC system capable of binary gradients.[1]

  • Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column, should be used to achieve optimal separation from the parent API.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the NMPD, followed by a column wash and re-equilibration.[1]

  • Injection Volume: 5-20 µL.[2]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for NDSRIs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NMPD would be monitored.[2]

LC-MS/MS Workflow for NMPD Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Weighing Weigh Sample (API or Drug Product) Dissolution Dissolve in Methanol/Water Sample_Weighing->Dissolution Extraction SPE or LLE (if necessary) Dissolution->Extraction Filtration Filter Sample Extraction->Filtration LC_Injection Inject into UPLC/HPLC Filtration->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection MRM Detection of NMPD Transitions Mass_Analysis->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Report Results Quantification->Reporting

Fig 1. A typical workflow for the detection of NMPD using LC-MS/MS.
GC-MS/MS Method for Volatile Nitrosamines

While NMPD itself may not be sufficiently volatile for GC-MS analysis, this protocol is representative for other volatile nitrosamine impurities that may be present.

1. Sample Preparation:

  • For solid samples, dissolve a known amount in a suitable organic solvent like dichloromethane (B109758) (DCM).[7]

  • For liquid samples, a direct injection or headspace analysis can be performed. Headspace analysis is particularly useful for minimizing matrix contamination.[7]

  • Internal standards are added for accurate quantification.

2. GC-MS/MS Instrumental Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column).

  • Injector: Splitless or direct injection is commonly used.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the nitrosamines.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

  • Ionization Source: Electron Ionization (EI).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

Signaling Pathways and Logical Relationships

The formation of nitrosamines is a chemical process rather than a biological signaling pathway. The following diagram illustrates the general chemical reaction leading to the formation of an N-nitrosamine.

Nitrosamine Formation Pathway Secondary_Amine Secondary Amine (e.g., from API degradation) N_Nitrosamine N-Nitrosamine (e.g., NMPD) Secondary_Amine->N_Nitrosamine Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitrosamine Acidic_Conditions Acidic Conditions (H+) Acidic_Conditions->N_Nitrosamine Water Water (H2O)

Fig 2. General chemical reaction for the formation of N-nitrosamines.

Conclusion

The detection and quantification of this compound and other nitrosamine impurities at trace levels present a significant analytical challenge.[2] Both LC-MS/MS and GC-MS/MS have demonstrated the necessary sensitivity and selectivity to meet stringent regulatory requirements.[2] The choice of method depends on the specific analyte properties and the sample matrix. As analytical technologies continue to advance, we can anticipate further improvements in detection limits, enabling even more rigorous control of these potentially harmful impurities in pharmaceutical products.[2] A thorough understanding of the analytical methodologies and their validation is essential for ensuring the safety and quality of medicines.

References

Safety Operating Guide

Safe Disposal of N-Nitrosomethylphenidate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-Nitrosomethylphenidate (NMPH), a nitrosamine (B1359907) impurity, is critical for laboratory safety and environmental protection.[1] As N-nitroso compounds are often genotoxic and potentially carcinogenic, all handling and disposal steps must be conducted with stringent safety measures.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining a step-by-step procedure for the safe management and disposal of NMPH waste.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). This compound is suspected of causing cancer and is harmful if swallowed, in contact with skin, or inhaled.[3] It also causes serious skin and eye irritation.[3] All work must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[2][4] Avoid generating dust during handling.[4]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated under federal and state hazardous waste guidelines.[5][6] The following procedure ensures compliance and safety.

Step 1: Personal Protective Equipment (PPE) Ensure all personnel handling NMPH waste are equipped with:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[4]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4]

  • Lab Coat: A flame-resistant lab coat or impervious clothing.[4]

  • Respiratory Protection: If there is a risk of inhalation or dust generation, a self-contained breathing apparatus or appropriate respirator should be used.[7]

Step 2: Waste Segregation and Containment

  • Designated Waste Container: Dedicate a specific, compatible container for NMPH waste. Plastic is often preferred for chemical waste.[6] The container must have a secure, screw-top cap and be in good condition.[8]

  • Separate Waste Streams: Do not mix NMPH waste with other waste streams unless they are compatible. Specifically, keep N-nitroso compounds away from acids, strong oxidizing agents, and other incompatible materials.[2][8] Solid and liquid wastes should be kept separate.[9]

Step 3: Labeling Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • Relevant hazard pictograms (e.g., Health Hazard, Irritant).[9]

  • The date when waste was first added to the container.

  • Contact details of the generating researcher or laboratory.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6][8]

  • Containment: The container must be kept securely capped except when adding waste.[8]

  • Accumulation Limits: Adhere to institutional and regulatory limits for waste accumulation, which typically restrict storage to a maximum of 55 gallons of hazardous waste or one quart for acutely toxic wastes.[5][6] Containers may remain in an SAA for up to one year, provided these limits are not exceeded.[8]

Step 5: Chemical Decontamination (Recommended) For enhanced safety, chemical destruction of the N-nitroso group is recommended prior to collection by a disposal company. A reliable method for the degradation of N-nitroso compounds involves reduction with an aluminum-nickel alloy in an alkaline solution.[10][11][12] This procedure has been shown to achieve at least 99.98% destruction of related nitrosamides.[10][11]

Experimental Protocol: Chemical Destruction of this compound Waste

This protocol is adapted from established procedures for the degradation of N-nitroso compounds.[10][11][12]

Materials:

  • NMPH waste solution

  • Aluminum-Nickel (Al-Ni) alloy powder (50:50)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the waste volume plus reagents.

Procedure:

  • Setup: Perform all steps in a certified chemical fume hood. Place the NMPH waste solution in the reaction vessel with a magnetic stir bar.

  • Initial Reaction: While stirring vigorously, slowly add the Al-Ni alloy powder to the waste solution. A common ratio is to use a significant excess of the alloy.

  • Basification: Gradually add the aqueous NaOH solution to the mixture. The goal is to progressively increase the basicity of the medium, which facilitates the reduction reaction.[10][11] Monitor the pH throughout the addition.

  • Reaction Time: Allow the reaction to proceed with continuous stirring. The time required for complete destruction can vary, but several hours to overnight is a typical duration.

  • Verification (Optional): If analytical capabilities are available (e.g., HPLC, GC-MS), a sample of the reaction mixture can be analyzed to confirm the disappearance of the NMPH starting material.[10][11]

  • Final Neutralization: Once the reaction is complete, carefully neutralize the resulting solution to a pH between 5.5 and 10.5 before preparing it for final disposal.[13]

  • Containment: Transfer the treated waste into a properly labeled hazardous waste container for collection.

Step 6: Final Disposal

  • Professional Collection: Whether chemically treated or not, the final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]

  • Documentation: Complete and submit all required hazardous waste disposal forms for pickup.[5]

Quantitative Disposal Data Summary

ParameterGuideline/ValueSource
Waste pH for Neutralization 5.5 - 10.5
SAA Max Volume (General) 55 gallons[6]
SAA Max Volume (Acutely Toxic) 1 quart[5][6]
SAA Max Storage Time 12 months (if volume not exceeded)[6]
Chemical Destruction Efficacy >99.98% (for related compounds)[10][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: NMPH Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Step 2: Segregate and Contain Waste in Labeled, Compatible Container ppe->contain label Step 3: Label Container (Name, Hazards, Date) contain->label store Step 4: Store in Designated SAA label->store decon_decision Chemical Decontamination Recommended? store->decon_decision decon_proc Step 5: Perform Chemical Destruction (e.g., Al-Ni Alloy Method) decon_decision->decon_proc Yes collect Step 6: Arrange for EHS Pickup decon_decision->collect No decon_proc->collect end End: Waste Disposed by Licensed Professional collect->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling N-Nitrosomethylphenidate. Adherence to these procedures is mandatory to ensure personal safety and regulatory compliance.

This compound is a compound requiring careful handling due to its potential health risks. As a member of the nitrosamine (B1359907) class, it is classified as a substance with potential carcinogenic effects.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesDouble gloving is recommended. Use powder-free nitrile gloves. Inspect for tears or punctures before and during use. Change gloves every 30-60 minutes or immediately upon contamination.[4]
Eye Protection Safety gogglesTightly fitting safety goggles with side-shields are mandatory to protect against splashes or airborne particles.
Respiratory Protection N95 Respirator or higherA surgical N-95 respirator should be used, especially when handling the solid compound or if there is a risk of aerosolization.[5][6] In case of spills or when working outside a ventilated enclosure, a self-contained breathing apparatus may be necessary.[7][8]
Body Protection Laboratory coat or gownA disposable, long-sleeved gown that closes in the back is required.[6] It should have tight-fitting cuffs to be tucked into the inner glove.[4][6]
Foot Protection Closed-toe shoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to prevent contamination and exposure.

A. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a containment primary engineering control (C-PEC) like a glove box.[5]

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the compound, solvents, weighing paper, spatulas, and waste containers.

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, N95 respirator, goggles, and outer gloves.

B. Handling and Use:

  • Weighing: If working with the solid form, handle it with extreme care to avoid generating dust. Use a dedicated spatula and weighing paper.

  • Solution Preparation: When preparing solutions, add the solvent slowly to the compound to prevent splashing.

  • Avoid Contamination: Do not touch personal items (e.g., phones, pens) with gloved hands.

  • Immediate Cleanup: Clean any minor spills immediately using appropriate procedures (see Section III).

C. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

III. Emergency and Disposal Plan

Proper disposal and emergency preparedness are critical components of safe laboratory practice.

A. Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the spill with an absorbent material. Avoid generating dust.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area.

B. First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.

  • Eye Contact: Rinse eyes with water for at least 15 minutes.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

C. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, weighing paper, and excess compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Degradation: For liquid waste containing this compound, a chemical degradation procedure can be employed. Treatment with an aluminum-nickel alloy powder in an aqueous alkali solution has been shown to reduce nitrosamines to less harmful amines.[9]

  • Incineration: Unused or expired this compound and contaminated solid waste should be disposed of through a licensed hazardous material disposal company, typically via incineration in a facility equipped with an afterburner and scrubber.[7]

  • Regulatory Compliance: Ensure all disposal methods comply with federal, state, and local regulations.[7]

Diagrammatic Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Management Prep 1. Designate Area & Gather Materials DonPPE 2. Don PPE Prep->DonPPE Weigh 3. Weighing/ Solution Prep DonPPE->Weigh Use 4. Experimental Use Weigh->Use Decon 5. Decontaminate Work Area Use->Decon Waste Collect Contaminated Solid Waste Use->Waste LiquidWaste Collect Liquid Waste Use->LiquidWaste DoffPPE 6. Doff PPE Decon->DoffPPE Wash 7. Wash Hands DoffPPE->Wash DoffPPE->Waste Incinerate Dispose via Licensed Hazardous Waste Contractor (Incineration) Waste->Incinerate Degrade Chemical Degradation (if applicable) LiquidWaste->Degrade Degrade->Incinerate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.